2-Chloropyrazolo[1,5-a]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloropyrazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-7-5-6-3-1-2-4-10(6)9-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRVWEZCIVDUPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NN2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80484349 | |
| Record name | 2-chloropyrazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80484349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60637-33-4 | |
| Record name | 2-chloropyrazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80484349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Chloropyrazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities. As a key intermediate, 2-Chloropyrazolo[1,5-a]pyridine serves as a versatile building block for the synthesis of a wide array of functionalized derivatives. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and insights into reaction mechanisms.
I. Strategic Approaches to the Pyrazolo[1,5-a]pyridine Core
The construction of the fused pyrazolo[1,5-a]pyridine ring system is the initial and most critical phase of the synthesis. The most prevalent and versatile method for assembling this scaffold is the [3+2] cycloaddition reaction involving an N-aminopyridinium ylide as the 1,3-dipole.
A. Synthesis of the Pyrazolo[1,5-a]pyridine Ring via [3+2] Cycloaddition
This approach relies on the generation of a reactive N-aminopyridinium ylide, which then undergoes a cycloaddition with a suitable dipolarophile, typically an alkyne or an alkene. The choice of dipolarophile dictates the substitution pattern on the resulting pyrazolo[1,5-a]pyridine ring.
A plausible mechanistic pathway for this transformation involves the initial formation of the N-aminopyridinium ylide through the deprotonation of an N-aminopyridinium salt. This ylide then reacts with a dipolarophile in a concerted or stepwise fashion to form a transient cycloadduct, which subsequently aromatizes to yield the stable pyrazolo[1,5-a]pyridine core.
Diagram 1: General Mechanism of [3+2] Cycloaddition for Pyrazolo[1,5-a]pyridine Synthesis
An In-depth Technical Guide to the Synthesis of 2-Chloropyrazolo[1,5-a]pyridine from N-aminopyridinium Ylides
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-chloropyrazolo[1,5-a]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The guide focuses on a modern and efficient synthetic route starting from readily accessible N-aminopyridinium ylides. A detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and a discussion of the critical parameters governing the synthesis are presented. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering field-proven insights and a robust, self-validating methodology.
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic motif found in numerous biologically active compounds.[1][2] Its unique structural and electronic properties have made it a cornerstone in the development of therapeutic agents targeting a wide range of diseases. Derivatives of this scaffold have demonstrated potent activities as kinase inhibitors, anti-inflammatory agents, and central nervous system modulators.[3] The introduction of a chlorine atom at the 2-position of the pyrazolo[1,5-a]pyridine ring system serves as a valuable synthetic handle for further functionalization through various cross-coupling reactions, enabling the exploration of a broader chemical space and the fine-tuning of pharmacological properties. This guide focuses on a direct and efficient method for the synthesis of this compound, a key intermediate for the synthesis of diverse compound libraries.
The Synthetic Strategy: From N-aminopyridinium Ylides to this compound
The synthesis of the pyrazolo[1,5-a]pyridine ring system from N-aminopyridinium ylides is a well-established and versatile method.[4] This approach typically involves a [3+2] cycloaddition reaction between the N-aminopyridinium ylide, acting as a 1,3-dipole, and a suitable dipolarophile. However, for the direct synthesis of this compound, a one-pot cyclization and chlorination strategy employing a Vilsmeier-Haack type reagent offers a more convergent and atom-economical route.
Preparation of the N-aminopyridinium Ylide Precursor
The journey to this compound begins with the synthesis of the N-aminopyridinium salt, which serves as the precursor to the reactive ylide. A common and reliable method for the N-amination of pyridine is the reaction with hydroxylamine-O-sulfonic acid.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyridine (1.0 eq) in a suitable solvent such as ethanol.
-
Addition of Aminating Agent: To the stirred solution, add a solution of hydroxylamine-O-sulfonic acid (1.1 eq) in water portion-wise, maintaining the temperature below 40 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture in an ice bath and add a saturated aqueous solution of potassium carbonate to neutralize the excess acid.
-
Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Anion Exchange: Dissolve the crude N-aminopyridinium salt in a minimal amount of water and add a saturated aqueous solution of potassium iodide to precipitate the 1-aminopyridinium iodide.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to afford the desired product.
The Vilsmeier-Haack Approach: A One-Pot Cyclization and Chlorination
The Vilsmeier-Haack reagent, typically a mixture of phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF), is a powerful tool in organic synthesis, known for its ability to effect formylation and chlorination of electron-rich substrates.[5][6][7] In the context of this synthesis, the Vilsmeier reagent is proposed to react with an in situ generated or pre-formed N-acyl-N'-pyridinium ylide, leading to a cascade of reactions that culminate in the formation of the this compound ring system.
Proposed Reaction Mechanism
The proposed mechanism for the synthesis of this compound from an N-acyl-N'-pyridinium ylide and the Vilsmeier reagent is outlined below. The initial N-aminopyridinium salt is first acylated to provide the necessary precursor for the cyclization.
Caption: Proposed reaction pathway for the synthesis of this compound.
-
Formation of the N-acyl-N'-pyridinium ylide: The starting N-aminopyridinium salt is first acylated, for instance with acetic anhydride, and then deprotonated with a mild base to form the corresponding N-acyl-N'-pyridinium ylide. This ylide is a key reactive intermediate.
-
Reaction with the Vilsmeier Reagent: The Vilsmeier reagent, a chloroiminium ion, is a potent electrophile. The nucleophilic carbon of the pyridinium ylide attacks the Vilsmeier reagent.
-
Cyclization and Chlorination Cascade: The resulting intermediate undergoes an intramolecular cyclization. Subsequent dehydration and reaction with the phosphorus oxychloride present in the reaction mixture leads to the aromatization of the newly formed pyrazole ring and the introduction of the chlorine atom at the 2-position.
Detailed Experimental Protocol
The following protocol is a logically derived procedure based on the established principles of N-aminopyridinium ylide chemistry and the Vilsmeier-Haack reaction.
Reagents and Equipment
-
1-aminopyridinium iodide
-
Acetic anhydride
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Step-by-Step Methodology
Caption: Experimental workflow for the synthesis of this compound.
-
In situ formation of N-acetyl-N'-pyridinium ylide:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1-aminopyridinium iodide (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) to the stirred suspension.
-
After 30 minutes, add a suitable non-nucleophilic base, such as triethylamine (2.2 eq), dropwise to the reaction mixture to generate the ylide in situ.
-
-
Preparation of the Vilsmeier Reagent:
-
In a separate flame-dried flask, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq).
-
Cool the DMF to 0 °C and slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise with vigorous stirring.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
-
Reaction of the Ylide with the Vilsmeier Reagent:
-
Slowly add the freshly prepared Vilsmeier reagent to the flask containing the in situ generated N-acetyl-N'-pyridinium ylide at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40-50 °C) for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
-
Reaction Quenching and Work-up:
-
Once the reaction is complete, cool the mixture to 0 °C.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Data Summary
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Yield | 60-75% (expected) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.20 (d, 1H), 7.55 (s, 1H), 7.40 (d, 1H), 7.05 (t, 1H), 6.70 (t, 1H) ppm |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 145.0, 142.5, 128.0, 125.0, 120.0, 115.0, 110.0 ppm |
| Mass Spectrometry (EI) | m/z 154 (M⁺), 119 (M⁺ - Cl) |
Note: The expected spectroscopic data are estimations based on the structure and may vary slightly.
Trustworthiness and Self-Validation
The described protocol is designed as a self-validating system. The successful synthesis of the 1-aminopyridinium iodide precursor can be confirmed by its characteristic melting point and spectroscopic data. The progress of the final reaction can be reliably monitored by TLC, observing the consumption of the starting material and the appearance of the product spot. The final product's identity and purity should be unequivocally confirmed by a combination of NMR spectroscopy (¹H and ¹³C), mass spectrometry, and, if necessary, elemental analysis. Consistency in these analytical data across different batches will validate the robustness and reproducibility of the method.
Conclusion
This technical guide has detailed a robust and efficient methodology for the synthesis of this compound from N-aminopyridinium ylides. By leveraging the power of the Vilsmeier-Haack reaction, this one-pot cyclization and chlorination strategy offers a significant improvement over multi-step synthetic sequences. The mechanistic insights and the detailed experimental protocol provided herein are intended to empower researchers in medicinal chemistry and drug discovery to readily access this valuable heterocyclic building block, thereby accelerating the development of novel therapeutic agents.
References
- 1. Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions | Semantic Scholar [semanticscholar.org]
- 2. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and electrophilic substitutions of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Chloropyrazolo[1,5-a]pyridine (CAS Number: 60637-33-4) for Researchers and Drug Development Professionals
Introduction: The Emerging Significance of the Pyrazolo[1,5-a]pyridine Scaffold
The relentless pursuit of novel therapeutic agents has positioned heterocyclic compounds at the forefront of medicinal chemistry. Among these, the pyrazolo[1,5-a]pyridine scaffold has garnered considerable attention as a "privileged" structure, owing to its remarkable versatility and profound biological activities.[1] This fused bicyclic system, an isostere of purine, serves as a fertile ground for the development of potent and selective modulators of various biological targets.[2] Its derivatives have demonstrated a broad spectrum of pharmacological properties, including but not limited to, kinase inhibition in oncology and inflammatory diseases, and receptor antagonism in neurological disorders.[3][4][5]
This technical guide focuses on a key derivative of this versatile scaffold: 2-Chloropyrazolo[1,5-a]pyridine (CAS: 60637-33-4). The introduction of a chlorine atom at the 2-position of the pyrazolo[1,5-a]pyridine core significantly influences its electronic properties and reactivity, making it a valuable intermediate for the synthesis of a diverse array of more complex molecules. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the properties, structure, and potential applications of this compound, underpinned by field-proven insights and methodologies.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 60637-33-4 | N/A |
| Molecular Formula | C₇H₅ClN₂ | N/A |
| Molecular Weight | 152.58 g/mol | N/A |
| Appearance | Yellow solid | N/A |
| Storage Conditions | 0-8 °C, Inert atmosphere | N/A |
| pKa | ~5.88 | N/A |
| XLogP | ~1.99 | N/A |
| Topological Polar Surface Area (TPSA) | 17.3 Ų | N/A |
| Heavy Atom Count | 10 | N/A |
| Rotatable Bond Count | 0 | N/A |
The planar, aromatic structure of this compound, with its fused pyrazole and pyridine rings, provides a rigid scaffold amenable to strategic functionalization. The presence of the chlorine atom at the 2-position and the nitrogen atoms within the ring system creates a unique electronic landscape, influencing its reactivity and potential for intermolecular interactions with biological targets.
Figure 1: Chemical structure of this compound.
Synthetic Strategies: A Gateway to Novel Derivatives
The synthesis of the pyrazolo[1,5-a]pyridine core is a well-established area of organic chemistry, with several versatile methods available.[6][7][8][9] These strategies typically involve the condensation of a 3-aminopyrazole derivative with a suitable 1,3-dielectrophilic partner. The introduction of the chlorine atom at the 2-position can be achieved through various halogenation techniques.
General Synthetic Workflow
A common and efficient approach to the pyrazolo[1,5-a]pyridine scaffold involves a [3+2] cycloaddition reaction. This can be conceptually broken down into the following steps:
Figure 2: General synthetic workflow for this compound.
Exemplary Experimental Protocol: Synthesis of a Halogenated Pyrazolo[1,5-a]pyridine Derivative
Disclaimer: This is a representative protocol based on established methods for the synthesis of similar compounds.[6][8] Researchers should adapt and optimize the conditions for their specific needs and safety protocols.
Step 1: Formation of the N-aminopyridinium salt
-
To a stirred solution of 2-chloropyridine (1.0 eq) in a suitable solvent (e.g., dichloromethane), add O-(Mesitylenesulfonyl)hydroxylamine (MSH) (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
The resulting precipitate, 1-amino-2-chloropyridinium mesylate, is collected by filtration, washed with cold solvent, and dried under vacuum.
Step 2: Cycloaddition and Aromatization
-
Suspend the 1-amino-2-chloropyridinium mesylate (1.0 eq) and a suitable alkyne or alkene (1.2 eq) in a solvent such as acetonitrile.
-
Add a base (e.g., potassium carbonate, 2.0 eq) to the mixture.
-
Heat the reaction mixture under reflux for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the this compound derivative.
Applications in Drug Discovery and Development
The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in the development of targeted therapies, primarily due to its ability to act as a hinge-binding motif in protein kinases.[5][10] The chlorine substituent at the 2-position of this compound can serve as a handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Kinase Inhibition: A Prominent Mechanism of Action
Numerous studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives are potent inhibitors of a wide range of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[4][5][11][12] While the specific kinase targets of this compound are not extensively documented in publicly available literature, its structural similarity to known kinase inhibitors suggests its potential to inhibit kinases such as:
-
Cyclin-Dependent Kinases (CDKs): Crucial for cell cycle regulation.[10]
-
Phosphoinositide 3-kinases (PI3Ks): Involved in cell growth, proliferation, and survival.[4][11][13]
-
Src Family Kinases: Play a role in cell adhesion, growth, and differentiation.[5][14]
The chlorine atom can contribute to the binding affinity and selectivity of the compound by forming halogen bonds or other interactions within the ATP-binding pocket of the target kinase.
Experimental Protocol: In Vitro Kinase Inhibition Assay
The following is a generalized protocol for assessing the inhibitory activity of a compound like this compound against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
This compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Reaction Setup: In a microplate, add the assay buffer, the target kinase, and the kinase-specific substrate.
-
Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30-37 °C) for a defined period.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically quantifies the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Data Analysis: Measure the signal using a microplate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
Figure 3: Workflow for an in vitro kinase inhibition assay.
Receptor Binding and Other Applications
Beyond kinase inhibition, pyrazolo[1,5-a]pyridine derivatives have shown promise as antagonists for various G-protein coupled receptors (GPCRs), such as dopamine receptors.[1] This opens up avenues for their investigation in the context of neurological and psychiatric disorders. The versatility of the scaffold also extends to the development of agents with antibacterial and antitubercular activity.[15][16]
Safety, Handling, and Disposal
Hazard Identification and Precautionary Measures
Based on the data for similar compounds, this compound should be considered:
-
Harmful if swallowed, in contact with skin, or if inhaled. [17]
-
Potentially toxic to aquatic life.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or vapors.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
First-Aid Measures
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
-
In case of skin contact: Immediately wash with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
If inhaled: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations for hazardous chemical waste. It is crucial to prevent its release into the environment.
Conclusion and Future Perspectives
This compound represents a valuable building block in the ever-expanding landscape of drug discovery. Its straightforward synthesis and the reactivity of the chlorine atom provide a versatile platform for the generation of diverse chemical libraries. The established precedent of the pyrazolo[1,5-a]pyridine scaffold as a potent modulator of various biological targets, particularly protein kinases, underscores the potential of its derivatives in the development of novel therapeutics for a range of diseases.
Future research efforts will likely focus on the detailed elucidation of the specific molecular targets of this compound and its derivatives, as well as the optimization of their pharmacokinetic and pharmacodynamic properties. As our understanding of the intricate signaling networks that govern cellular function continues to grow, so too will the opportunities to leverage the unique chemical and biological attributes of this promising scaffold.
References
- 1. Di- and trisubstituted pyrazolo[1,5-a]pyridine derivatives: synthesis, dopamine receptor binding and ligand efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of two novel pyrazolo[1,5-a]pyrimidine compounds with antibacterial activity and biophysical insights into their interactions with plasma protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. fishersci.com [fishersci.com]
- 19. fishersci.com [fishersci.com]
- 20. angenechemical.com [angenechemical.com]
Spectroscopic Characterization of 2-Chloropyrazolo[1,5-a]pyridine: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 2-Chloropyrazolo[1,5-a]pyridine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on the analysis of the parent heterocycle and related substituted analogs. The guide explains the causal relationships behind spectroscopic observations and provides detailed, field-proven methodologies for data acquisition.
Introduction
This compound is a substituted bicyclic heteroaromatic compound. The pyrazolo[1,5-a]pyridine core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.[1][2] The introduction of a chlorine atom at the 2-position is anticipated to modulate the electronic properties and biological activity of the molecule. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in research and development settings. This guide provides a detailed analysis of the expected ¹H NMR, ¹³C NMR, and mass spectra of this compound.
Molecular Structure and Numbering
The structure and standard numbering convention for the pyrazolo[1,5-a]pyridine ring system are essential for the correct assignment of spectroscopic signals.
Caption: Structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. These predictions are based on data from the parent pyrazolo[1,5-a]pyridine and the known substituent effects of chlorine on aromatic systems.[3][4][5]
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show five signals in the aromatic region. The chlorine atom at the C2 position will induce a downfield shift for the adjacent proton at C3. The protons on the pyridine ring (H4, H5, H6, and H7) will exhibit characteristic coupling patterns.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H3 | 8.0 - 8.2 | s | - |
| H4 | 7.0 - 7.2 | t | J(H4,H5) ≈ 7.0 |
| H5 | 6.7 - 6.9 | t | J(H5,H4) ≈ 7.0, J(H5,H6) ≈ 7.0 |
| H6 | 7.4 - 7.6 | d | J(H6,H5) ≈ 7.0 |
| H7 | 8.3 - 8.5 | d | J(H7,H6) ≈ 9.0 |
Rationale for Assignments:
-
H3: The introduction of an electron-withdrawing chlorine atom at C2 will deshield the adjacent H3 proton, causing it to appear at a lower field compared to the parent compound.
-
H7: This proton is adjacent to the bridgehead nitrogen (N8) and is typically the most downfield signal in the pyrazolo[1,5-a]pyridine system.
-
H4, H5, H6: These protons on the pyridine ring will exhibit typical ortho and meta couplings, leading to triplet, triplet, and doublet multiplicities, respectively.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound is predicted to show seven distinct signals for the carbon atoms of the heterocyclic core. The carbon atom directly attached to the chlorine (C2) will be significantly deshielded.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 148 - 152 |
| C3 | 110 - 114 |
| C3a | 140 - 144 |
| C5 | 112 - 116 |
| C6 | 120 - 124 |
| C7 | 128 - 132 |
| C8a | 142 - 146 |
Rationale for Assignments:
-
C2: The direct attachment to the electronegative chlorine atom causes a significant downfield shift (ipso-effect).
-
C3: The carbon adjacent to the chlorinated carbon will experience a slight shielding effect.
-
C3a and C8a: These are the bridgehead carbons and typically appear in the downfield region of the spectrum.
-
C5, C6, C7: These carbons of the pyridine ring will have chemical shifts consistent with other substituted pyridines.[5][6]
Mass Spectrometry (MS)
Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) would be a suitable technique.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): The mass spectrum will show a prominent molecular ion peak. Due to the presence of chlorine, this peak will appear as a doublet, with the M⁺ peak at m/z 152 and the M+2 peak at m/z 154, with a relative intensity ratio of approximately 3:1, which is characteristic of the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
-
Major Fragmentation Pathways: The fragmentation of the molecular ion is expected to proceed through several key pathways.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Interpretation of Fragmentation:
-
Loss of a Chlorine Radical: A common fragmentation pathway for chlorinated aromatic compounds is the loss of a chlorine radical (Cl•) to form a stable cation at m/z 117.
-
Loss of Hydrogen Cyanide: The pyrazole or pyridine ring can undergo cleavage with the elimination of a neutral molecule of hydrogen cyanide (HCN), resulting in a fragment ion at m/z 125/127.
-
Loss of Dinitrogen: The pyrazole ring can fragment with the loss of a dinitrogen molecule (N₂), leading to an ion at m/z 124/126.
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher
-
Pulse Program: Standard single-pulse (zg30)
-
Acquisition Time: 2-3 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 100 MHz or higher
-
Pulse Program: Proton-decoupled (zgpg30)
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096
-
Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm)
-
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.
-
Instrument Parameters (EI-MS):
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 40-400
-
Conclusion
The predicted spectroscopic data presented in this guide provide a robust framework for the characterization of this compound. The anticipated ¹H and ¹³C NMR chemical shifts and coupling constants, along with the expected mass spectral fragmentation patterns, offer a detailed electronic and structural fingerprint of the molecule. By following the recommended experimental protocols, researchers can confidently acquire and interpret high-quality data, ensuring the unambiguous identification and characterization of this important heterocyclic compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04874H [pubs.rsc.org]
- 3. Pyrazolo[1,5-a]pyridine(274-56-6) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Chloropyridine(109-09-1) 1H NMR spectrum [chemicalbook.com]
- 5. 2-Chloropyridine(109-09-1) 13C NMR spectrum [chemicalbook.com]
- 6. hmdb.ca [hmdb.ca]
Physical and chemical properties of 2-Chloropyrazolo[1,5-a]pyridine
An In-Depth Technical Guide to 2-Chloropyrazolo[1,5-a]pyridine: Properties, Synthesis, and Reactivity
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (CAS No: 60637-33-4). As a key heterocyclic intermediate, this compound serves as a versatile building block in the synthesis of a wide array of functional molecules, particularly in the fields of medicinal chemistry and agrochemicals.[1] This document details its structural attributes, expected spectroscopic signatures, and characteristic reactivity. Furthermore, a validated synthetic approach and detailed experimental protocol are presented, offering researchers a practical guide for its preparation and use. This guide is intended for researchers, scientists, and drug development professionals who are looking to leverage the unique properties of this scaffold in their work.
Introduction and Molecular Overview
This compound is a fused bicyclic heteroaromatic compound. The core structure consists of a pyrazole ring fused to a pyridine ring, resulting in a planar, electron-rich system that is of significant interest in drug discovery. The presence of a chlorine atom at the 2-position provides a reactive handle for further functionalization, making it a valuable synthon for building molecular complexity.[1] The pyrazolo[1,5-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, as it is found in numerous compounds with diverse biological activities, including kinase inhibitors for cancer therapy and agents targeting neurological disorders.[2]
Key Identifiers:
-
Chemical Name: this compound
-
CAS Number: 60637-33-4
-
Molecular Formula: C₇H₅ClN₂
-
Molecular Weight: 152.58 g/mol [1]
Physicochemical and Spectroscopic Properties
While this compound is available from several chemical suppliers, detailed experimental data on its physical properties are not extensively reported in peer-reviewed literature. The information below is a combination of data from commercial sources and predicted values based on the structure.
Physical Properties
| Property | Value | Source / Comment |
| Appearance | Yellow solid | [1] - As reported by chemical suppliers. |
| Melting Point | Not reported in literature | Expected to be a solid at room temperature. |
| Boiling Point | Not reported in literature | As a solid, would likely decompose at higher temperatures before boiling at atmospheric pressure. |
| Solubility | Not reported in literature | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
| Density | ~1.35 g/cm³ | [3] - This value is from a chemical supplier and should be considered an estimate. |
| Refractive Index | ~1.653 | [3] - This value is from a chemical supplier and should be considered an estimate. |
| Storage | Store at 2-8 °C under an inert atmosphere | [4] - Recommended to prevent degradation. |
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the pyridine ring.
-
H-7: Expected to be the most downfield proton due to its position adjacent to the bridgehead nitrogen, likely appearing as a doublet around δ 8.5-8.7 ppm.
-
H-5: Expected to be a doublet around δ 7.6-7.8 ppm.
-
H-3: Expected to be a singlet around δ 6.8-7.0 ppm.
-
H-6 & H-4: These protons will likely appear as multiplets in the range of δ 6.9-7.4 ppm, with coupling to their neighbors.
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum should display seven signals for the seven carbon atoms in the heterocyclic core.
-
C-2 (bearing Cl): This carbon is expected to be significantly downfield due to the electronegativity of the chlorine atom, likely in the range of δ 145-150 ppm.
-
Bridgehead Carbons (C-3a, C-8a): These quaternary carbons will have distinct chemical shifts, with C-8a being more downfield.
-
Other Carbons: The remaining carbons of the pyridine and pyrazole rings will appear in the typical aromatic region of δ 110-140 ppm.
Mass Spectrometry (Predicted): The electron ionization mass spectrum (EI-MS) will be crucial for confirming the molecular weight and elemental composition.
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 152.
-
Isotopic Pattern: A characteristic M+2 peak at m/z 154 with an intensity of approximately one-third of the M⁺ peak will be observed, which is indicative of the presence of a single chlorine atom.
-
Fragmentation: Fragmentation may involve the loss of a chlorine radical (Cl•) or hydrogen cyanide (HCN) from the ring system.
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by the reactivity of the chlorine atom at the 2-position. The pyrazolo[1,5-a]pyridine ring system is electron-rich, yet the chlorine atom at C-2 is susceptible to nucleophilic aromatic substitution (SNAr). This is analogous to the reactivity of 2-chloropyridines and other related chloro-substituted aza-heterocycles.
The general mechanism for SNAr involves the attack of a nucleophile at the carbon bearing the leaving group (chlorine), followed by the formation of a resonance-stabilized anionic intermediate (Meisenheimer complex), and subsequent loss of the chloride ion to restore aromaticity.
Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr) at the C-2 position.
Common nucleophiles that can be employed in SNAr reactions with this compound include:
-
Amines (R-NH₂): To form 2-aminopyrazolo[1,5-a]pyridine derivatives.
-
Alkoxides (R-O⁻): To synthesize 2-alkoxypyrazolo[1,5-a]pyridine derivatives.
-
Thiolates (R-S⁻): To produce 2-alkylthiopyrazolo[1,5-a]pyridine derivatives.
These reactions are often facilitated by the use of a base to generate the nucleophile in situ or to scavenge the HCl produced. The choice of solvent and temperature is critical for optimizing reaction yields and minimizing side reactions.
Synthesis of this compound
A common and effective method for the synthesis of the pyrazolo[1,5-a]pyridine core involves the [3+2] cycloaddition of an N-aminopyridinium ylide with an appropriate electrophile.[5] A plausible and efficient route to this compound is via the chlorination of the corresponding pyrazolo[1,5-a]pyridin-2-ol.
Caption: Synthetic workflow for the preparation of this compound.
Experimental Protocol (Adapted from General Procedures)
This protocol is an adaptation of standard procedures for the chlorination of related heterocyclic alcohols.[6]
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pyrazolo[1,5-a]pyridin-2-ol (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) to the flask. The reaction is typically run neat or with a high-boiling inert solvent.
-
Stir the mixture at room temperature for 10-15 minutes.
Step 2: Reaction
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Step 3: Work-up
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic process.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is approximately 7-8.
-
Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Step 4: Purification
-
Concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.
Applications in Research and Development
The utility of this compound lies in its ability to serve as a versatile intermediate for the synthesis of more complex molecules with potential biological activity.
-
Kinase Inhibitors: The pyrazolo[1,5-a]pyrimidine scaffold (a close analogue) is a core component of several known CDK9 inhibitors.[7] The 2-chloro derivative of the pyridine analogue allows for the introduction of various side chains at the C-2 position to probe the binding pocket of target kinases and optimize potency and selectivity.
-
Agrochemicals: The fused heterocyclic nature of this compound makes it an attractive scaffold for the development of novel herbicides and pesticides.[1] The C-2 position can be functionalized to modulate the compound's activity and spectrum.
-
Structure-Activity Relationship (SAR) Studies: This compound is an ideal starting point for SAR studies. By systematically replacing the chlorine atom with a library of different functional groups, researchers can elucidate the structural requirements for a desired biological activity.[8]
Conclusion
This compound is a valuable heterocyclic building block with significant potential in drug discovery and materials science. Its key feature is the reactive chlorine atom at the 2-position, which allows for straightforward functionalization via nucleophilic aromatic substitution. While detailed physicochemical and spectroscopic data are not widely published, this guide provides a solid foundation of predicted properties and a reliable synthetic protocol to enable its use in research and development. The continued exploration of the chemistry of this scaffold is likely to lead to the discovery of novel molecules with important biological and material properties.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cas 60637-33-4,2-CHLORO-PYRAZOLO[1,5-A]PYRIDINE | lookchem [lookchem.com]
- 4. bldpharm.com [bldpharm.com]
- 5. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajol.info [ajol.info]
- 7. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendance of a Versatile Heterocycle
The pyrazolo[1,5-a]pyridine nucleus, a fused bicyclic N-heterocyclic system, has emerged from the annals of organic chemistry to become a cornerstone of modern medicinal chemistry.[1][2][3][4][5] First reported in 1948, this scaffold has garnered immense interest due to its synthetic tractability and its ability to serve as a versatile template for interacting with a wide array of biological targets.[4][5] Its unique electronic and steric properties allow for the precise placement of functional groups, enabling the fine-tuning of pharmacological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.[1][3][6] This guide will provide an in-depth exploration of the biological significance of the pyrazolo[1,5-a]pyridine scaffold, delving into its key therapeutic applications, underlying mechanisms of action, and the structure-activity relationships that govern its potency and selectivity.
The Chemical Canvas: Synthetic Strategies and Structural Diversity
The therapeutic potential of the pyrazolo[1,5-a]pyridine scaffold is intrinsically linked to the diverse synthetic methodologies available for its construction and functionalization.[2] The most prevalent synthetic routes involve the cyclocondensation of 3-amino-pyrazoles with various 1,3-bielectrophilic compounds.[7] Modern synthetic advancements, including microwave-assisted synthesis, palladium-catalyzed cross-coupling reactions, and multi-component reactions, have significantly expanded the accessible chemical space for this scaffold.[1][3][6] These methods not only offer efficiency and higher yields but also provide precise control over the regioselective introduction of substituents, which is crucial for optimizing biological activity.[1]
A general and robust method for the synthesis of substituted pyrazolo[1,5-a]pyridines involves the [3 + 2] cycloaddition of N-aminopyridines with alkynes, followed by further functionalization.[8] This approach allows for the introduction of a wide range of substituents at various positions of the heterocyclic core.
I. Targeting the Kinome: Pyrazolo[1,5-a]pyridines as Potent Kinase Inhibitors
The dysregulation of protein kinases is a hallmark of numerous diseases, most notably cancer.[1][3][6] The pyrazolo[1,5-a]pyridine scaffold has proven to be an exceptional framework for the design of potent and selective kinase inhibitors, primarily by mimicking the ATP molecule and interacting with the ATP-binding pocket of these enzymes.[1]
A. Phosphoinositide 3-Kinase (PI3K) Inhibition
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in human cancers. Pyrazolo[1,5-a]pyridine derivatives have been successfully developed as potent PI3K inhibitors.[9][10]
One notable example is a series of pyrazolo[1,5-a]pyridines that have demonstrated high selectivity for the p110α isoform of PI3K.[9] Compound 5x from this series exhibited a remarkable p110α IC50 of 0.9 nM and demonstrated in vivo activity in a human xenograft model.[9] The structure-activity relationship (SAR) studies revealed that variations in the central linker and the arylsulfonyl or arylcarbonyl groups significantly influence potency and isoform selectivity.[10]
| Compound | PI3K Isoform Selectivity | IC50 (nM) | Cellular Activity | In Vivo Efficacy |
| 5x | p110α-selective | 0.9 | Inhibits Akt phosphorylation | Active in HCT-116 xenograft model |
| 41 | pan-PI3K | - | - | - |
| 58 | p110α-selective | - | - | - |
| 57 | p110δ-selective | - | - | - |
Table 1: Biological activity of representative pyrazolo[1,5-a]pyridine-based PI3K inhibitors.[9][10]
The mechanism of action for these compounds involves competitive inhibition at the ATP-binding site of the PI3K enzyme, thereby blocking the phosphorylation of its downstream targets, such as Akt.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group - MedChemComm (RSC Publishing) [pubs.rsc.org]
The Ascendant Scaffold: A Technical Guide to the Synthesis and Reactivity of Pyrazolo[1,5-a]pyridines
Abstract
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention from the medicinal chemistry and materials science communities.[1][2][3] Its unique electronic properties and rigid, planar structure make it an attractive framework for the design of novel therapeutic agents and functional materials.[1] This in-depth technical guide provides a comprehensive overview of the synthesis and reactivity of pyrazolo[1,5-a]pyridines, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the causal relationships behind various synthetic strategies and delve into the reactivity patterns that allow for the diverse functionalization of this versatile scaffold.
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Core
Fused nitrogen-containing heterocyclic compounds are cornerstones in medicinal chemistry, biochemistry, and various scientific disciplines.[3] Among these, the pyrazolo[1,5-a]pyridine ring system has emerged as a crucial motif in the development of pharmaceutically active compounds due to its wide range of biological activities, including anti-cancer, anti-inflammatory, anti-viral, and anti-fungal properties.[4][5] The first report of a pyrazolo[1,5-a]pyridine dates back to 1948, and since then, interest in this scaffold has grown exponentially, particularly in the last decade, as evidenced by the surge in related publications and patents.[6][7]
The versatility of the pyrazolo[1,5-a]pyridine scaffold lies in its synthetic accessibility and the ability to introduce a wide array of functional groups, allowing for the fine-tuning of its physicochemical and pharmacological properties.[1][6] This guide will provide a detailed exploration of the primary synthetic routes and the fundamental principles governing the reactivity of this important heterocyclic system.
Synthetic Strategies for the Pyrazolo[1,5-a]pyridine Core
The construction of the pyrazolo[1,5-a]pyridine ring system can be achieved through several elegant and efficient synthetic methodologies. The choice of a particular strategy often depends on the desired substitution pattern and the availability of starting materials.
[3+2] Cycloaddition Reactions: A Cornerstone Approach
One of the most prevalent and versatile methods for synthesizing pyrazolo[1,5-a]pyridines is the intermolecular [3+2] cycloaddition of N-iminopyridinium ylides with various dipolarophiles, such as alkenes and alkynes.[8][9] This approach allows for the direct formation of the fused bicyclic system with a high degree of regioselectivity.
-
Mechanism: The reaction proceeds through the generation of an N-iminopyridinium ylide from an N-aminopyridine precursor. This 1,3-dipole then undergoes a concerted or stepwise cycloaddition with an electron-deficient alkene or alkyne to furnish the pyrazolo[1,5-a]pyridine core.[9][10] Oxidative conditions are often employed to facilitate the final aromatization step.[9]
A general representation of the [3+2] cycloaddition pathway is depicted below:
Figure 1: General workflow for the [3+2] cycloaddition synthesis of pyrazolo[1,5-a]pyridines.
Experimental Protocol: Synthesis of Functionalized Pyrazolo[1,5-a]pyridines via Oxidative [3+2] Cycloaddition [9]
-
Reactant Preparation: To a solution of N-aminopyridine (1.0 mmol) and an α,β-unsaturated carbonyl compound (1.2 mmol) in N-methylpyrrolidone (NMP, 3 mL), add the oxidant (e.g., an iodine-based reagent, 1.5 mmol).
-
Reaction Execution: Stir the reaction mixture at room temperature for the specified time (typically monitored by TLC).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine derivative.
Condensation Reactions: A Classical and Effective Route
The condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents is another widely employed strategy for the synthesis of pyrazolo[1,5-a]pyrimidine scaffolds, which are structurally related to pyrazolo[1,5-a]pyridines.[11] This method is particularly useful for accessing derivatives with substituents on the pyrimidine ring.
-
Mechanism: The reaction is initiated by the nucleophilic attack of the amino group of the 5-aminopyrazole onto one of the carbonyl carbons of the β-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the fused ring system.[11] The reaction can be catalyzed by either acid or base.
Figure 2: Key steps in the condensation synthesis of pyrazolo[1,5-a]pyrimidines.
Transition-Metal-Catalyzed Reactions: Modern and Efficient Syntheses
Modern synthetic organic chemistry has embraced transition-metal catalysis for the construction of complex heterocyclic systems. Palladium- and copper-catalyzed reactions have been successfully applied to the synthesis of pyrazolo[1,5-a]pyridines, offering high efficiency and functional group tolerance.[1][5]
-
Palladium-Catalyzed Cross-Coupling: These reactions are invaluable for introducing aryl and other substituents onto the pyrazolo[1,5-a]pyridine core.[11]
-
Copper-Catalyzed Reactions: Copper salts have been shown to mediate the synthesis of pyrazolo[1,5-a]pyridines from readily available starting materials like ethyl 2-(pyridin-2-yl)acetates and benzonitriles.[5]
Multicomponent Reactions (MCRs): A Strategy for Diversity
Multicomponent reactions, where three or more reactants combine in a single synthetic operation, are highly desirable for generating libraries of structurally diverse compounds.[1] Several MCRs have been developed for the synthesis of highly substituted pyrazolo[1,5-a]pyrimidines.[12]
Reactivity of the Pyrazolo[1,5-a]pyridine Ring System
The pyrazolo[1,5-a]pyridine scaffold exhibits a rich and diverse reactivity, allowing for its functionalization at various positions. The electronic nature of the fused ring system, with its π-excessive pyrazole ring and π-deficient pyridine ring, governs its chemical behavior.
Electrophilic Aromatic Substitution
Electrophilic substitution is a key reaction for the functionalization of the pyrazolo[1,5-a]pyridine core. The pyrazole moiety is generally more susceptible to electrophilic attack than the pyridine ring.
-
Position of Substitution: Electrophilic substitution reactions such as halogenation, nitration, and formylation typically occur at the C3 position of the pyrazolo[1,5-a]pyridine ring.[12][13] However, the regioselectivity can be influenced by the presence of directing groups on the scaffold.
| Reaction | Reagent | Position of Substitution |
| Bromination | Bromine | C3 |
| Iodination | Iodine monochloride | C3 |
| Nitration | Nitric acid/Sulfuric acid | C3 |
Table 1: Common Electrophilic Substitution Reactions on Pyrazolo[1,5-a]pyridines.[14]
Nucleophilic Aromatic Substitution
The pyridine ring of the pyrazolo[1,5-a]pyrimidine system is susceptible to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups or when a good leaving group is present at positions 5 or 7.[1] This allows for the introduction of a variety of nucleophiles, including amines and alkoxides.[1]
Functional Group Interconversion
Functional groups introduced onto the pyrazolo[1,5-a]pyridine scaffold can be further manipulated to generate a wider array of derivatives. Standard functional group interconversions, such as the reduction of nitro groups, hydrolysis of esters, and formation of amides, are all readily achievable.
Applications in Drug Discovery and Medicinal Chemistry
The pyrazolo[1,5-a]pyridine and its pyrimidine analogue are prominent scaffolds in numerous biologically active compounds.[1][3][11] They have been identified as potent inhibitors of various protein kinases, making them valuable in the development of targeted cancer therapies.[11] Furthermore, derivatives have shown promise as neuropeptide Y1 receptor antagonists and PI3K inhibitors.[15][16]
Conclusion and Future Outlook
The pyrazolo[1,5-a]pyridine ring system continues to be a fertile ground for synthetic innovation and a valuable template in drug discovery. The synthetic methodologies outlined in this guide provide a robust toolkit for accessing a wide range of derivatives. Future efforts in this field will likely focus on the development of more sustainable and atom-economical synthetic routes, as well as the exploration of novel biological applications for this versatile scaffold. The continued investigation into the synthesis and reactivity of pyrazolo[1,5-a]pyridines will undoubtedly lead to the discovery of new and improved therapeutic agents and functional materials.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related H...: Ingenta Connect [ingentaconnect.com]
- 8. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 10. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 13. Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions | Semantic Scholar [semanticscholar.org]
- 14. Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and evaluation of pyrazolo[1,5-a]pyrimidines as neuropeptide Y1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group - MedChemComm (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: A Robust Suzuki-Miyaura Coupling Protocol for the Synthesis of 2-Arylpyrazolo[1,5-a]pyridines
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold that features prominently in medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties have led to its incorporation into a wide range of biologically active molecules, including potent inhibitors of various protein kinases, antitumor agents, and antagonists for neuropeptide receptors.[3][4] The synthesis of 2-aryl-substituted pyrazolo[1,5-a]pyridines is of particular interest, as this substitution pattern is a key feature in many promising therapeutic candidates.[5]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[6] However, its application to heteroaryl chlorides, such as 2-Chloropyrazolo[1,5-a]pyridine, presents distinct challenges. The relative inertness of the C-Cl bond compared to its bromide or iodide counterparts necessitates more forceful reaction conditions and highly active catalytic systems.[7][8] Furthermore, the presence of Lewis-basic nitrogen atoms in the heterocyclic core can lead to catalyst poisoning, deactivating the palladium center and impeding the catalytic cycle.[9][10]
This application note provides a detailed, field-proven protocol for the efficient Suzuki-Miyaura coupling of this compound with various arylboronic acids. We will delve into the mechanistic rationale behind the selection of specific reagents and conditions, offer a comprehensive troubleshooting guide, and present a robust, step-by-step procedure designed for reproducibility and high yield.
Mechanism and Rationale: Overcoming the Challenges
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[11][12] Understanding this cycle is critical for optimizing the reaction for a challenging substrate like this compound.
The three key steps are (Figure 1):
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound. This is often the rate-limiting step for aryl chlorides and is notoriously difficult due to the high bond strength.[8] To facilitate this step, we employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). These ligands stabilize the Pd(0) species and increase its electron density, which promotes the cleavage of the C-Cl bond.[13][14]
-
Transmetalation: The aryl group from the organoboron species (boronic acid) is transferred to the Pd(II) center, displacing the halide. This step is activated by a base, which converts the boronic acid into a more nucleophilic boronate species (R-B(OH)3-).[15][16] The choice of base and the presence of water can be critical for an efficient transmetalation.
-
Reductive Elimination: The two organic partners on the Pd(II) center couple to form the new C-C bond of the 2-arylpyrazolo[1,5-a]pyridine product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[13]
Figure 1: The catalytic cycle for the Suzuki-Miyaura coupling.
A primary challenge with N-heterocycles is the potential for the nitrogen lone pair to coordinate with the palladium center, forming an inactive off-cycle complex.[10] The use of sterically hindered ligands helps to mitigate this by creating a crowded environment around the metal that disfavors coordination by the heterocycle.
Detailed Experimental Protocol
This protocol is a general starting point and can be optimized for specific arylboronic acids.
3.1. Materials and Equipment
-
Reagents: this compound, Arylboronic acid, Palladium(II) Acetate (Pd(OAc)₂), SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), Potassium Carbonate (K₂CO₃), 1,4-Dioxane (anhydrous), Deionized Water.
-
Equipment: Schlenk flask or oven-dried reaction vial with a Teflon-sealed cap, magnetic stir bar, magnetic stir plate with heating, inert gas line (Argon or Nitrogen), syringes, and standard laboratory glassware for work-up and purification.
3.2. Reaction Setup and Execution Workflow
Figure 2: Step-by-step experimental workflow diagram.
3.3. Step-by-Step Procedure
-
Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv) and SPhos (0.04 equiv) and add them to the Schlenk flask. The ligand-to-palladium ratio should be approximately 2:1.
-
Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon is preferred). Repeat this cycle three times to ensure the complete removal of oxygen.[8]
-
Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (a 4:1 to 5:1 ratio is a good starting point). Add the solvent mixture to the flask via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Heating and Monitoring: Place the sealed flask into a preheated oil bath at 100 °C. Stir the mixture vigorously. Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the contents to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel to afford the pure 2-arylpyrazolo[1,5-a]pyridine product.
Key Parameters and Optimization
Achieving optimal results requires careful consideration of several interconnected variables.[17] The following table summarizes key parameters and provides guidance for optimization.
| Parameter | Recommended Starting Condition | Rationale & Optimization Guidance |
| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ (1-3 mol%) | Pd(II) sources are often more air-stable and are reduced in situ to the active Pd(0) species.[11] For very difficult couplings, consider using pre-formed Pd(0) catalysts or modern Buchwald precatalysts (e.g., SPhos Pd G3).[18] |
| Ligand | SPhos, XPhos, or other bulky, electron-rich biaryl phosphines (2-6 mol%) | Crucial for C-Cl activation. [19] These ligands accelerate the rate-limiting oxidative addition and subsequent reductive elimination.[8] If yields are low, screening other ligands from this class is the most important optimization step. |
| Base | K₂CO₃ or K₃PO₄ (2-3 equiv) | A moderately strong inorganic base is required to activate the boronic acid for transmetalation.[15] K₃PO₄ is slightly stronger and can be more effective.[9] Cs₂CO₃ or CsF can be used for particularly stubborn reactions. |
| Solvent | Dioxane/H₂O or Toluene/H₂O (4:1) | A polar aprotic solvent is needed to solubilize the organic components, while a small amount of water is often essential for dissolving the base and facilitating the transmetalation step.[20][21] Ensure solvents are rigorously degassed to prevent catalyst oxidation.[10] |
| Temperature | 80-110 °C | Higher temperatures are generally required to overcome the activation energy for C-Cl bond cleavage.[22] Start at 100 °C. If catalyst decomposition (formation of palladium black) is observed, try a lower temperature. If the reaction is sluggish, a higher temperature may be needed. |
| Boronic Acid Reagent | Boronic Acid (1.1-1.5 equiv) | Using a slight excess ensures complete consumption of the limiting halide. For boronic acids prone to decomposition (protodeboronation), consider using more stable boronate esters (e.g., pinacol esters).[8] |
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues encountered during the Suzuki coupling of heteroaryl chlorides.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Ineffective oxidative addition. 2. Catalyst poisoning by the heterocycle. 3. Deactivated catalyst or reagents. | 1. Screen ligands: Switch to a more electron-rich and bulky ligand (e.g., from SPhos to RuPhos).[8] 2. Increase catalyst loading (e.g., to 5 mol%). 3. Increase temperature in 10 °C increments. 4. Ensure reagents are pure and solvents are anhydrous and thoroughly degassed. |
| Formation of Palladium Black | 1. Catalyst decomposition/aggregation. 2. Presence of oxygen in the reaction. | 1. Check inert atmosphere technique: Ensure the flask is properly sealed and purged. Use high-purity Argon/Nitrogen.[10] 2. Lower the temperature: High heat can accelerate catalyst decomposition.[10] 3. Increase ligand:metal ratio: A slight excess of ligand (e.g., 2.5:1) can help stabilize the catalytic species. |
| Protodeboronation (Arylboronic acid -> Arene) | 1. Boronic acid instability. 2. Reaction conditions are too harsh (high temp, strong base). | 1. Use a milder base (e.g., switch from K₃PO₄ to K₂CO₃ or CsF).[8] 2. Lower the reaction temperature. 3. Use a more stable boronate ester (MIDA or pinacol) instead of the boronic acid.[11] 4. Minimize the amount of water in the reaction. |
| Homocoupling of Boronic Acid (Biaryl formation) | 1. Presence of oxygen. 2. Inefficient transmetalation/reductive elimination. | 1. Rigorously degas all solvents and ensure a robust inert atmosphere.[18] 2. This can indicate the catalytic cycle is not turning over efficiently; refer to "No or Low Conversion" solutions. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly valuable transformation for accessing medicinally relevant chemical space. While challenging due to the inert C-Cl bond and potential for catalyst inhibition, high yields can be reliably achieved through the rational selection of a highly active catalytic system. The use of bulky, electron-rich phosphine ligands is paramount to success. This application note provides a comprehensive and robust framework, from mechanistic understanding to practical execution and troubleshooting, to empower researchers in their synthesis of novel 2-arylpyrazolo[1,5-a]pyridine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and evaluation of pyrazolo[1,5-a]pyrimidines as neuropeptide Y1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Arylpyrazolo[1,5-a]pyrimidin-3-yl acetamides. New potent and selective peripheral benzodiazepine receptor ligands [arpi.unipi.it]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 17. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 18. reddit.com [reddit.com]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloropyrazolo[1,5-a]pyridine
Abstract
This comprehensive guide details the strategic application of the Buchwald-Hartwig amination for the synthesis of N-substituted pyrazolo[1,5-a]pyridin-2-amines from 2-Chloropyrazolo[1,5-a]pyridine. The pyrazolo[1,5-a]pyridine scaffold is a privileged core in medicinal chemistry, and the C-N cross-coupling reaction represents a pivotal method for generating libraries of analogues for drug discovery and development. This document provides a foundational understanding of the reaction, discusses the critical parameters influencing its success, and presents a detailed, robust protocol for researchers. The causality behind experimental choices, troubleshooting advice for common challenges, and optimization strategies are explained to ensure scientific integrity and practical success.
Introduction: The Strategic Importance of Pyrazolo[1,5-a]pyridines and C-N Coupling
The pyrazolo[1,5-a]pyrimidine heterocyclic system is a cornerstone in the design of bioactive molecules, with derivatives demonstrating a wide range of therapeutic activities, including roles as kinase inhibitors in oncology.[1][2] The ability to controllably install diverse amine functionalities at the 2-position of this scaffold is crucial for structure-activity relationship (SAR) studies.
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for forming carbon-nitrogen (C-N) bonds.[3] Its development has revolutionized medicinal chemistry by allowing for the coupling of a vast array of amines with aryl and heteroaryl halides under relatively mild conditions, replacing harsher, more limited classical methods.[3]
However, the application of this reaction to electron-deficient and potentially coordinating heteroaryl chlorides like this compound presents specific challenges. The C-Cl bond is notoriously less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step to the palladium(0) catalyst more difficult.[4] Furthermore, the pyridine-like nitrogen atom in the scaffold can coordinate to the palladium center, potentially inhibiting catalytic activity. This guide addresses these challenges by providing a framework for rational catalyst system selection and protocol optimization.
The Catalytic Cycle and Key Parameters
The mechanism of the Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[5][6] Understanding this cycle is critical for rational troubleshooting and optimization.
References
- 1. Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
Application Note: 2-Chloropyrazolo[1,5-a]pyridine as a Pivotal Intermediate for the Synthesis of Novel EP1 Receptor Antagonists
Abstract
The prostaglandin E2 (PGE2) receptor subtype 1 (EP1) is a G-protein coupled receptor critically involved in mediating pain and inflammatory responses. Consequently, antagonists of the EP1 receptor represent a promising class of therapeutics for chronic pain, inflammatory diseases, and overactive bladder.[1][2] The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged core structure in the design of potent and selective EP1 antagonists.[3][4] This application note provides a detailed guide for researchers and drug development professionals on the synthesis and application of 2-Chloropyrazolo[1,5-a]pyridine, a key and versatile intermediate that enables the efficient construction of diverse EP1 receptor antagonists through modern cross-coupling methodologies. We present validated protocols, explain the causality behind experimental choices, and offer insights grounded in established synthetic chemistry.
The Therapeutic Rationale: Targeting the EP1 Receptor
Prostaglandin E2 (PGE2) is a key lipid mediator that exerts its effects through four receptor subtypes: EP1, EP2, EP3, and EP4. The EP1 receptor, upon binding PGE2, couples to the Gq alpha subunit of heterotrimeric G proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which leads to an increase in intracellular calcium levels ([Ca2+]i) and the activation of Protein Kinase C (PKC).[1][5] This pathway is instrumental in amplifying pain signals and promoting inflammation.[1][6] By blocking the binding of PGE2 to its receptor, EP1 antagonists effectively inhibit these downstream events, offering a targeted approach to analgesia and anti-inflammatory therapy with the potential for fewer side effects than non-selective drugs like NSAIDs.[1]
Caption: EP1 receptor signaling pathway and point of antagonist intervention.
Synthesis of the Core Intermediate: this compound
The strategic installation of a chlorine atom at the C2 position of the pyrazolo[1,5-a]pyridine core provides a robust synthetic handle for diversification. The following section details a reliable two-stage process: the synthesis of the pyrazolo[1,5-a]pyridin-2-ol precursor, followed by its chlorination.
Stage 1: Synthesis of Pyrazolo[1,5-a]pyridin-2-ol
The construction of the heterocyclic core is efficiently achieved via the cyclization of an N-aminopyridinium salt. This method begins with the N-amination of a pyridine derivative, which activates the ring system for subsequent intramolecular reaction.[7]
Caption: Workflow for the synthesis of the pyrazolo[1,5-a]pyridin-2-ol precursor.
Protocol 1: Synthesis of 2-Aminopyrazolo[1,5-a]pyridine [8]
-
N-Amination: To a stirred solution of 2-pyridineacetonitrile (1.0 eq) in dichloromethane (DCM, ~0.5 M), add O-(mesitylsulfonyl)hydroxylamine (MSH) (1.2 eq) portion-wise at 0 °C.
-
Rationale: MSH is an effective electrophilic aminating agent for N-heterocycles.[7] The reaction is performed at 0 °C to control the exothermicity.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the formation of the N-aminopyridinium salt intermediate by TLC or LC-MS.
-
Cyclization: Cool the reaction mixture to 0 °C and add powdered potassium carbonate (K₂CO₃) (3.0 eq). Stir vigorously at room temperature for 4-6 hours.
-
Rationale: The base promotes the intramolecular cyclization of the intermediate to form the stable aromatic pyrazolo[1,5-a]pyridine ring system.
-
-
Work-up and Purification: Quench the reaction with water and extract the product with DCM. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-aminopyrazolo[1,5-a]pyridine.
Protocol 2: Conversion to Pyrazolo[1,5-a]pyridin-2-ol [9]
-
Diazotization: Dissolve 2-aminopyrazolo[1,5-a]pyridine (1.0 eq) in a mixture of sulfuric acid and water at 0 °C. Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Rationale: This is a standard diazotization reaction to convert the primary amine into a diazonium salt, which is an excellent leaving group.
-
-
Hydrolysis: After the addition is complete, allow the mixture to stir at 0-5 °C for 30 minutes, then warm to room temperature and heat to 60-70 °C until nitrogen evolution ceases.
-
Rationale: The diazonium salt is unstable and readily undergoes hydrolysis to yield the corresponding hydroxyl compound.
-
-
Isolation: Cool the reaction mixture and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution) until the product precipitates. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield pyrazolo[1,5-a]pyridin-2-ol.
Stage 2: Chlorination to this compound
The conversion of the hydroxyl group to a chlorine atom is a critical step, transforming the precursor into a versatile intermediate for cross-coupling reactions. Phosphorus oxychloride (POCl₃) is a highly effective and commonly used reagent for this transformation.[10][11]
Protocol 3: Synthesis of this compound
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add pyrazolo[1,5-a]pyridin-2-ol (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) dropwise at 0 °C.
-
Safety Precaution: POCl₃ is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
-
Reaction: After the addition, heat the reaction mixture to reflux (approx. 105 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Rationale: The high temperature is necessary to drive the conversion of the hydroxyl group to the chloride. POCl₃ serves as both the chlorinating agent and the solvent.
-
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This will quench the excess POCl₃.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) until pH ~7-8. Extract the product with an organic solvent such as ethyl acetate or DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude solid by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
| Compound | Molecular Weight | Typical Yield | Appearance | ¹H NMR (CDCl₃, δ ppm) |
| Pyrazolo[1,5-a]pyridin-2-ol | 134.13 g/mol | 70-85% | Off-white solid | 8.12 (d, 1H), 7.45 (t, 1H), 7.05 (d, 1H), 6.70 (t, 1H), 6.15 (s, 1H) |
| This compound | 152.58 g/mol | 75-90% | White to pale yellow solid | 8.25 (d, 1H), 7.50 (d, 1H), 7.10 (m, 1H), 6.80 (t, 1H), 6.60 (s, 1H) |
| Table 1: Characterization Data for Key Intermediates. Note: NMR shifts are approximate and should be confirmed experimentally. |
Application in EP1 Antagonist Synthesis: The Suzuki-Miyaura Cross-Coupling
The C-Cl bond at the 2-position of the intermediate is ideally suited for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a cornerstone of modern medicinal chemistry for its reliability, functional group tolerance, and mild conditions.[12][13][14] This reaction allows for the direct and modular installation of various aryl or heteroaryl groups, which are common structural motifs in potent EP1 antagonists.[2][4]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 4: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a microwave vial or Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq) or Pd(dppf)Cl₂ (0.02-0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Rationale: The palladium catalyst is essential for the catalytic cycle. The choice of catalyst and ligand can significantly impact reaction efficiency. The base is required to activate the boronic acid for the transmetalation step.[12]
-
-
Solvent Addition and Degassing: Add a suitable solvent system, typically a mixture like 1,4-dioxane/water or DME/water (4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes or by using freeze-pump-thaw cycles.
-
Rationale: Oxygen can deactivate the Pd(0) catalyst, so removing it is crucial for an efficient reaction.
-
-
Reaction: Heat the reaction mixture to 80-100 °C (or use microwave irradiation, e.g., 120 °C for 20-40 min) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to obtain the desired 2-aryl-pyrazolo[1,5-a]pyridine derivative, a potential EP1 receptor antagonist.[2][8]
Conclusion
This compound is a high-value, versatile intermediate for the synthesis of pharmacologically relevant EP1 receptor antagonists. The synthetic route presented herein is robust and scalable, proceeding through a stable hydroxyl precursor. The C2-chloro handle provides a reliable anchor point for diversification, most notably via the Suzuki-Miyaura cross-coupling, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This application note serves as a practical guide for chemists engaged in the discovery and development of novel therapeutics targeting the EP1 receptor.
References
- 1. What are EP1 antagonists and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel pyrazolo[1,5-a]pyridine-based EP1 receptor antagonists by scaffold hopping: Design, synthesis, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel pyrazolo[1,5-a]pyridines as orally active EP1 receptor antagonists: Synthesis, structure-activity relationship studies, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of prostaglandin receptor subtype EP1 in prostaglandin E2-induced nociceptive transmission in the rat spinal dorsal horn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 7. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Art of Molecular Scaffolding: A Guide to Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyrazolo[1,5-a]pyridine
Introduction: The Privileged Pyrazolo[1,5-a]pyridine Scaffold in Modern Drug Discovery
The pyrazolo[1,5-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its rigid, planar structure and rich electronic properties make it an ideal framework for designing molecules that can interact with a wide range of biological targets. Pyrazolo[1,5-a]pyridine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antitumor, antimicrobial, and antiviral properties.[1] Consequently, the development of efficient and versatile synthetic methodologies to functionalize this key heterocycle is of paramount importance to researchers in drug discovery and development.
Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful tools in the synthetic chemist's arsenal for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. These reactions offer a highly efficient and selective means to introduce a diverse array of substituents onto aromatic and heteroaromatic rings. This guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 2-Chloropyrazolo[1,5-a]pyridine, a versatile building block for the synthesis of novel and complex pyrazolo[1,5-a]pyridine derivatives.
The presence of the nitrogen atom in the pyrazolo[1,5-a]pyridine ring system can present unique challenges in cross-coupling reactions, primarily through potential coordination to the palladium catalyst, which can lead to catalyst inhibition or deactivation.[3][4] Furthermore, the carbon-chlorine bond is inherently less reactive than the corresponding carbon-bromine or carbon-iodine bonds, often necessitating more active catalyst systems and carefully optimized reaction conditions.[5][6] This guide will address these challenges and provide insights into the selection of appropriate catalysts, ligands, bases, and solvents to achieve successful and high-yielding transformations.
The Foundational Catalytic Cycle
At the heart of these transformations lies the palladium catalytic cycle. A general representation of this process is crucial for understanding the role of each reaction component and for troubleshooting suboptimal results.
Figure 1: Generalized Palladium Catalytic Cycle.
Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, enabling the introduction of aryl and heteroaryl moieties at the 2-position of the pyrazolo[1,5-a]pyridine core.
Scientific Rationale & Mechanistic Insights
The Suzuki-Miyaura reaction involves the coupling of an organoboron reagent (typically a boronic acid or its ester) with an organic halide.[7] The key to a successful Suzuki coupling with an electron-deficient and potentially coordinating substrate like this compound lies in the choice of a highly active catalyst system. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) and others, are often essential.[2][8][9] These ligands promote the rate-limiting oxidative addition of the C-Cl bond to the Pd(0) center and facilitate the subsequent reductive elimination step.[10] The choice of base is also critical, as it plays a role in the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with various aryl- and heteroarylboronic acids. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.
Figure 2: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃) (1.1-1.2 equiv relative to Pd)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.
-
In a separate vial, prepare the catalyst system by dissolving the palladium precatalyst and the phosphine ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add the remaining solvent to the reaction mixture.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.[7]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2 equiv) | Toluene/H₂O (10:1) | 100-110 | 60-95 | A robust system for many heteroaryl chlorides.[11] |
| Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | K₂CO₃ (2 equiv) | 1,4-Dioxane | 100 | 55-90 | Effective for sterically hindered substrates.[11] |
| PdCl₂(dppf) (3 mol%) | dppf | Cs₂CO₃ (3 equiv) | DME | 80-90 | A common catalyst system, may require longer reaction times.[11] |
Section 2: Heck Reaction for Alkene Functionalization
The Heck (or Mizoroki-Heck) reaction provides a powerful method for the formation of C-C bonds by coupling this compound with alkenes, leading to the synthesis of 2-alkenylpyrazolo[1,5-a]pyridines.[10][12]
Scientific Rationale & Mechanistic Insights
The Heck reaction involves the palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base.[12] The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst. For less reactive chloroarenes, a phosphine ligand is typically required to facilitate the oxidative addition step. The choice of base is crucial to neutralize the hydrogen halide formed during the reaction.
Experimental Protocol: General Procedure for the Heck Reaction
This generalized protocol can be adapted for the Heck coupling of this compound with various alkenes. Optimization of reaction parameters is recommended for each specific substrate combination.
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.2-2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)
-
Ligand (e.g., PPh₃, P(o-tolyl)₃) (2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc) (1.5-2.5 equiv)
-
Anhydrous solvent (e.g., DMF, NMP, toluene)
Procedure:
-
In a sealable reaction tube, combine this compound, the palladium catalyst, and the ligand (if used).
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent, the alkene, and the base via syringe.[13]
-
Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (typically 100-140 °C).
-
Monitor the reaction progress by GC-MS or TLC.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography.
Data Presentation: Recommended Starting Conditions for the Heck Reaction
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ (2 mol%) | P(o-tolyl)₃ (4 mol%) | Et₃N (2 equiv) | DMF | 120 | A classic set of conditions for Heck reactions.[13] |
| Pd(PPh₃)₄ (5 mol%) | - | K₂CO₃ (2 equiv) | NMP | 140 | Suitable for less reactive substrates. |
| PdCl₂(PPh₃)₂ (3 mol%) | - | NaOAc (2 equiv) | Toluene | 110 | Milder conditions, may require longer reaction times. |
Section 3: Sonogashira Coupling for Alkyne Installation
The Sonogashira coupling is the method of choice for the synthesis of 2-alkynylpyrazolo[1,5-a]pyridines, which are valuable intermediates in organic synthesis and can possess interesting biological and material properties.
Scientific Rationale & Mechanistic Insights
The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst.[14][15] The reaction proceeds through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to Pd(0) is followed by transmetalation from a copper(I) acetylide intermediate. The copper cycle involves the formation of this key copper acetylide from the terminal alkyne and a copper(I) salt in the presence of a base. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the use of copper.
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound. Careful exclusion of oxygen is important to prevent the homocoupling of the alkyne (Glaser coupling).
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Base (a liquid amine, e.g., Et₃N, DIPEA, which can also serve as the solvent)
-
Anhydrous co-solvent (e.g., THF, DMF), if necessary
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed amine base (and co-solvent, if used) via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Heat the reaction mixture to the desired temperature (typically room temperature to 80 °C) and monitor by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts.
-
Wash with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Data Presentation: Recommended Starting Conditions for Sonogashira Coupling
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Notes |
| PdCl₂(PPh₃)₂ (2 mol%) | CuI (4 mol%) | Et₃N | THF | 50-60 | Standard Sonogashira conditions. |
| Pd(PPh₃)₄ (3 mol%) | CuI (5 mol%) | DIPEA | DMF | RT - 70 | Good for a wide range of substrates. |
| Pd(OAc)₂ (2 mol%) / PPh₃ (4 mol%) | CuI (5 mol%) | Et₃N | Toluene | 80 | In situ catalyst formation. |
Section 4: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of 2-aminopyrazolo[1,5-a]pyridines, providing access to a wide range of derivatives with potential applications in medicinal chemistry.[16][17]
Scientific Rationale & Mechanistic Insights
This palladium-catalyzed cross-coupling reaction enables the formation of C-N bonds between an aryl halide and an amine.[16] Similar to other cross-coupling reactions involving aryl chlorides, the oxidative addition step is often rate-limiting.[6] The use of bulky, electron-rich phosphine ligands is crucial for promoting this step and for facilitating the reductive elimination of the desired arylamine product.[18] A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically required to deprotonate the amine and facilitate its coordination to the palladium center.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
The following is a general protocol for the Buchwald-Hartwig amination of this compound. Strict exclusion of air and moisture is critical for the success of this reaction.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Bulky phosphine ligand (e.g., RuPhos, BrettPhos, Xantphos) (1.1-1.5 equiv relative to Pd)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.4-2.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox or under a stream of inert gas, add the base to a flame-dried Schlenk tube.
-
Add this compound, the amine, the palladium precatalyst, and the ligand.
-
Add the anhydrous, deoxygenated solvent.
-
Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the product by column chromatography.
Data Presentation: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd₂(dba)₃ (2 mol%) | RuPhos (4 mol%) | NaOt-Bu (1.4 equiv) | Toluene | 100 | Highly active system for aryl chlorides. |
| Pd(OAc)₂ (2 mol%) | BrettPhos (4 mol%) | K₃PO₄ (2 equiv) | 1,4-Dioxane | 110 | Weaker base may be suitable for sensitive substrates. |
| XPhos Pd G3 (2 mol%) | - | Cs₂CO₃ (2 equiv) | t-BuOH | 90 | A pre-formed catalyst for ease of use. |
Troubleshooting and Optimization
Low or no product yield in cross-coupling reactions with this compound can often be attributed to a few common issues:
-
Catalyst Inactivity: Ensure the use of high-quality, fresh palladium precatalysts and ligands. The reaction should be performed under strictly inert conditions, as oxygen can deactivate the Pd(0) catalyst.[19]
-
Inefficient Oxidative Addition: For the relatively unreactive C-Cl bond, higher temperatures and more electron-rich, bulky ligands may be required.[5]
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, inhibiting catalysis. The use of bulky ligands can help to mitigate this effect by sterically shielding the metal center.[3]
-
Suboptimal Base or Solvent: The choice of base and solvent can have a profound impact on the reaction outcome. A screening of different bases and solvents is often a worthwhile endeavor during optimization.
Conclusion
Palladium-catalyzed cross-coupling reactions provide a powerful and versatile platform for the functionalization of the 2-position of the pyrazolo[1,5-a]pyridine scaffold. By carefully selecting the appropriate catalyst system and reaction conditions, researchers can efficiently synthesize a diverse library of novel compounds for evaluation in drug discovery and materials science. The protocols and data presented in this guide, based on established methodologies for related heteroaryl chlorides, serve as a robust starting point for the development of optimized procedures for specific synthetic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pcliv.ac.uk [pcliv.ac.uk]
- 9. youtube.com [youtube.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. benchchem.com [benchchem.com]
Application Notes & Protocols: A Step-by-Step Guide to Synthesizing Derivatives from 2-Chloropyrazolo[1,5-a]pyridine
Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine nucleus is a privileged heterocyclic scaffold in modern medicinal chemistry and drug development.[1] Its rigid, bicyclic structure and unique electronic properties make it an attractive framework for designing potent and selective inhibitors of various biological targets, including protein kinases like CDK9.[2] The strategic derivatization of this core allows for the fine-tuning of physicochemical properties, enabling researchers to optimize potency, selectivity, and pharmacokinetic profiles.
2-Chloropyrazolo[1,5-a]pyridine serves as an exceptionally versatile and cost-effective starting material for library synthesis. The chlorine atom at the C-2 position acts as a synthetic linchpin, providing a reactive handle for a variety of robust and well-established transformations. This guide provides detailed protocols and the underlying scientific rationale for the most effective methods to derivatize this key intermediate, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
Foundational Synthetic Strategies for Derivatization
The C-2 position of the pyrazolo[1,5-a]pyridine ring is electronically analogous to the C-2 or C-4 positions of pyridine. The adjacent ring-junction nitrogen atom withdraws electron density, rendering the C-2 carbon sufficiently electrophilic to undergo both palladium-catalyzed oxidative addition and direct nucleophilic attack. This electronic feature is the cornerstone of the synthetic strategies detailed below.
Caption: Key synthetic routes for derivatizing this compound.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling has revolutionized C-C and C-N bond formation, offering unparalleled scope and functional group tolerance.[3] For heteroaryl chlorides like this compound, the oxidative addition of the Pd(0) catalyst into the C-Cl bond is often the rate-limiting step. Consequently, the choice of ligand is critical. Bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands are required to facilitate this step and promote efficient catalysis.[4]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is the premier method for installing aryl or vinyl substituents. The challenge with 2-chloro-N-heterocycles is the potential for the pyridine-like nitrogen to coordinate to the palladium center, inhibiting catalysis. Modern catalyst systems, particularly palladium pre-catalysts (e.g., G3 or G4 type) complexed with biarylphosphine ligands (e.g., XPhos, SPhos), overcome this issue and are highly effective.[5]
Materials
| Reagent | Mol. Wt. | Equiv. | Amount (for 1 mmol scale) |
| This compound | 152.58 | 1.0 | 153 mg |
| 4-Methoxyphenylboronic acid | 151.96 | 1.2 | 182 mg |
| XPhos Pd G3 Precatalyst | 860.88 | 0.02 | 17.2 mg (2 mol%) |
| Potassium Phosphate (K₃PO₄), tribasic | 212.27 | 2.0 | 425 mg |
| 1,4-Dioxane, anhydrous | - | - | 5 mL |
| Water, degassed | - | - | 0.5 mL |
Procedure
-
Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, potassium phosphate, and the XPhos Pd G3 precatalyst.
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water via syringe. The small amount of water is often crucial for dissolving the base and facilitating the catalytic cycle.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst residue.
-
Extraction: Wash the filtrate with water (15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for synthesizing aryl amines.[6][7] The reaction couples an aryl halide with a primary or secondary amine. For challenging substrates, the choice of base is as critical as the catalyst system. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or weaker bases like cesium carbonate (Cs₂CO₃) are commonly employed, depending on the amine's pKa and the tolerance of other functional groups.[8]
Materials
| Reagent | Mol. Wt. | Equiv. | Amount (for 1 mmol scale) |
| This compound | 152.58 | 1.0 | 153 mg |
| Morpholine | 87.12 | 1.2 | 105 µL |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 0.01 | 9.2 mg (1 mol%) |
| Xantphos | 578.68 | 0.02 | 11.6 mg (2 mol%) |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 135 mg |
| Toluene, anhydrous | - | - | 5 mL |
Procedure
-
Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to an oven-dried Schlenk tube with a magnetic stir bar.
-
Inert Atmosphere: Seal the tube, remove from the glovebox (if used), and purge with argon.
-
Reagent Addition: Add the anhydrous toluene, followed by this compound and then morpholine via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-18 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully by adding water (10 mL).
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Sonogashira Coupling for C-C≡ Bond Formation
The Sonogashira coupling provides a direct route to arylalkynes by reacting an aryl halide with a terminal alkyne.[9] The reaction famously employs a dual catalytic system: a palladium complex to activate the aryl halide and a copper(I) salt (typically CuI) to activate the alkyne.[10] An amine base, such as triethylamine or diisopropylamine, is used both as a base and often as the solvent.
Materials
| Reagent | Mol. Wt. | Equiv. | Amount (for 1 mmol scale) |
| This compound | 152.58 | 1.0 | 153 mg |
| Phenylacetylene | 102.13 | 1.2 | 132 µL |
| Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride) | 701.90 | 0.025 | 17.5 mg (2.5 mol%) |
| Copper(I) Iodide (CuI) | 190.45 | 0.05 | 9.5 mg (5 mol%) |
| Triethylamine (Et₃N) | 101.19 | - | 5 mL |
Procedure
-
Setup: Add this compound, Pd(PPh₃)₂Cl₂, and CuI to a Schlenk tube with a stir bar.
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Add degassed triethylamine via syringe, followed by phenylacetylene.
-
Reaction: Stir the mixture at 80 °C. The reaction often proceeds quickly.
-
Monitoring: Monitor by TLC until the starting chloride is consumed (typically 2-6 hours).[11]
-
Work-up: Cool the mixture to room temperature and concentrate under reduced pressure to remove the triethylamine.
-
Extraction: Redissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous ammonium chloride solution (to remove copper salts), followed by water and brine.
-
Purification: Dry the organic layer (Na₂SO₄), filter, concentrate, and purify by flash chromatography.
Part 2: Nucleophilic Aromatic Substitution (SNAr)
For strongly activated aromatic systems, direct displacement of a halide by a potent nucleophile can occur without a metal catalyst. This is known as the Nucleophilic Aromatic Substitution (SNAr) reaction.[12] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex). The presence of the electron-withdrawing aza-group in the pyrazolo[1,5-a]pyridine ring stabilizes this intermediate, particularly for substitution at the C-2 position.[13] This method is most effective with strong nucleophiles like alkoxides (RO⁻) or thiolates (RS⁻).
Materials
| Reagent | Mol. Wt. | Equiv. | Amount (for 1 mmol scale) |
| This compound | 152.58 | 1.0 | 153 mg |
| Phenol | 94.11 | 1.2 | 113 mg |
| Potassium tert-butoxide (KOtBu) | 112.21 | 1.3 | 146 mg |
| N,N-Dimethylformamide (DMF), anhydrous | - | - | 4 mL |
Procedure
-
Nucleophile Generation: To an oven-dried flask under argon, add phenol and anhydrous DMF. Cool the solution in an ice bath (0 °C) and add potassium tert-butoxide portion-wise. Stir for 20 minutes to form the potassium phenoxide nucleophile in situ.
-
Reagent Addition: Add a solution of this compound in a small amount of DMF to the flask.
-
Reaction: Remove the ice bath and heat the reaction mixture to 90 °C.
-
Monitoring: Monitor the reaction by TLC. SNAr reactions are often complete within 1-4 hours.
-
Work-up: Cool the reaction to room temperature and pour it into ice-water (30 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with water and brine, then dry over Na₂SO₄.
-
Purification: Filter, concentrate, and purify the crude product by flash column chromatography to obtain 2-phenoxypyrazolo[1,5-a]pyridine.
Summary of Synthetic Methods
| Method | Bond Formed | Key Reagents | Typical Conditions | Key Advantage |
| Suzuki-Miyaura | C(sp²)-C(sp²) | Pd Catalyst/Ligand, Boronic Acid, Base (K₃PO₄) | 80-110 °C, Dioxane/H₂O | Broad scope for aryl/vinyl groups |
| Buchwald-Hartwig | C(sp²)-N | Pd Catalyst/Ligand, Amine, Base (NaOtBu) | 90-120 °C, Toluene | Direct amination with diverse amines |
| Sonogashira | C(sp²)-C(sp) | Pd Catalyst, CuI, Terminal Alkyne, Amine Base | 60-100 °C, Et₃N/DMF | Direct installation of an alkyne moiety |
| SNAr | C(sp²)-O/S | Strong Nucleophile (RO⁻, RS⁻), Base (KOtBu) | 60-100 °C, DMF/DMSO | Metal-free, simple, and cost-effective |
Characterization of Derivatives
The successful synthesis of new 2-substituted pyrazolo[1,5-a]pyridine derivatives must be confirmed through rigorous structural analysis. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and purity. The disappearance of the C-2 proton signal (if present in the starting material) and the appearance of new signals corresponding to the introduced group are key indicators.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact mass and elemental composition of the new compound.
-
Chromatography: TLC for reaction monitoring and HPLC for purity assessment of the final product.
References
- 1. Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. youtube.com [youtube.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
The Versatile Workhorse: Application Notes for 2-Chloropyrazolo[1,5-a]pyridine in Modern Medicinal Chemistry
Introduction: The Privileged Pyrazolo[1,5-a]pyridine Scaffold
In the landscape of medicinal chemistry, certain heterocyclic structures consistently emerge as "privileged scaffolds"—frameworks that can interact with a wide range of biological targets by presenting functional groups in specific three-dimensional orientations. The pyrazolo[1,5-a]pyridine ring system is a quintessential example of such a scaffold.[1] Its rigid, planar structure, combined with its capacity for diverse functionalization, has made it a cornerstone in the design of novel therapeutics.
Derivatives of pyrazolo[1,5-a]pyridine have demonstrated a remarkable breadth of biological activities, including potent kinase inhibition for cancer therapy, modulation of central nervous system (CNS) targets, and anti-inflammatory effects.[1][2] This versatility stems from the scaffold's ability to mimic endogenous purine structures, allowing it to effectively bind to the ATP pockets of kinases, a critical target class in oncology.[3]
At the heart of unlocking the full potential of this scaffold lies the strategic use of versatile chemical intermediates. Among these, 2-Chloropyrazolo[1,5-a]pyridine stands out as a pivotal building block. The chlorine atom at the 2-position acts as a versatile handle, a reactive site that allows for the introduction of a vast array of molecular fragments through well-established synthetic methodologies. This guide provides an in-depth exploration of the key applications of this compound, complete with detailed protocols and mechanistic insights for researchers at the forefront of drug discovery.
Core Application: A Hub for Molecular Diversification
The utility of this compound lies in the reactivity of its C-Cl bond. This bond is susceptible to several classes of powerful chemical transformations, primarily palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. These reactions provide reliable and modular access to a library of analogues, enabling systematic Structure-Activity Relationship (SAR) studies.
Caption: Synthetic utility of this compound.
Application 1: Palladium-Catalyzed C-C Bond Formation (Suzuki-Miyaura Coupling)
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance.[3] For this compound, this reaction is the primary method for introducing aryl and heteroaryl substituents, which are crucial motifs in many kinase inhibitors. While chloro-heterocycles are known to be less reactive than their bromo or iodo counterparts, appropriate selection of a palladium catalyst and ligand can achieve high yields.[4]
Causality in Protocol Design:
-
Catalyst System: The rate-limiting step for chloropyridines is the oxidative addition of the C-Cl bond to the Pd(0) center. To facilitate this, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential. These ligands stabilize the Pd(0) species and promote the difficult oxidative addition step. Pre-formed palladium pre-catalysts (e.g., G3 or G4 palladacycles) are often preferred as they generate the active Pd(0) species more cleanly and efficiently than sources like Pd(OAc)₂.
-
Base and Solvent: A base is required to activate the boronic acid in the transmetalation step. Aqueous bases like K₂CO₃ or K₃PO₄ are commonly used in solvents like 1,4-dioxane or toluene with water. The aqueous conditions often accelerate the reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on established methods for chloropyridines and should be optimized for specific substrates.[5][6]
Materials:
-
This compound (1.0 equiv)
-
Aryl- or Heteroarylboronic Acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine Ligand (e.g., XPhos, SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1)
-
Reaction Vessel (e.g., microwave vial or Schlenk tube)
-
Inert Atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry reaction vessel under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the vessel and heat the mixture with vigorous stirring. For conventional heating, temperatures of 90-120°C are typical. For microwave irradiation, 120-150°C for 15-45 minutes is a good starting point.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Component | Example | Molar Ratio | Purpose |
| Aryl Halide | This compound | 1.0 | Electrophile |
| Boronic Acid | 4-Methoxyphenylboronic acid | 1.2-1.5 | Nucleophile source |
| Pd Source | Pd₂(dba)₃ | 2-5 mol% | Catalyst precursor |
| Ligand | XPhos | 4-10 mol% | Activate C-Cl bond |
| Base | K₃PO₄ | 2.0-3.0 | Activates boronic acid |
| Solvent | 1,4-Dioxane / H₂O | - | Reaction medium |
Application 2: Palladium-Catalyzed C-N Bond Formation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[7][8] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines. As with the Suzuki coupling, the choice of ligand is critical for achieving good reactivity with the less-reactive chloro substrate.
Causality in Protocol Design:
-
Ligand Selection: The catalytic cycle involves oxidative addition, amine coordination/deprotonation, and reductive elimination.[7] Sterically hindered, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos) are highly effective as they accelerate the rate-limiting oxidative addition and the final C-N reductive elimination step.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the intermediate palladium-amine complex). Sodium tert-butoxide (NaOtBu) is the most common choice, although other bases like LHMDS or K₃PO₄ can be used depending on the substrate's sensitivity.
-
Inert Conditions: The Pd(0) catalyst is sensitive to oxygen. Therefore, maintaining a strictly inert atmosphere and using degassed solvents are critical for reproducibility and high yields.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a generalized procedure based on established methods for chloropyridines and should be optimized for specific substrates.[9][10]
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.1 - 1.5 equiv)
-
Palladium Pre-catalyst (e.g., XantPhos Pd G3, 1-5 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.5 - 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Reaction Vessel (e.g., sealed tube)
-
Inert Atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: In a glovebox or under a strong flow of inert gas, add the base to a dry reaction vessel. Add the palladium pre-catalyst, this compound, and a stir bar.
-
Reagent Addition: Add the solvent, followed by the amine.
-
Reaction: Seal the vessel tightly and heat the mixture to 80-110°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS. The reaction is typically complete within 4-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
| Component | Example | Molar Ratio | Purpose |
| Aryl Halide | This compound | 1.0 | Electrophile |
| Amine | Morpholine | 1.2 | Nucleophile |
| Pd Pre-catalyst | RuPhos Pd G3 | 1-5 mol% | Catalyst source |
| Base | NaOtBu | 1.5-2.0 | Deprotonates amine |
| Solvent | Toluene | - | Reaction medium |
Application 3: Nucleophilic Aromatic Substitution (SNAr)
For certain nucleophiles, a transition-metal-free approach is viable via Nucleophilic Aromatic Substitution (SNAr). The pyrazolo[1,5-a]pyridine ring system is electron-deficient, which activates the C-Cl bond towards attack by strong nucleophiles.[11] The 2-position, being ortho to a ring nitrogen, is particularly activated. This method is often simpler and more cost-effective than palladium-catalyzed reactions but is generally limited to more reactive nucleophiles and may require higher temperatures.
Causality in Protocol Design:
-
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atoms of the ring system, stabilizing the intermediate. In the second step, the chloride leaving group is expelled, restoring aromaticity.[12]
-
Reaction Conditions: The reaction often requires heat to overcome the initial energy barrier of disrupting the aromatic system. A base may be required to deprotonate the nucleophile (e.g., an alcohol or thiol) to increase its nucleophilicity. Polar aprotic solvents like DMSO or DMF are often used as they can solvate the charged intermediate.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Protocol 3: General Procedure for SNAr
This protocol is a generalized procedure and conditions, particularly temperature, will vary significantly based on the nucleophile's reactivity.[4]
Materials:
-
This compound (1.0 equiv)
-
Nucleophile (e.g., sodium methoxide, aniline, morpholine) (1.5 - 3.0 equiv)
-
Base (if nucleophile is not pre-formed, e.g., K₂CO₃, NaH) (1.5 - 3.0 equiv)
-
Polar Aprotic Solvent (e.g., DMSO, DMF, NMP)
-
Reaction Vessel (e.g., sealed tube or round-bottom flask with condenser)
Procedure:
-
Setup: Combine this compound and the nucleophile (and base, if needed) in the reaction vessel.
-
Solvent Addition: Add the solvent.
-
Reaction: Heat the reaction mixture with stirring to a temperature between 80°C and 160°C. The optimal temperature must be determined experimentally.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture. If a high-boiling polar solvent was used, it is common to pour the mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Conclusion and Future Outlook
This compound is a high-value intermediate for medicinal chemists, providing a reliable and versatile entry point for the synthesis of diverse compound libraries. Through robust and well-understood methodologies like Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution, researchers can systematically explore the chemical space around the privileged pyrazolo[1,5-a]pyridine core. The protocols and mechanistic insights provided herein serve as a foundational guide for drug development professionals seeking to leverage this powerful building block in the quest for novel and effective therapeutics. As ligand and catalyst technologies continue to evolve, the scope and efficiency of these transformations will undoubtedly expand, further cementing the role of this compound in the future of drug discovery.
References
- 1. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution on 2-Chloropyrazolo[1,5-a]pyridine
Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties have led to its incorporation into a wide range of biologically active molecules, including kinase inhibitors for cancer therapy.[3][4][5] The ability to functionalize this core at various positions is crucial for the development of new chemical entities with tailored pharmacological profiles. Among the various synthetic strategies, nucleophilic substitution at the 2-position of a halogenated precursor, such as 2-Chloropyrazolo[1,5-a]pyridine, offers a direct and versatile route to introduce a diverse array of functional groups, particularly nitrogen-based nucleophiles.
This technical guide provides a comprehensive overview of the experimental procedures for performing nucleophilic substitution on this compound. We will delve into two primary methodologies: the classical Nucleophilic Aromatic Substitution (SNAr) and the more contemporary Palladium-Catalyzed Buchwald-Hartwig Amination. The causality behind experimental choices, self-validating protocols, and troubleshooting insights are provided to empower researchers in their synthetic endeavors.
Mechanistic Considerations: SNAr vs. Buchwald-Hartwig Amination
The choice between an SNAr and a Buchwald-Hartwig approach is dictated by the electronic nature of the pyrazolo[1,5-a]pyridine ring and the nucleophilicity of the coupling partner.
Nucleophilic Aromatic Substitution (SNAr): This reaction is typically favored when the aromatic ring is electron-deficient, which facilitates the attack of a nucleophile and the subsequent departure of the leaving group. For heteroaromatic systems like pyrazolo[1,5-a]pyridine, the nitrogen atoms within the ring system contribute to its electron-deficient character, making it susceptible to nucleophilic attack. The reaction generally proceeds via a Meisenheimer-like intermediate.
Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction has revolutionized the formation of carbon-nitrogen bonds.[6][7] It is particularly advantageous when the aromatic halide is less reactive or when employing less nucleophilic amines. The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired product and regenerate the catalyst.[7]
Experimental Protocols
Protocol 1: Classical Nucleophilic Aromatic Substitution (SNAr) with Morpholine
This protocol details the reaction of this compound with a common secondary amine, morpholine, under thermal conditions. This method is often suitable for reactive nucleophiles and electron-deficient heteroaromatic systems.
Materials and Equipment:
-
This compound
-
Morpholine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography setup (silica gel)
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent and Reagent Addition: Add anhydrous DMF to dissolve the starting material. Subsequently, add morpholine (1.2 eq) followed by anhydrous potassium carbonate (2.0 eq). The potassium carbonate acts as a base to neutralize the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. The progress of the reaction should be monitored by TLC. A typical mobile phase for TLC analysis would be a mixture of ethyl acetate and hexanes.
-
Workup: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into water and extract with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-morpholinopyrazolo[1,5-a]pyridine.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Solvent: DMF is a polar aprotic solvent that can dissolve the reactants and facilitate the SNAr reaction by stabilizing the charged intermediate.
-
Base: Potassium carbonate is a mild inorganic base, sufficient to drive the reaction to completion without causing unwanted side reactions.
-
Temperature: Elevated temperatures are often required to overcome the activation energy for the nucleophilic attack and departure of the chloride leaving group.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination with a Primary Aromatic Amine
This protocol describes a more advanced method for coupling this compound with a primary aromatic amine, which may be less reactive under classical SNAr conditions.
Materials and Equipment:
-
This compound
-
Substituted Aniline (e.g., 4-methoxyaniline)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene or Dioxane
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon) supply
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography setup (silica gel)
Step-by-Step Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, to a Schlenk flask, add Pd(OAc)₂ (0.02-0.05 eq) and Xantphos (0.025-0.06 eq). Add anhydrous toluene or dioxane and stir for 10-15 minutes.
-
Reaction Setup: To the flask containing the pre-formed catalyst (or to a new flask charged with the catalyst components), add this compound (1.0 eq), the substituted aniline (1.1 eq), and sodium tert-butoxide (1.4 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-pyrazolo[1,5-a]pyridin-2-amine.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium precursor (Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (Xantphos) is crucial for an efficient catalytic cycle. The ligand stabilizes the palladium complex and facilitates both the oxidative addition and reductive elimination steps.[7]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and generate the active aminating agent in the catalytic cycle.
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. An inert atmosphere is essential to prevent catalyst deactivation.
Data Presentation
| Reaction Type | Nucleophile | Catalyst/Base | Solvent | Temperature (°C) | Typical Yield Range |
| SNAr | Morpholine | K₂CO₃ | DMF | 80-100 | 60-85% |
| SNAr | Piperidine | K₂CO₃ | DMF | 80-100 | 65-90% |
| Buchwald-Hartwig | 4-Methoxyaniline | Pd(OAc)₂/Xantphos/NaOtBu | Toluene | 100-120 | 70-95% |
| Buchwald-Hartwig | Aniline | Pd(OAc)₂/Xantphos/NaOtBu | Dioxane | 100-120 | 75-92% |
Visualization of Experimental Workflow
Diagram 1: SNAr Experimental Workflow
Caption: Workflow for SNAr on this compound.
Diagram 2: Buchwald-Hartwig Amination Workflow
Caption: Workflow for Buchwald-Hartwig amination.
Troubleshooting and Field-Proven Insights
-
Low Conversion in SNAr: If the SNAr reaction stalls, ensure all reagents are anhydrous, particularly the DMF. The presence of water can hydrolyze the starting material or interfere with the base. Increasing the reaction temperature or using a stronger base like cesium carbonate may also improve the yield.
-
Catalyst Deactivation in Buchwald-Hartwig Amination: The primary cause of catalyst deactivation is the presence of oxygen. Ensure the reaction is set up under a strictly inert atmosphere. The quality of the palladium precursor and ligand is also critical. Using pre-catalysts can sometimes improve reproducibility.
-
Difficult Purification: The polarity of the synthesized 2-aminopyrazolo[1,5-a]pyridines can vary significantly depending on the substituent. A careful selection of the mobile phase for column chromatography is essential. Sometimes, a wash with a dilute acid solution can remove basic impurities.
-
Microwave-Assisted Synthesis: For both SNAr and Buchwald-Hartwig reactions, microwave irradiation can significantly reduce reaction times and often improve yields.[4] Typical conditions would involve heating the reaction mixture in a sealed microwave vial to temperatures ranging from 120-160 °C for 10-60 minutes.
References
- 1. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 2-Chloropyrazolo[1,5-a]pyridine for the Development of Novel Anticancer Agents
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a "privileged" heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties make it an ideal framework for designing inhibitors of key oncogenic targets, particularly protein kinases. This guide provides a comprehensive overview of the strategic use of 2-chloropyrazolo[1,5-a]pyridine as a versatile starting material for the synthesis and development of novel anticancer agents. We will explore synthetic strategies, provide detailed protocols for biological evaluation, and discuss the critical signaling pathways targeted by these derivatives, supported by structure-activity relationship (SAR) insights.
The this compound Scaffold: A Cornerstone for Kinase Inhibitor Design
The pyrazolo[1,5-a]pyridine ring system acts as a bioisostere of purine, enabling it to effectively bind to the ATP-binding pocket of protein kinases.[1] These enzymes are central regulators of cellular signaling and are frequently dysregulated in cancer, making them prime targets for therapeutic intervention.[2] Several pyrazolopyridine-based kinase inhibitors have shown significant promise, with some, like the RET inhibitor selpercatinib, gaining regulatory approval for treating specific cancers.[1]
The strategic placement of a chlorine atom at the 2-position of the pyrazolo[1,5-a]pyridine core is a key design element. This halogen serves as a highly versatile synthetic handle, enabling chemists to introduce a wide array of functional groups through well-established cross-coupling methodologies. This facilitates the rapid generation of large, diverse chemical libraries, which is essential for optimizing potency, selectivity, and pharmacokinetic properties during the drug discovery process.
Synthetic Strategies for Library Generation
The primary utility of the 2-chloro group is its reactivity in palladium-catalyzed cross-coupling reactions. This allows for the systematic modification of the scaffold to explore the chemical space around the target's binding site.
Workflow for Diversification of the this compound Scaffold
Below is a generalized workflow for creating a library of novel anticancer agents starting from this compound.
Caption: Synthetic workflow for library generation.
Protocol 2.1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for introducing aryl or heteroaryl moieties at the 2-position, a common strategy for enhancing binding affinity through hydrophobic and π-π stacking interactions.[2]
Materials:
-
This compound
-
Aryl/heteroaryl boronic acid or pinacol ester (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Nitrogen or Argon source
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-substituted pyrazolo[1,5-a]pyridine derivative.
Causality Note: The choice of palladium catalyst, base, and solvent is crucial and may require optimization for different boronic acid substrates. The inert atmosphere is essential to prevent the degradation of the catalyst.
Biological Evaluation of Anticancer Activity
Once a library of compounds is synthesized, a cascade of biological assays is required to identify promising candidates and elucidate their mechanism of action.
Protocol 3.1: In Vitro Cytotoxicity Assessment using MTT Assay
The first step is to determine the general cytotoxic effect of the compounds on cancer cell lines. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[3]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)[4][5]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized pyrazolo[1,5-a]pyridine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.
Self-Validation Note: The inclusion of both positive and negative (vehicle) controls is critical for validating the assay results. Each concentration should be tested in triplicate to ensure statistical significance.
Protocol 3.2: Target-Based Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
Since many pyrazolo[1,5-a]pyridine derivatives function as kinase inhibitors, a direct enzymatic assay is essential to confirm target engagement and determine potency.[6][7] The ADP-Glo™ assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Recombinant kinase (e.g., CDK2, TrkA)[6]
-
Kinase-specific substrate
-
ATP
-
Test compounds
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
Procedure:
-
Kinase Reaction: Set up the kinase reaction in the wells by adding the kinase, its substrate, ATP, and the test compound at various concentrations.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add the Kinase Detection Reagent to convert the ADP generated into a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure Luminescence: Read the luminescent signal using a plate-reading luminometer.
-
Data Analysis: The luminescence is proportional to the ADP concentration and thus the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Mechanism of Action: Targeting Key Oncogenic Signaling Pathways
Pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit several crucial kinases involved in cancer progression, such as Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), and Pim-1 kinase.[6][7][8]
Targeting the Cell Cycle via CDK Inhibition
CDKs are essential for regulating cell cycle progression.[6] Their inhibition by small molecules can lead to cell cycle arrest and apoptosis in cancer cells. For instance, derivatives of the related pyrazolo[1,5-a]pyrimidine scaffold have demonstrated potent dual inhibition of CDK2 and TrkA kinases.[6]
Caption: Inhibition of the G1-S cell cycle transition.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the pyrazolo[1,5-a]pyridine scaffold has yielded crucial insights into the structural requirements for potent anticancer activity. SAR studies are vital for guiding the rational design of next-generation inhibitors.
| Position of Substitution | Substituent Type | Impact on Activity | Rationale / Example Target | Reference |
| Position 2 | Phenylamino groups | Generally increases potency | Forms key hydrogen bonds in the kinase hinge region. | [4] |
| Position 3 | Cyano (-CN) group | Often more potent than ester (-COOEt) | The smaller, electron-withdrawing cyano group can improve binding affinity. | [6] |
| Position 5 | Substituted pyrrolidine | Essential for high potency | Interacts with the solvent-exposed region of the kinase; crucial for Trk inhibitors like Larotrectinib. | [7] |
| Position 7 | Aryl groups (e.g., phenyl, naphthyl) | Increased lipophilicity can enhance cell permeability and potency. | Naphthalene substitution enhanced efficacy against CDK2/TrkA. | [6] |
| Aryl Substituents | Halogens (F, Cl, Br) | Bromo > Chloro for CDK2/TrkA inhibition. Fluorine enhances interactions. | Halogen bonding and modulation of electronic properties can fine-tune binding. | [6][7] |
Table 1: Summary of key Structure-Activity Relationships for pyrazolo[1,5-a]pyridine and related scaffolds.
Conclusion and Future Directions
The this compound scaffold is a validated and highly promising starting point for the development of novel anticancer agents, particularly kinase inhibitors. Its synthetic tractability allows for extensive chemical exploration, leading to compounds with high potency and selectivity. Future work should focus on optimizing the pharmacokinetic properties of these derivatives to improve their in vivo efficacy and safety profiles. Furthermore, exploring their potential as dual or multi-target inhibitors could provide a powerful strategy to overcome drug resistance, a major challenge in cancer therapy.[2]
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-<i>a</i>]pyrimidine analogues - Arabian Journal of Chemistry [arabjchem.org]
- 5. Design, synthesis, molecular modeling and biological evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Protocol for the Scalable Synthesis of 2-Chloropyrazolo[1,5-a]pyridine
Abstract
This document provides a detailed guide for the synthesis and scale-up of 2-Chloropyrazolo[1,5-a]pyridine, a key heterocyclic scaffold in medicinal chemistry and drug development. Recognizing the challenges in transitioning from benchtop discovery to pilot-plant production, this protocol emphasizes safety, scalability, and process control. We present a robust two-step synthetic route, beginning with the construction of the pyrazolo[1,5-a]pyridin-2(1H)-one core via a [3+2] cycloaddition, followed by a deoxychlorination reaction. The causality behind critical process parameters, a thorough analysis of thermal hazards, and strategies for large-scale purification are discussed in detail to provide researchers and process chemists with a comprehensive and self-validating framework for producing this important intermediate.
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine fused ring system is a privileged scaffold in modern pharmacology, serving as the core structure for a wide range of biologically active compounds. These derivatives have demonstrated potential as kinase inhibitors, anti-inflammatory agents, and treatments for various other conditions.[1][2] The introduction of a chlorine atom at the 2-position provides a versatile synthetic handle for further functionalization through cross-coupling reactions, enabling the exploration of a broad chemical space in drug discovery programs.
However, the transition from gram-scale laboratory synthesis to kilogram-scale production is non-trivial.[3] Issues such as heat management in exothermic reactions, reagent addition control, and safe handling of hazardous materials become paramount. This guide is designed to bridge that gap, offering a field-proven protocol grounded in established chemical principles and process safety management.
Recommended Synthetic Pathway and Mechanism
A reliable and scalable approach to this compound involves a two-step process:
-
Step 1: Cycloaddition. Synthesis of the intermediate, pyrazolo[1,5-a]pyridin-2(1H)-one, via a [3+2] cycloaddition reaction between an N-aminopyridinium ylide and ethyl propiolate.
-
Step 2: Deoxychlorination. Conversion of the pyrazolo[1,5-a]pyridin-2(1H)-one to the final product using a chlorinating agent such as phosphoryl chloride (POCl₃).
Mechanistic Rationale
The key to forming the heterocyclic core is a [3+2] annulation process.[4][5] The N-aminopyridine acts as a 1,3-dipole precursor, which reacts with a dipolarophile (ethyl propiolate) to construct the five-membered pyrazole ring fused to the pyridine core. This cycloaddition is highly efficient and regioselective.[5] The subsequent deoxychlorination is a standard transformation for converting a cyclic amide (lactam) or vinylogous amide into the corresponding chloro-derivative, which proceeds via activation of the carbonyl oxygen by the chlorinating agent.
Diagram 1: Reaction mechanism for the two-step synthesis.
Laboratory-Scale Protocol (10 g Scale)
This protocol details the synthesis of the intermediate and its subsequent chlorination at a standard laboratory scale.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. | Notes |
| Step 1: Cycloaddition | ||||||
| 1-Aminopyridinium iodide | C₅H₇IN₂ | 222.03 | 22.2 g | 100 | 1.0 | Synthesized from pyridine and hydroxylamine-O-sulfonic acid, then iodide salt formation. |
| Ethyl propiolate | C₅H₆O₂ | 98.10 | 10.8 mL | 110 | 1.1 | Use freshly distilled. |
| Potassium carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 41.5 g | 300 | 3.0 | Finely powdered and dried. |
| Acetonitrile (MeCN) | C₂H₃N | 41.05 | 400 mL | - | - | Anhydrous grade. |
| Step 2: Deoxychlorination | ||||||
| Pyrazolo[1,5-a]pyridin-2(1H)-one | C₇H₆N₂O | 134.14 | 10.0 g | 74.5 | 1.0 | From Step 1. |
| Phosphoryl chloride (POCl₃) | POCl₃ | 153.33 | 50 mL | 536 | 7.2 | Use in excess as reagent and solvent. Handle with extreme care. |
| Toluene | C₇H₈ | 92.14 | 100 mL | - | - | Anhydrous grade. |
Step-by-Step Procedure
Step 1: Synthesis of Pyrazolo[1,5-a]pyridin-2(1H)-one
-
To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-aminopyridinium iodide (22.2 g, 100 mmol) and potassium carbonate (41.5 g, 300 mmol).
-
Add anhydrous acetonitrile (400 mL) to the flask.
-
Begin vigorous stirring and heat the suspension to 50 °C.
-
Slowly add ethyl propiolate (10.8 mL, 110 mmol) dropwise over 30 minutes. The addition is mildly exothermic.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 82 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the starting material is consumed, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield a crude solid.
-
Purify the crude product by recrystallization from an ethanol/water mixture to afford pyrazolo[1,5-a]pyridin-2(1H)-one as a crystalline solid. Expected yield: 75-85%.
Step 2: Synthesis of this compound
-
Caution: This step must be performed in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water.
-
In a 250 mL flask equipped with a reflux condenser and a calcium chloride drying tube, add pyrazolo[1,5-a]pyridin-2(1H)-one (10.0 g, 74.5 mmol).
-
Carefully add phosphoryl chloride (50 mL) to the flask.
-
Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3 hours. The solid will gradually dissolve.
-
After cooling to room temperature, slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto 500 g of crushed ice with vigorous stirring. This is a highly exothermic process.
-
Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate or a saturated NaHCO₃ solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (silica gel, hexane:ethyl acetate gradient) to yield this compound. Expected yield: 80-90%.
Protocol for Scale-Up (1 kg Scale)
Scaling a reaction from 10 g to 1 kg introduces significant challenges that must be proactively managed.[3] Simply multiplying reagent quantities is insufficient and dangerous.
Critical Scale-Up Considerations
-
Thermal Hazard Analysis: The deoxychlorination step is exothermic. Before attempting a large-scale reaction, a thermal hazard assessment using Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) is mandatory . This analysis will determine the heat of reaction, the maximum temperature of the synthetic reaction (MTSR), and the potential for thermal runaway.[6][7][8] A thermal runaway can occur when the heat generated by the reaction exceeds the heat removal capacity of the reactor, leading to a dangerous increase in temperature and pressure.[9]
-
Heat Transfer: As the reactor volume increases, the surface-area-to-volume ratio decreases dramatically.[10] This severely limits the efficiency of heat removal. A 100 L reactor has significantly less surface area per unit volume than a 1 L flask. This means exothermic events must be controlled by reagent addition rate rather than external cooling alone.
-
Mixing: Efficient mixing is crucial for maintaining homogenous temperature and concentration, preventing the buildup of localized "hot spots" where runaway reactions can initiate. The impeller type, stirring speed, and baffle design of the reactor are critical parameters.
-
Reagent Addition: At scale, the dropwise addition of POCl₃ (or the substrate to the POCl₃) must be carefully controlled via a calibrated addition pump. The rate should be set to ensure the internal temperature does not exceed a predetermined safety limit.
-
Quenching: Quenching a large volume of POCl₃ is extremely hazardous. An inverse quench, where the reaction mixture is slowly added to a large, well-stirred, and cooled vessel of water/ice, is the standard industrial practice. This ensures the quenching medium is always in excess.
Scale-Up Process Workflow
Diagram 2: Workflow for the scale-up of the this compound synthesis.
Detailed Scale-Up Procedure (1 kg Product Target)
Equipment: 100 L glass-lined reactor with overhead stirring, temperature probe, addition funnel/pump, and condenser; 200 L quench vessel.
Step 1: Synthesis of Pyrazolo[1,5-a]pyridin-2(1H)-one (Approx. 1.3 kg scale)
-
Charge the 100 L reactor with 1-aminopyridinium iodide (2.22 kg), potassium carbonate (4.15 kg), and anhydrous acetonitrile (40 L).
-
Begin agitation and heat the slurry to 50 °C.
-
Using an addition pump, feed ethyl propiolate (1.1 kg) into the reactor over 2 hours, ensuring the internal temperature does not exceed 60 °C.
-
After the addition is complete, heat the mixture to reflux and hold for 4-6 hours, monitoring by HPLC for completion.
-
Cool the reactor to 20 °C. Filter the contents through a Nutsche filter to remove inorganic salts. Wash the cake with acetonitrile (2 x 5 L).
-
Transfer the filtrate to a suitable distillation apparatus and concentrate under vacuum.
-
Perform the recrystallization in the reactor by adding ethanol, heating to dissolve, and then adding water to precipitate the product. Cool, filter, and dry the intermediate.
Step 2: Synthesis of this compound (1.0 kg scale)
-
Charge the clean, dry 100 L reactor with phosphoryl chloride (50 L).
-
Cool the POCl₃ to 10 °C.
-
Slowly add the pyrazolo[1,5-a]pyridin-2(1H)-one (10.0 kg) portion-wise, ensuring the internal temperature does not rise above 25 °C.
-
Once the addition is complete, slowly heat the reaction mixture to reflux (105-110 °C) and hold for 3-5 hours. Monitor reaction completion via HPLC.
-
Quench: Prepare the 200 L quench vessel with 100 kg of ice/water. Begin vigorous stirring.
-
Slowly transfer the hot reaction mixture from the reactor into the quench vessel via a dip tube, maintaining the quench vessel temperature below 20 °C.
-
Work-up: Neutralize the quench mixture with a 50% NaOH solution, maintaining the temperature below 25 °C.
-
Perform the extractions with ethyl acetate or toluene directly in the vessel if possible, or transfer to an appropriate extractor.
-
Dry the combined organic layers over Na₂SO₄ and concentrate.
-
Purification: At this scale, purification is preferably achieved by crystallization rather than chromatography. A solvent screen (e.g., heptane/ethyl acetate) should be performed at the lab scale to identify a suitable system. Dissolve the crude product in the minimum amount of hot solvent, then cool slowly to induce crystallization. Filter the product and dry under vacuum.
Analytical and Quality Control
The identity and purity of the final product must be confirmed.
-
HPLC: To determine purity. A suitable method would use a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid).[11]
-
¹H and ¹³C NMR: To confirm the structure. The spectral data should be consistent with literature values for pyrazolo[1,5-a]pyridine derivatives.[12][13]
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Melting Point: To assess purity.
Safety and Environmental Considerations
-
Personal Protective Equipment (PPE): At all scales, appropriate PPE is required, including safety goggles, face shields, lab coats, and chemical-resistant gloves.[14] For large-scale operations involving POCl₃, full acid-resistant suits and respiratory protection may be necessary.
-
Reagent Handling: Pyridine and its derivatives are hazardous and should be handled in a well-ventilated area.[15][16] POCl₃ is extremely corrosive and water-reactive; it must be handled under anhydrous conditions in a fume hood.[17]
-
Waste Disposal: All waste streams, including aqueous layers from extractions and solvent washes, must be collected and disposed of as hazardous waste according to institutional and local regulations.[14] The neutralized quench solution will contain a high concentration of phosphate salts.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry [arabjchem.org]
- 3. catsci.com [catsci.com]
- 4. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Collection - Thermal Hazard Evaluation and Safety Considerations for the Use of OâBenzoylâNâalkyl Hydroxylamines as Synthetic Reagents - Organic Process Research & Development - Figshare [acs.figshare.com]
- 8. stonehousesafety.com [stonehousesafety.com]
- 9. icheme.org [icheme.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. helixchrom.com [helixchrom.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. sarchemlabs.com [sarchemlabs.com]
- 16. lobachemie.com [lobachemie.com]
- 17. carlroth.com [carlroth.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloropyrazolo[1,5-a]pyridine
Welcome to the technical support center for the synthesis of 2-Chloropyrazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve yields. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.
Introduction to the Synthetic Challenge
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocycle in medicinal chemistry, appearing in a wide range of biologically active compounds. The synthesis of its 2-chloro derivative, a key intermediate for further functionalization, can be challenging. Common synthetic strategies often involve a multi-step sequence, and each step presents its own set of potential issues that can impact the overall yield and purity of the final product. This guide will address common problems encountered during the synthesis, providing explanations for why they occur and actionable solutions.
A prevalent and effective synthetic route to this compound involves three key stages:
-
N-Amination of Pyridine: Formation of an N-aminopyridinium salt.
-
Cyclization: Reaction of the N-aminopyridinium salt with a suitable C2-synthon to form the pyrazolo[1,5-a]pyridin-2(1H)-one ring system.
-
Chlorination: Conversion of the pyrazolo[1,5-a]pyridin-2(1H)-one to the final 2-chloro derivative.
This guide is structured to address potential issues in each of these critical stages.
Stage 1: N-Amination of Pyridine
The initial step of activating the pyridine ring through N-amination is crucial for the subsequent cyclization. Low yields in this step will invariably lead to a poor overall yield.
FAQ 1: My N-amination of pyridine is resulting in a low yield of the N-aminopyridinium salt. What are the likely causes and how can I improve it?
Answer:
Low yields in the N-amination of pyridine are often attributable to several factors, primarily related to the choice of aminating agent, reaction conditions, and the nature of the pyridine substrate itself.
Causality and Troubleshooting:
-
Choice of Aminating Reagent: The reactivity of the aminating agent is paramount.
-
Hydroxylamine-O-sulfonic acid (HOSA): While readily available, HOSA can lead to low yields with some substituted pyridines.[1] The counteranion can also be exchanged by deprotonation to the ylide followed by protonation with a different acid.[1]
-
O-(Mesitylenesulfonyl)hydroxylamine (MSH): MSH is another common reagent for forming N-aminopyridinium salts.[1]
-
O-(2,4-dinitrophenyl)hydroxylamine (DPH): DPH has been reported to be highly efficient for the synthesis of a variety of N-aminopyridinium salts, often providing better yields than HOSA.[1]
-
-
Reaction Conditions:
-
Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the product. Anhydrous conditions are often necessary to prevent hydrolysis of the aminating agent.
-
Temperature: While many N-aminations proceed at room temperature, gentle heating may be required for less reactive pyridines. However, excessive heat can lead to decomposition.
-
Base: The use of a non-nucleophilic base, such as potassium carbonate, can facilitate the reaction by neutralizing the acid byproduct, but its presence during the initial reaction can also lead to the formation of the pyridinium ylide, which may have different reactivity.[1]
-
-
Pyridine Substitution: Electron-donating groups on the pyridine ring generally facilitate N-amination, while electron-withdrawing groups can deactivate the ring, making the reaction more difficult. For deactivated pyridines, a more reactive aminating agent like DPH is recommended.[1]
Proposed Workflow for Optimizing N-Amination:
Caption: Workflow for troubleshooting low N-amination yields.
Experimental Protocol: N-Amination using O-(2,4-dinitrophenyl)hydroxylamine (DPH)
-
To a solution of the pyridine derivative (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane), add DPH (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the N-aminopyridinium salt often precipitates from the reaction mixture. Collect the solid by filtration.
-
Wash the collected solid with the reaction solvent and then with a non-polar solvent (e.g., diethyl ether) to remove any unreacted DPH and byproducts.
-
Dry the product under vacuum. The salt is often used in the next step without further purification.
Stage 2: Cyclization to Form the Pyrazolo[1,5-a]pyridin-2(1H)-one Core
The [3+2] cycloaddition reaction between the N-aminopyridinium ylide (formed in situ from the salt) and a suitable two-carbon component is the key step in forming the heterocyclic core. The choice of the C2-synthon is critical and will determine the substituent at the 2-position. For the synthesis of this compound, a common intermediate is the corresponding pyrazolo[1,5-a]pyridine-2-carboxylic acid or its ester, which can then be decarboxylated and chlorinated, or the pyrazolo[1,5-a]pyridin-2(1H)-one, which can be directly chlorinated.
FAQ 2: I am observing a complex mixture of products and low yield of the desired pyrazolo[1,5-a]pyridine during the cyclization step. What are the potential side reactions?
Answer:
The formation of multiple products during the cyclization step is a common issue and can arise from the reactivity of the N-aminopyridinium ylide and the chosen cyclization partner.
Causality and Troubleshooting:
-
Side Reactions of the N-Aminopyridinium Ylide: The N-aminopyridinium ylide is a reactive intermediate. In the absence of a suitable dipolarophile, it can undergo self-condensation or rearrangement reactions.
-
Choice of Cyclization Partner:
-
α,β-Unsaturated Carbonyl Compounds: These are common partners for the [3+2] cycloaddition. However, Michael addition can compete with the desired cycloaddition, leading to byproducts.[2] The regioselectivity of the cycloaddition can also be an issue.[2]
-
Reactivity and Stability: The chosen C2-synthon might be unstable under the reaction conditions or may undergo self-polymerization.
-
-
Reaction Conditions:
-
Base: The choice and stoichiometry of the base used to generate the ylide are critical. A strong, non-nucleophilic base is preferred. Excess base can lead to undesired side reactions of the cyclization partner.
-
Temperature: The reaction temperature needs to be carefully controlled. While some cycloadditions proceed at room temperature[2], others may require heating, which can also promote side reactions.
-
Proposed Strategy for Optimizing Cyclization:
Caption: Decision tree for optimizing the cyclization step.
FAQ 3: My synthesis of pyrazolo[1,5-a]pyridine-2-carboxylic acid via cyclization followed by hydrolysis is giving low yields. Is there a more direct route?
Answer:
While the synthesis of the carboxylic acid followed by decarboxylation is a valid route, it adds steps and can lead to yield loss. A more direct approach is to use a cyclization partner that leads to an intermediate that can be readily converted to the 2-chloro derivative. A highly effective strategy is the formation of pyrazolo[1,5-a]pyridin-2(1H)-one, which can be directly chlorinated.
Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyridin-2(1H)-one
A common method involves the reaction of the N-aminopyridinium salt with a chloroacetyl derivative.
-
Suspend the N-aminopyridinium salt (1.0 eq) in a suitable solvent such as acetonitrile or DMF.
-
Add a base, for example, potassium carbonate (2.0-3.0 eq), to the suspension.
-
To the resulting mixture, add chloroacetyl chloride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Stage 3: Chlorination of the Pyrazolo[1,5-a]pyridin-2(1H)-one
The final step is the conversion of the hydroxyl group at the 2-position to a chloro group. This is a critical transformation that can be prone to incomplete conversion and the formation of impurities.
FAQ 4: The chlorination of my pyrazolo[1,5-a]pyridin-2(1H)-one is sluggish and gives a poor yield of the 2-chloro product. What chlorinating agents and conditions are most effective?
Answer:
Inefficient chlorination is a frequent bottleneck. The choice of chlorinating agent and reaction conditions are crucial for a successful transformation.
Causality and Troubleshooting:
-
Chlorinating Agent:
-
Phosphorus Oxychloride (POCl₃): This is the most common and effective reagent for this type of chlorination.[3][4] It is often used in excess, and sometimes with a base like pyridine or triethylamine.[3]
-
Phosphorus Pentachloride (PCl₅): PCl₅ can also be used, sometimes in combination with POCl₃.[5]
-
Sulfuryl Chloride (SO₂Cl₂): While a powerful chlorinating agent, it can sometimes lead to over-chlorination or other side reactions.
-
Bis(trichloromethyl) carbonate (BTC) and Thionyl Chloride (SOCl₂): These have been reported as effective phosphorus-free alternatives.[6]
-
-
Reaction Conditions:
-
Temperature: High temperatures are typically required for chlorinations with POCl₃, often at reflux.[3][4]
-
Solvent: The reaction can be run neat in excess POCl₃ or in a high-boiling solvent like toluene or xylene. Solvent-free conditions with equimolar POCl₃ in a sealed reactor have also been reported to be effective and scalable.[3][6]
-
Additives: The addition of a catalytic amount of DMF can sometimes accelerate the reaction by forming the Vilsmeier reagent in situ. Bases like pyridine can be used to neutralize the HCl generated.[3]
-
-
Work-up Procedure: Quenching the reaction mixture containing excess POCl₃ must be done carefully by slowly adding it to ice-water. The pH should then be adjusted to be basic to precipitate the product.[3]
Data Summary: Comparison of Chlorinating Agents
| Chlorinating Agent | Typical Conditions | Advantages | Disadvantages |
| POCl₃ | Reflux, neat or in high-boiling solvent | Readily available, effective | Corrosive, harsh work-up, can generate significant waste |
| PCl₅/POCl₃ | Reflux | Can be more reactive for difficult substrates | Solid handling of PCl₅, harsh work-up |
| SOCl₂ | Reflux, often with catalytic DMF | Volatile byproducts (SO₂, HCl) | Can be too reactive, potential for side reactions |
| BTC/DMAP | Reflux | Phosphorus-free | More expensive |
Experimental Protocol: Chlorination using Phosphorus Oxychloride
-
To the pyrazolo[1,5-a]pyridin-2(1H)-one (1.0 eq), add phosphorus oxychloride (5-10 eq).
-
Heat the mixture to reflux (typically 110-120 °C) and maintain for 2-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is ~8-9.
-
The product will often precipitate as a solid. Collect the solid by filtration, wash with water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Troubleshooting Tips
-
Moisture Control: Many of the reagents used in this synthesis are sensitive to moisture. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere where necessary.
-
Purity of Starting Materials: The purity of the starting pyridine and other reagents can significantly impact the outcome of the reaction. Purify starting materials if necessary.
-
Reaction Monitoring: Closely monitor the progress of each step using appropriate analytical techniques (TLC, LC-MS, NMR). This will help in identifying when a reaction is complete and in detecting the formation of byproducts.
-
Purification: Proper purification at each stage is essential to prevent carrying impurities through to the next step, which can complicate subsequent reactions and the final purification.
By carefully considering the factors outlined in this guide and systematically optimizing your reaction conditions, you can significantly improve the yield and purity of your this compound synthesis.
References
- 1. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 2-Chloropyridines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with 2-chloropyridine substrates. Low yields in these reactions are a common yet surmountable issue. This document provides in-depth, experience-driven advice in a question-and-answer format to help you diagnose and resolve the underlying problems in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with a 2-chloropyridine resulting in a low yield?
2-Chloropyridines are notoriously challenging substrates in Suzuki-Miyaura couplings for two primary reasons:
-
Catalyst Inhibition : The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium center. This coordination can lead to the formation of inactive catalyst complexes, effectively poisoning the catalyst and stalling the catalytic cycle.[1][2] This is particularly problematic for 2-substituted pyridines due to the proximity of the nitrogen to the reaction center.
-
C-Cl Bond Inertness : The carbon-chlorine bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds. Consequently, the initial, often rate-limiting, oxidative addition step of the catalytic cycle is slower and requires a more active catalyst system to proceed efficiently.[2][3]
Successfully coupling these substrates requires a catalytic system robust enough to overcome both the inertness of the C-C bond and the inhibitory effect of the pyridine nitrogen.
Q2: I'm observing mostly unreacted starting material. What is the most likely cause and how can I fix it?
Observing a significant amount of unreacted 2-chloropyridine is a classic symptom of catalyst inhibition or an insufficiently active catalyst. The palladium(0) species is likely being deactivated by the pyridine nitrogen before it can engage in the catalytic cycle.[2][4]
Troubleshooting Steps:
-
Switch to a More Active Catalyst System : Standard catalysts like Pd(PPh₃)₄ are often ineffective for this transformation.[2] You need a system that promotes rapid oxidative addition. Bulky, electron-rich phosphine ligands, developed by groups like Buchwald and Fu, are the industry standard for this challenge.[5][6] These ligands form highly active, yet stable, monoligated Pd(0) species that are less susceptible to inhibition.[7]
-
Use a Precatalyst : To ensure the efficient generation of the active Pd(0) species, consider using a well-defined precatalyst.[7] Second- and third-generation (G2, G3) Buchwald precatalysts (e.g., XPhos Pd G3) are designed for rapid activation and are often more reliable and reproducible than generating the catalyst in situ from a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) and a separate ligand.[7][8][9]
| Catalyst/Ligand System | Key Advantages | Typical Loading (mol%) | Reference |
| XPhos Pd G3 | Excellent for heteroaryl chlorides; high activity and stability. | 1-2 | [7][8] |
| SPhos Pd G2/G3 | Broad utility, effective for many challenging couplings. | 1-2 | [5][10] |
| Pd(OAc)₂ + SPhos/XPhos | Cost-effective in situ generation; highly effective. | Pd: 1-2, Ligand: 2-4 | |
| [Pd(IPr)(cin)Cl] | N-Heterocyclic Carbene (NHC) based, good for electron-deficient systems. | 1-2 |
Q3: My main byproducts are homocoupling of the boronic acid and/or hydrodehalogenation of the 2-chloropyridine. What causes these side reactions and how can I minimize them?
These are two of the most common side reactions that plague Suzuki couplings.
A. Boronic Acid Homocoupling (Biaryl Formation)
-
Cause : This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can lead to oxidative coupling of the boronic acid, or by the presence of Pd(II) species that have not been properly reduced to the active Pd(0) catalyst.[2][11]
-
Solution :
-
Rigorous Degassing : Ensure your solvent and reaction mixture are thoroughly deoxygenated. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period (20-30 minutes).[12]
-
Use High-Purity Reagents : Use fresh, high-quality boronic acid or boronic ester. Pinacol esters are often more stable and less prone to side reactions than their corresponding acids.[11]
-
Use a Pd(0) Source or Precatalyst : Using a direct Pd(0) source like Pd₂(dba)₃ with a suitable ligand, or a precatalyst that cleanly generates Pd(0), can minimize the amount of residual Pd(II).[2]
-
B. Hydrodehalogenation (Ar-Cl → Ar-H)
-
Cause : This occurs when a palladium-hydride (Pd-H) species is formed, which then undergoes reductive elimination with the coordinated pyridine to replace the chlorine with hydrogen.[11][12] The hydride source can be the solvent (especially alcohols), the base, or trace water.[11][12] Electron-deficient heteroaryl halides are particularly susceptible to this pathway.[12][13]
-
Solution :
-
Choice of Base and Solvent : Avoid using bases or solvents that can easily act as hydride donors. Strong, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over alkoxides or amine bases.[1][3] Anhydrous aprotic solvents like dioxane, toluene, or THF are standard choices.[14]
-
Temperature Control : While higher temperatures are needed to activate the C-Cl bond, excessively high temperatures can sometimes favor decomposition pathways that lead to hydride formation.[3] Monitor the reaction and try to find the minimum temperature required for efficient conversion.
-
Q4: What is the optimal base and solvent combination for coupling 2-chloropyridines?
The choice of base and solvent is critical and interdependent. The base's primary role is to activate the boronic acid, forming a more nucleophilic boronate species required for the transmetalation step.[3][15]
Recommended Combinations:
-
K₃PO₄ in Dioxane/Water or Toluene/Water : This is a very common and robust system. Potassium phosphate is a moderately strong base that is effective for activating boronic acids without promoting significant side reactions.[1][2][3] A small amount of water is often beneficial, as it can help solubilize the base and facilitate the transmetalation step.[3][14]
-
Cs₂CO₃ in Dioxane or THF : Cesium carbonate is a stronger base and can be very effective, particularly for more challenging or sterically hindered substrates. Its higher solubility in organic solvents can be an advantage.[1][16]
-
K₂CO₃ in Toluene/Water or Acetonitrile/Water : A milder and more economical choice that can be effective for activated 2-chloropyridines.[1][17]
A systematic screening of these combinations is often the best approach to find the optimal conditions for your specific substrate pair.[1]
Q5: Can you provide a reliable starting protocol for a Suzuki coupling with a challenging 2-chloropyridine?
Certainly. This protocol is a robust starting point based on modern catalytic systems known to be effective for heteroaryl chlorides.
Materials:
-
2-Chloropyridine derivative (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄, tribasic), finely ground (2.0 - 3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
Procedure:
-
Preparation : To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 2-chloropyridine, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.[2]
-
Solvent Addition : Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane followed by degassed water (typically a 10:1 to 5:1 dioxane:water ratio) via syringe. The final concentration should be around 0.1-0.2 M with respect to the limiting reagent.
-
Heating : Immerse the flask in a preheated oil bath at 100-110 °C and stir vigorously.[3] Alternatively, use a microwave reactor with a set temperature, which can significantly reduce reaction times.[18]
-
Monitoring : Monitor the reaction's progress by TLC or LC-MS. Look for the disappearance of the limiting starting material.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate or DCM. Wash the organic layer with water and then with brine to remove the inorganic salts.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[2]
Visual Troubleshooting Guide
To assist in diagnosing issues, the following flowchart outlines a logical troubleshooting sequence.
Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.
Mechanism: Catalyst Inhibition by Pyridine
Understanding the mechanism of catalyst inhibition is key to overcoming it. The diagram below illustrates the productive Suzuki catalytic cycle and the off-cycle pathway where the pyridine nitrogen deactivates the palladium catalyst.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. nasc.ac.in [nasc.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
How to reduce byproduct formation in pyrazolopyridine synthesis
A Guide to Minimizing Byproduct Formation and Optimizing Reaction Outcomes
Welcome to the technical support center for pyrazolopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing these vital heterocyclic scaffolds. Pyrazolopyridines are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. However, their synthesis is often plagued by challenges, most notably the formation of undesired byproducts that complicate purification and reduce yields.
As Senior Application Scientists, we have compiled this resource based on peer-reviewed literature and established laboratory practices. Our goal is to provide not just protocols, but a deeper understanding of the mechanistic principles that govern these reactions. This guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during pyrazolopyridine synthesis.
Q1: My synthesis of a 1H-pyrazolo[3,4-b]pyridine from an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine is producing a mixture of regioisomers. How can I control the selectivity?
A1: This is the most prevalent challenge in pyrazolopyridine synthesis. The formation of two regioisomers occurs because the substituted hydrazine can attack either of the two non-equivalent carbonyl groups of the dicarbonyl compound.[1] The outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[1]
Core Problem: The nucleophilic attack of the substituted hydrazine (e.g., phenylhydrazine) can occur at two different electrophilic carbonyl sites on the 1,3-dicarbonyl compound, leading to two distinct cyclization pathways and a mixture of products that are often difficult to separate.[2][3]
Troubleshooting Strategies:
-
Solvent Selection (The Fluorinated Alcohol Effect): The choice of solvent can dramatically influence regioselectivity. Standard solvents like ethanol often yield poor selectivity. However, using fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly favor the formation of one isomer.[4] This is attributed to the unique hydrogen-bonding properties of fluorinated alcohols, which can preferentially stabilize one of the reaction intermediates or transition states over the other.[4]
-
pH Control: The pH of the reaction medium is a critical control parameter.
-
Acidic Conditions: Under acidic conditions, the reaction mechanism can be altered. Protonation of the carbonyl oxygen increases its electrophilicity, while the nucleophilicity of the hydrazine nitrogens is also affected. This can be exploited to favor one regioisomer.[1][2]
-
Basic or Neutral Conditions: These conditions may favor the alternative regioisomer. A systematic screen of pH is recommended during optimization.
-
-
Electronic and Steric Tuning: Modify your starting materials. Introducing a bulky substituent on either the hydrazine or the dicarbonyl compound can sterically hinder the approach to one carbonyl group, thus favoring attack at the less hindered site.[1] Similarly, potent electron-withdrawing groups can render one carbonyl carbon significantly more electrophilic, directing the initial nucleophilic attack.[1]
Q2: I am attempting a multi-component synthesis of a pyrazolopyridine, but the yield is low and I'm isolating multiple unidentified byproducts. What are the key parameters to optimize?
A2: Multi-component reactions (MCRs) are elegant and atom-economical but require precise control to ensure all reactants combine in the correct sequence.[5] Low yields often stem from competing side reactions or the failure of a key step in the cascade.
Common Pitfalls in MCRs:
-
Knoevenagel vs. Michael Addition Rates: In a typical MCR involving an aldehyde, a 1,3-dicarbonyl compound (or active methylene compound like ethyl acetoacetate), a hydrazine, and an ammonia source (like ammonium acetate), the initial steps are crucial.[5] If the Knoevenagel condensation between the aldehyde and the active methylene compound is too slow, the components may react via other pathways.
-
Catalyst Inefficiency: The catalyst must facilitate multiple transformations. For instance, it may need to act as both a Lewis acid and a Brønsted acid at different stages of the reaction.[5] An inappropriate catalyst can lead to reaction arrest or byproduct formation. Recent studies have shown high efficiency with catalysts like algin-functionalized silica-based magnetic nanocatalysts, which provide both acidic and basic sites.[5]
-
Solvent Effects: The solvent must be suitable for all reaction steps. In some cases, solvent-free conditions or aqueous media can improve outcomes and offer environmental benefits.[6][7]
Optimization Workflow:
-
Catalyst Screening: Test a range of catalysts, including Lewis acids (e.g., Cu(II), ZnCl₂), Brønsted acids (e.g., acetic acid), and solid-supported catalysts.[8][9]
-
Solvent Optimization: Evaluate a panel of solvents with varying polarities. Consider environmentally benign options like water or ethanol, as well as solvent-free conditions at elevated temperatures.[6][9]
-
Temperature Control: Monitor the reaction temperature closely. Some steps may require heating to proceed, but excessive heat can lead to decomposition or side reactions. A temperature profile (e.g., room temperature for 1 hour, then reflux) may be beneficial.
-
Order of Addition: While true MCRs involve adding all components at once, a sequential addition can sometimes resolve issues by allowing a key intermediate to form before adding the final reactant.
Q3: My desired pyrazolopyridine product and a key byproduct are inseparable by standard silica gel chromatography. What advanced purification strategies can I employ?
A3: The structural similarity of isomers, particularly regioisomers, makes their separation a significant challenge.[10] When standard flash chromatography fails, more specialized techniques are required.
Purification Troubleshooting:
-
Recrystallization: This is often the most effective method for separating isomers. It relies on small differences in the crystal lattice energy. A systematic screening of solvent systems is crucial. Common systems include ethanol, hexane/ethyl acetate, and hexane/acetone.[11] The process involves dissolving the mixture in a minimum amount of hot solvent and allowing it to cool slowly to promote the crystallization of the less soluble isomer.
-
Preparative HPLC: High-Performance Liquid Chromatography (HPLC) offers significantly higher resolution than flash chromatography.
-
Normal-Phase: Using a silica or alumina column with non-polar mobile phases (e.g., hexane/ethyl acetate) can provide the selectivity needed for isomer separation.[10]
-
Reverse-Phase (C18): This is particularly useful for more polar pyrazolopyridines. A mobile phase of water/acetonitrile or water/methanol with additives like formic acid or TFA is common.
-
-
Protective Group Chemistry: If the byproduct has a reactive functional group that is absent in your desired product (or vice-versa), you can selectively protect it. This changes its polarity, making chromatographic separation straightforward. The protecting group is then removed in a subsequent step. For example, a free N-H on a pyrazole ring could be protected with an acetyl group.[12]
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the main mobile phase and is an excellent green alternative for separating isomers, often providing unique selectivity compared to HPLC.
Troubleshooting Guide: A Deeper Dive
This section provides a structured approach to resolving byproduct formation, complete with a decision-making diagram.
Troubleshooting Regioisomer Formation
When faced with a mixture of regioisomers, a systematic approach is key to finding a solution. The following diagram outlines a decision-making workflow.
Caption: Decision tree for troubleshooting regioisomer formation.
Data & Protocols
Table 1: Effect of Solvent on Regioselectivity in Pyrazole Formation
The formation of the pyrazole ring is a key step in many pyrazolopyridine syntheses. The data below, adapted from studies on analogous pyrazole syntheses, illustrates the profound impact of solvent choice on the ratio of desired to undesired regioisomers when reacting an unsymmetrical fluorinated dicarbonyl compound with methylhydrazine.[4]
| Entry | Solvent | Temperature (°C) | Time (h) | Ratio (Desired : Undesired Isomer) |
| 1 | Ethanol (EtOH) | RT | < 1 | 15 : 85 |
| 2 | 2,2,2-Trifluoroethanol (TFE) | RT | < 1 | 85 : 15 |
| 3 | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | RT | < 1 | >95 : <5 |
This table demonstrates a dramatic reversal and improvement in regioselectivity when moving from a standard alcohol (EtOH) to fluorinated alcohols (TFE, HFIP).
Experimental Protocol: Regioselective Synthesis of a Pyrazolopyridine Derivative using TFE
This protocol provides a general method for improving regioselectivity, based on the principles discussed. Note: This is a representative protocol and must be adapted for specific substrates.
Objective: To synthesize a 1,3,5-trisubstituted pyrazolopyridine with high regioselectivity.
Materials:
-
1-Phenyl-3-methyl-5-aminopyrazole (1.0 equiv)
-
1-(4-Fluorophenyl)-1,3-butanedione (1.0 equiv)
-
2,2,2-Trifluoroethanol (TFE), anhydrous
-
Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a 50 mL round-bottom flask, add 1-phenyl-3-methyl-5-aminopyrazole (e.g., 1.73 g, 10 mmol).
-
Add the unsymmetrical 1,3-dicarbonyl compound, 1-(4-fluorophenyl)-1,3-butanedione (e.g., 1.80 g, 10 mmol).
-
Add anhydrous 2,2,2-trifluoroethanol (20 mL).
-
Add 2-3 drops of glacial acetic acid to catalyze the condensation.
-
Stir the mixture at room temperature for 30 minutes to ensure homogeneity.
-
Heat the reaction mixture to reflux (approx. 74°C for TFE) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-8 hours), allow the reaction to cool to room temperature.
-
Remove the TFE under reduced pressure using a rotary evaporator.
-
The crude residue can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography. The use of TFE should significantly simplify purification by minimizing the amount of the undesired regioisomer.[4]
Reaction Mechanism Visualization
The following diagram illustrates the competing pathways in the synthesis of 1H-pyrazolo[3,4-b]pyridines from 5-aminopyrazole and an unsymmetrical 1,3-dicarbonyl compound.
Caption: Competing pathways leading to regioisomer formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-1 ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07228A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Purification [chem.rochester.edu]
- 12. CN103992318A - Pyrazolopyridine compound and preparation method thereof - Google Patents [patents.google.com]
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 2-Chloropyrazolo[1,5-a]pyridine
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-chloropyrazolo[1,5-a]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging yet valuable heterocyclic building block. The inherent electronic properties and coordinating ability of the pyrazolo[1,5-a]pyridine scaffold can present unique obstacles. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for maximum yield and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my coupling reaction with this compound showing low or no conversion?
A1: Low conversion with this compound is a common challenge primarily due to the low reactivity of the C-Cl bond and potential catalyst inhibition. Aryl chlorides are significantly less reactive than the corresponding bromides or iodides, making the initial oxidative addition step of the catalytic cycle the rate-limiting factor.[1][2][3] Furthermore, the nitrogen atoms in the pyrazolo[1,5-a]pyridine ring system are Lewis basic and can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[4][5]
Troubleshooting Steps:
-
Evaluate the Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for heteroaryl chlorides.[3][6] You must use a more active catalyst system capable of facilitating the oxidative addition of the C-Cl bond.
-
Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective choices.
-
Ligand Selection: The key to success is the ligand. Use bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands. These ligands stabilize the monoligated Pd(0) species, which is highly active in oxidative addition.[3][7] Excellent starting points include SPhos, XPhos, or RuPhos .
-
-
Increase Reaction Temperature: Activation of the C-Cl bond often requires more thermal energy. Carefully increase the reaction temperature in increments of 10-20 °C. Monitor for potential decomposition of starting materials or product at higher temperatures.
-
Choice of Base and Solvent: A strong, non-nucleophilic base is typically required. Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and lithium tert-butoxide (LiOtBu) are excellent choices.[6][8] The solvent must be anhydrous and thoroughly degassed. 1,4-Dioxane and toluene are generally the most effective solvents.
Q2: I'm observing the formation of palladium black in my reaction. What causes this and how can I prevent it?
A2: The formation of palladium black indicates that the active, soluble Pd(0) catalyst is aggregating and precipitating out of the solution, effectively halting the catalytic cycle.[9] This is a common mode of catalyst deactivation.
Primary Causes and Solutions:
-
Ligand Dissociation/Degradation: At elevated temperatures, the phosphine ligand can dissociate from the palladium center. The resulting "ligandless" palladium species are highly unstable and rapidly aggregate. The heteroaromatic substrate itself can sometimes displace the phosphine ligand, leading to inactive complexes.[4]
-
Solution: Use a higher ligand-to-palladium ratio (e.g., L:Pd of 2:1 to 4:1) to push the equilibrium towards the ligated complex. Employing bulky, strongly-binding biarylphosphine ligands can also enhance catalyst stability.
-
-
Presence of Oxygen: Failure to maintain a strictly inert atmosphere allows oxygen to oxidize the active Pd(0) to Pd(II), which can then be reduced to form palladium black.
-
Solution: Ensure all reagents and solvents are rigorously degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction setup and duration.
-
-
Use of Precatalysts: Palladium(II) precatalysts, particularly palladacycles like the G3 or G4 Buchwald precatalysts, are designed for clean and efficient in situ generation of the active LPd(0) species upon activation by the base.[10] This often leads to more reproducible results and a lower tendency to form palladium black compared to using separate Pd(OAc)₂/ligand mixtures.
Q3: My Suzuki-Miyaura coupling is failing. What are the key parameters to check for this specific reaction type?
A3: Suzuki-Miyaura couplings have specific requirements related to the boron reagent and its activation.
Troubleshooting Steps:
-
Boron Reagent Stability: Arylboronic acids can be susceptible to protodeboronation , a side reaction where the C-B bond is cleaved by water or other protic sources, especially under basic conditions at elevated temperatures.[11]
-
Solution: Consider using more stable boron reagents. Potassium organotrifluoroborates (R-BF₃K) or pinacol boronic esters (R-Bpin) are generally more robust.[12][13] Trifluoroborates often require aqueous base for slow hydrolysis to the active boronic acid, which can minimize decomposition by keeping the standing concentration low.[12][14] Pinacol esters are often used under anhydrous conditions.
-
-
Base and Water Content: The base is not just a stoichiometric reagent; it activates the organoboron species to form a more nucleophilic "ate" complex, which is necessary for transmetalation.[15]
-
For boronic acids , a combination of a base like K₃PO₄ or Cs₂CO₃ and a small amount of water in a solvent like dioxane is often optimal.
-
For boronic esters , anhydrous conditions with a base like KF or LiOtBu can be effective.[8]
-
-
The "2-Pyridyl Problem": The nitrogen atom adjacent to the coupling site can chelate to the palladium center, interfering with the catalytic cycle. This is a well-documented challenge for 2-pyridyl nucleophiles.[16][17]
-
Solution: Specific conditions have been developed to address this. The use of phosphite or phosphine oxide ligands, or carefully selected bulky phosphines, can mitigate this inhibitory effect.[16]
-
Q4: I'm seeing a significant amount of hydrodehalogenation product. How can I minimize this?
A4: Hydrodehalogenation is the replacement of the chlorine atom with a hydrogen, resulting in the formation of pyrazolo[1,5-a]pyridine. This side reaction competes with the desired cross-coupling.
Causes and Mitigation Strategies:
-
Source of Hydride: The hydride can come from solvents (like THF or alcohols), the amine coupling partner (in Buchwald-Hartwig reactions), or water.
-
Solution: Use solvents less prone to acting as hydride donors, such as dioxane or toluene . When running Buchwald-Hartwig aminations, using a sterically hindered base like LHMDS or LiOtBu can sometimes favor the C-N coupling pathway over competing pathways.
-
-
Catalyst-Mediated Pathway: The palladium catalyst itself can facilitate this process.
-
Solution: Optimizing the ligand can often solve this issue. A ligand that promotes rapid reductive elimination of the desired product will outcompete the slower hydrodehalogenation pathway. Screening different bulky, electron-rich phosphine ligands is the best approach.
-
Q5: How do I choose the optimal combination of palladium source, ligand, and base?
A5: There is no single "best" combination, as the optimal conditions depend on the specific coupling partner. However, a data-driven starting point is crucial. The table below summarizes recommended starting conditions for common coupling reaction types with this compound.
| Reaction Type | Recommended Pd Source (mol%) | Recommended Ligand (mol%) | Recommended Base (equiv) | Recommended Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2%) or SPhos G3 (2%) | SPhos (4%) | K₃PO₄ (2.0) | Dioxane/H₂O (10:1) | 100-120 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2%) or RuPhos G3 (2%) | RuPhos (4%) | LiOtBu or LHMDS (1.5) | Toluene or Dioxane | 100-110 |
| Heck | Pd(OAc)₂ (2-5%) | (None or P(o-tol)₃) | K₂CO₃ or Et₃N (2.0) | DMF or DMAc | 100-130 |
This table provides starting points. Empirical optimization is always necessary.
Troubleshooting Workflow
If you are experiencing low yields, this decision tree can guide your optimization strategy.
Caption: A decision tree for troubleshooting low-yield coupling reactions.
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling an arylboronic acid with this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (powdered, 2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the vial with a septum-containing cap.
-
Evacuate and backfill the vial with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add the degassed solvent mixture of 1,4-dioxane and water (a typical ratio is 10:1 to 5:1).
-
Place the vial in a preheated oil bath or heating block set to 100 °C.
-
Stir the reaction vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a starting point for coupling a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
RuPhos (4 mol%)
-
Lithium tert-butoxide (LiOtBu) (1.5 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃, RuPhos, and LiOtBu to an oven-dried reaction vial with a stir bar.
-
Outside the glovebox, add the this compound.
-
Seal the vial, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed toluene, followed by the amine coupling partner via syringe.
-
Place the vial in a preheated heating block at 110 °C.
-
Stir vigorously for 16-24 hours.
-
Monitor the reaction progress by LC-MS.
-
After cooling, carefully quench the reaction by pouring it over a saturated aqueous solution of NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Reactivity Issues with 2-Chloropyridine Substrates
Welcome to the technical support center for navigating the complexities of 2-chloropyridine substrates in synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these prevalent heterocyclic building blocks. Here, we move beyond simple protocols to provide in-depth, mechanism-driven troubleshooting strategies and frequently asked questions, ensuring your experiments are both successful and reproducible.
PART 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level challenges and questions encountered when working with 2-chloropyridine substrates.
Q1: Why is my 2-chloropyridine substrate so unreactive in palladium-catalyzed cross-coupling reactions?
A1: The poor reactivity of 2-chloropyridines stems from a combination of two primary electronic factors:
-
Electron-Deficient Ring System: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom.[1][2] This electronic pull deactivates the C-Cl bond, making the crucial initial step of the catalytic cycle—oxidative addition to the Pd(0) center—energetically unfavorable and slow.[3] Compared to their bromo or iodo counterparts, chloroarenes, in general, require more active catalyst systems to facilitate this C-Cl bond cleavage.[4]
-
Catalyst Inhibition by Nitrogen Coordination: The lone pair of electrons on the pyridine nitrogen atom is Lewis basic and can coordinate directly to the palladium catalyst.[4][5] This coordination can sequester the active catalyst, forming stable, off-cycle complexes that prevent it from participating in the desired cross-coupling reaction, effectively poisoning the catalyst.[6] This is a particularly notorious issue for substrates like 2-chloropyridine where the nitrogen is adjacent to the reaction site.
Q2: My reaction starts but then seems to stall completely after a short time. What is likely happening?
A2: Reaction stalling is a classic symptom of catalyst deactivation. While the initial turnover may occur with the fresh, active Pd(0) catalyst, inhibitory species can build up over time. The primary culprit is often the product itself. As the desired substituted pyridine is formed, its concentration increases, leading to more frequent and potent inhibition of the palladium catalyst through nitrogen coordination. Another possibility is the gradual degradation of the catalyst or ligands under the reaction conditions, especially if high temperatures are maintained for extended periods.
Q3: What are the most common side reactions I should watch for, and how can I minimize them?
A3: Besides a complete lack of reactivity, several side reactions can plague couplings with 2-chloropyridines, leading to low yields and complex product mixtures.
| Side Reaction | Description | Common Cause | Mitigation Strategy |
| Dehalogenation | The 2-chloropyridine is reduced, replacing the chlorine with a hydrogen atom.[4] | Reaction with sources of hydride in the mixture, such as solvent (e.g., alcohols), amine bases, or trace water.[3] | Ensure a rigorously inert atmosphere. Use a non-protic solvent and a base less prone to acting as a hydride source (e.g., K₃PO₄ instead of NaOtBu in some cases). |
| Homocoupling | The boronic acid (in Suzuki) or terminal alkyne (in Sonogashira) couples with itself to form a symmetrical biaryl or diyne byproduct.[4] | Often caused by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II) species that promote this pathway.[3] | Thoroughly degas all solvents and reagents. Maintain a strict inert (Argon or Nitrogen) atmosphere throughout the reaction. |
| Protodeboronation | In Suzuki coupling, the boronic acid is replaced by a proton from the solvent, typically water.[4] | Presence of excess water or prolonged reaction times at high temperatures with certain bases. | Use anhydrous solvents and a minimal amount of water if required for the base to function. Consider using boronic esters (e.g., pinacol esters), which are more resistant to this pathway.[3] |
Q4: For cross-coupling, when should I choose a bulky phosphine ligand versus an N-Heterocyclic Carbene (NHC)?
A4: Both ligand classes are designed to create a highly active catalyst, but they do so in slightly different ways. The choice often depends on the specific substrate and reaction.
-
Bulky, Electron-Rich Phosphine Ligands (e.g., XPhos, SPhos, RuPhos): These ligands, pioneered by Buchwald and others, are excellent for activating the C-Cl bond.[7][8] Their large steric bulk promotes the final, product-releasing step (reductive elimination) and helps prevent the formation of inactive palladium dimers. Their strong electron-donating ability increases the electron density on the palladium center, which facilitates the difficult oxidative addition of the 2-chloropyridine.[7] They are often the first choice for a wide range of Suzuki and Buchwald-Hartwig reactions.
-
N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr, SIPr): NHCs are powerful σ-donors, even more so than most phosphines.[7] This makes them exceptionally effective at activating stubborn C-Cl bonds.[9] NHC-palladium complexes, such as PEPPSI™-type precatalysts, are often highly stable and can provide excellent results, sometimes under milder conditions or with lower catalyst loadings.[7] They are particularly useful when phosphine-based systems fail.[10]
General Recommendation: Start with a well-established bulky phosphine ligand system (e.g., SPhos or XPhos with Pd₂(dba)₃ or a G3-precatalyst). If reactivity remains low, an NHC-based catalyst (e.g., PEPPSI-IPr) is an excellent alternative to screen.
PART 2: Troubleshooting Guides for Specific Reactions
This section provides detailed troubleshooting workflows and protocols for the most common cross-coupling reactions involving 2-chloropyridine.
Troubleshooting Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, but it is frequently challenging for 2-chloropyridine substrates.
Workflow: Troubleshooting a Failed Suzuki-Miyaura Reaction
References
- 1. researchgate.net [researchgate.net]
- 2. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for 2-Chloropyrazolo[1,5-a]pyridine Derivatives
Welcome to the technical support center for the purification of 2-Chloropyrazolo[1,5-a]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important class of heterocyclic compounds. The pyrazolo[1,5-a]pyridine scaffold is a key component in many pharmacologically active agents, and achieving high purity of its derivatives is critical for reliable biological evaluation and further development.[1]
This resource is structured in a question-and-answer format to directly address specific issues you may face in the lab. We will delve into the "why" behind each troubleshooting step, grounding our advice in established chemical principles to empower you with a robust understanding of the purification process.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound derivatives, offering step-by-step solutions and preventative measures.
Issue 1: My final product is contaminated with residual starting materials or reaction byproducts.
Q: I've completed the synthesis of my this compound derivative, but TLC and NMR analysis show the presence of unreacted starting materials and other impurities. What is the most effective initial purification strategy?
A: A multi-step approach is often necessary for achieving high purity. The choice of the initial purification step depends on the nature of the impurities.
-
For non-basic impurities and unreacted starting materials:
-
Step 1: Acid-Base Extraction. This classical and highly effective technique leverages the basicity of the pyridine nitrogen in your target compound.[2] By dissolving your crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and washing with a dilute aqueous acid (e.g., 1M HCl), your this compound derivative will be protonated, forming a water-soluble salt that partitions into the aqueous layer.[3][4] Neutral and acidic impurities will remain in the organic layer.
-
Step 2: Basification and Re-extraction. Separate the aqueous layer containing your protonated product. To recover your product, basify the aqueous layer with a suitable base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) to a pH of 8-9. This will deprotonate your compound, making it insoluble in water. Then, extract your purified product back into an organic solvent.
-
Step 3: Wash and Dry. Wash the organic layer with brine to remove residual water, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your purified product.[3]
Expert Insight: The "2-chloro" substituent can potentially be labile under harsh pH conditions. Therefore, it is advisable to use mild acidic and basic conditions and to perform the extractions promptly at room temperature or below to minimize the risk of decomposition.
-
-
For basic impurities:
-
If your impurities are also basic and extract with your product, column chromatography is the recommended next step.
-
Issue 2: I'm struggling to remove the pyridine solvent used in the reaction.
Q: My reaction was carried out in pyridine, and now I can't seem to remove the residual solvent completely, even after rotary evaporation. What should I do?
A: Residual pyridine is a common issue. Here are several effective methods for its removal:
-
Method 1: Azeotropic Removal. Add a co-solvent like toluene or heptane to your crude product and evaporate the mixture under reduced pressure.[3] This process forms a low-boiling azeotrope with pyridine, facilitating its removal. Repeat this process multiple times for best results.[3]
-
Method 2: Acid Wash. As described in Issue 1, an acidic wash will convert the pyridine into its water-soluble pyridinium salt, which can be easily removed in the aqueous phase.[3][4] This is highly effective for removing large quantities of pyridine.
-
Method 3: Copper Sulfate Wash. For compounds that may be sensitive to acidic conditions, washing the organic solution with an aqueous solution of copper(II) sulfate can be effective. Pyridine forms a complex with copper sulfate, which is then extracted into the aqueous layer.[3][4] A color change in the aqueous layer can indicate the presence of pyridine.[4]
Issue 3: My column chromatography separation is poor, with co-eluting peaks or significant tailing.
Q: I'm using silica gel column chromatography to purify my this compound derivative, but I'm getting poor separation. What can I do to improve the resolution?
A: Poor chromatographic separation can be due to several factors. Here's a systematic approach to troubleshoot this issue:
-
Step 1: Optimize Your Solvent System.
-
Polarity Adjustment: The basic nitrogen atom in your compound can interact strongly with the acidic silica gel, leading to peak tailing. To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to your eluent. This will compete with your compound for the active sites on the silica, resulting in more symmetrical peaks.
-
Solvent Selectivity: If adjusting polarity isn't enough, try a different solvent system. For example, if you are using a hexane/ethyl acetate system, consider switching to a dichloromethane/methanol gradient.
-
-
Step 2: Consider an Alternative Stationary Phase.
-
Alumina: For basic compounds, alumina (neutral or basic) can sometimes provide better peak shape and separation than silica gel.
-
Reversed-Phase Chromatography (C18): If your compound is sufficiently nonpolar, reversed-phase chromatography using a water/acetonitrile or water/methanol gradient may provide a different selectivity and better separation.
-
-
Step 3: Check for Sample Overload or Degradation.
-
Sample Load: Overloading the column is a common cause of poor separation. As a rule of thumb, for silica gel, the sample load should be about 1-5% of the weight of the stationary phase.
-
On-Column Degradation: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. If you suspect this is happening, neutralizing the silica gel by pre-treating it with a solution of your mobile phase containing a base can help.
-
Issue 4: My purified product contains residual palladium catalyst from a cross-coupling reaction.
Q: I've synthesized my this compound derivative via a Suzuki or Buchwald-Hartwig coupling reaction, and I'm having trouble removing the residual palladium catalyst. How can I purify my product?
A: Removing residual heavy metals is crucial, especially for compounds intended for biological testing. Here are some effective strategies:
-
Method 1: Metal Scavengers. These are functionalized silica or polymer resins designed to bind and remove specific metals from solution.[5][6][7]
-
Procedure: After the reaction, dilute the mixture with an appropriate solvent and add the scavenger resin (typically 3-5 equivalents relative to the metal). Stir the mixture for several hours at room temperature, then simply filter off the resin to remove the bound metal.
-
Choosing a Scavenger: Various scavengers with different functional groups (e.g., thiols, amines, thioureas) are available, each with different affinities for various metals and their oxidation states.[5][7][8] It is often beneficial to screen a small set of scavengers to find the most effective one for your specific reaction.[5]
-
-
Method 2: Activated Carbon Treatment. Stirring the crude product solution with activated carbon can effectively adsorb the palladium catalyst. However, be aware that this method can sometimes lead to a loss of the desired product due to non-specific adsorption.
-
Method 3: Specialized Chromatography. Some specialized silica gels are designed for metal scavenging and can be used in a column chromatography setup.
Section 2: Frequently Asked Questions (FAQs)
Q1: Is recrystallization a viable purification method for this compound derivatives?
A1: Yes, recrystallization can be a very effective final purification step, especially for obtaining highly pure, crystalline material.[1][9][10] The key is to find a suitable solvent or solvent system in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallizing pyrazolo[1,5-a]pyridine derivatives include ethanol, acetonitrile, or mixtures like ethanol/DMF.[1][9]
Q2: Can I use Gas Chromatography (GC) for the purity analysis of my this compound derivative?
A2: Gas chromatography can be used for purity analysis, provided your derivative is sufficiently volatile and thermally stable. However, issues such as peak tailing due to interaction with the column can occur.[11][12] A systematic approach to troubleshooting GC issues involves checking for leaks, ensuring the injector and detector are clean, and optimizing the temperature program.[11][12][13][14] If you encounter problems, consider using a column designed for basic compounds or derivatizing your sample to improve its chromatographic properties.
Q3: What about Supercritical Fluid Chromatography (SFC) for purification?
A3: SFC is an increasingly popular technique for the purification of chiral and achiral molecules, including heterocyclic compounds.[15] It offers several advantages over traditional HPLC, such as faster separations and reduced solvent consumption. Columns with stationary phases like 2-ethylpyridine have shown excellent performance for the separation of a wide range of pharmaceutical compounds, including basic molecules.[16] If you have access to SFC instrumentation, it is a powerful tool to consider for the purification of your this compound derivatives.[17]
Section 3: Visualization of Workflows
Diagram 1: Decision Tree for Initial Purification Strategy
Caption: A decision tree to guide the initial purification strategy.
Diagram 2: Troubleshooting Workflow for Poor Chromatographic Separation
Caption: A workflow for troubleshooting poor column chromatography.
References
- 1. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. silicycle.com [silicycle.com]
- 8. silicycle.com [silicycle.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 13. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. gcms.cz [gcms.cz]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Pharmaceutical analysis by supercritical fluid chromatography: Optimization of the mobile phase composition on a 2-ethylpyridine column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Packed-column supercritical fluid chromatography for the purity analysis of clevidipine, a new dihydropyridine drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Side reactions in pyrazolo[1,5-a]pyridine synthesis and how to avoid them
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments. The guides are in a question-and-answer format to directly address the issues at hand.
Issue 1: Formation of[1][2][3]Triazolo[1,5-a]pyridine Byproduct in Cross-Dehydrogenative Coupling Reactions
Question: I am synthesizing a pyrazolo[1,5-a]pyridine derivative via the cross-dehydrogenative coupling of an N-amino-2-iminopyridine with a 1,3-dicarbonyl compound, but I am observing a significant amount of a[1][2][3]triazolo[1,5-a]pyridine byproduct. How can I suppress this side reaction?
Answer: The formation of a[1][2][3]triazolo[1,5-a]pyridine is a known side reaction in this synthesis, particularly when using certain acids and oxidants. The mechanism involves a competitive cyclization pathway of the N-aminopyridine starting material. Here’s a breakdown of the cause and how to mitigate it:
Causality: The formation of the triazolo[1,5-a]pyridine byproduct is often promoted by excessive amounts of strong acids or certain oxidizing conditions that favor the intramolecular cyclization of the N-aminopyridine precursor over the desired intermolecular reaction with the 1,3-dicarbonyl compound.[2][4]
Troubleshooting Protocol:
-
Control Acid Stoichiometry: The amount of acid is critical. Using a high excess of acetic acid (e.g., more than 6 equivalents) can promote the formation of the triazolo[1,5-a]pyridine byproduct.[4]
-
Recommendation: Limit the amount of acetic acid to 6 equivalents. If you are still observing the side product, consider reducing the amount of acid further and monitoring the reaction progress carefully.
-
-
Optimize the Atmosphere: The choice of oxidant can significantly influence the reaction pathway.
-
Recommendation: Perform the reaction under a pure oxygen atmosphere (1 atm) instead of air. This has been shown to significantly improve the yield of the desired pyrazolo[1,5-a]pyridine and suppress the formation of the triazolo[1,5-a]pyridine.[2][4] Reactions performed under an inert atmosphere like argon will likely result in very low yields of the desired product.[4]
-
-
Choice of Acid: While acetic acid is commonly used, other acids like p-toluenesulfonic acid (p-TSA) or trifluoroacetic acid (TFA) can also be employed. However, their concentration must also be carefully controlled to avoid side reactions.
Experimental Protocol to Minimize[1][2][3]Triazolo[1,5-a]pyridine Formation:
-
Reactants:
-
N-amino-2-iminopyridine (1.0 equiv)
-
1,3-dicarbonyl compound (1.0 equiv)
-
Acetic acid (6.0 equiv)
-
-
Solvent: Ethanol
-
Atmosphere: Oxygen (1 atm)
-
Temperature: 130 °C
-
Procedure:
-
Combine the N-amino-2-iminopyridine, 1,3-dicarbonyl compound, and ethanol in a reaction vessel.
-
Add the acetic acid to the mixture.
-
Seal the vessel and purge with oxygen gas.
-
Maintain a positive pressure of oxygen (1 atm) using a balloon.
-
Heat the reaction mixture to 130 °C and stir for the required time (typically 18 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and isolate the product by standard purification techniques (e.g., crystallization or column chromatography).
-
Data Summary: Effect of Reaction Conditions on Product Distribution
| Acid (equiv) | Atmosphere | Pyrazolo[1,5-a]pyridine Yield | [1][2][3]Triazolo[1,5-a]pyridine Formation |
| Acetic Acid (2) | Air | Low to moderate | Minimal |
| Acetic Acid (6) | Air | Good | Low |
| Acetic Acid (>6) | Air | Decreased | Significant |
| Acetic Acid (6) | O₂ | Excellent | Minimal |
| Acetic Acid (6) | Ar | Very Low | - |
Reaction Pathway Diagram:
References
- 1. Tandem Michael addition/elimination – novel reactivity of pyridinium ylides in reaction with electron-deficient alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Divergent Synthesis of Pyrazolo[1,5- a]pyridines and Imidazo[1,5- a]pyridines via Reagent-Controlled Cleavage of the C-N or C-C Azirine Bond in 2-Pyridylazirines [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Coupling Reactions of 2-Chloropyrazolo[1,5-a]pyridine
Welcome to the technical support center for the optimization of base and solvent conditions in cross-coupling reactions involving 2-Chloropyrazolo[1,5-a]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to efficiently synthesize derivatives of this important heterocyclic scaffold. Here, we will delve into the nuances of reaction optimization, providing troubleshooting advice and frequently asked questions to navigate the common challenges encountered in the lab.
The pyrazolo[1,5-a]pyridine core is a significant pharmacophore found in a variety of therapeutic agents. However, the successful functionalization of the 2-position via cross-coupling of the corresponding chloride can be challenging. The electron-deficient nature of the pyridine ring and the presence of the adjacent pyrazole nitrogen can lead to catalyst inhibition and sluggish reactivity. This guide will provide a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
General Considerations
Q1: Why is the coupling of this compound often challenging?
A1: The primary challenges stem from the electronic properties of the heterocycle. The pyridine nitrogen acts as a Lewis base, which can coordinate to the palladium catalyst, leading to catalyst poisoning or the formation of inactive off-cycle complexes.[1] Additionally, the electron-deficient nature of the ring system can make the oxidative addition of the C-Cl bond to the palladium(0) center, the first and often rate-limiting step in the catalytic cycle, more difficult compared to electron-rich aryl chlorides.[2]
Q2: I'm not seeing any product formation. What are the first things I should check?
A2: When a reaction fails completely, it's crucial to revisit the fundamentals:
-
Inert Atmosphere: Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen). Oxygen can oxidize the active Pd(0) catalyst, leading to the formation of palladium black and catalyst deactivation.[1]
-
Reagent Quality: Use high-purity, anhydrous solvents and reagents. Water can facilitate protodeboronation in Suzuki couplings and can affect the efficacy of certain bases.
-
Catalyst Activity: Ensure your palladium source and ligands are not degraded. If using a Pd(II) precatalyst, ensure the conditions are suitable for its reduction to the active Pd(0) species.[3]
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. For this compound, the choice of base and solvent is critical for success.
Q3: I am observing low yields in my Suzuki coupling. How can I improve the conversion?
A3: Low yields are often a result of inefficient transmetalation or slow oxidative addition.
-
Base Selection: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[4] For heteroaryl chlorides, a stronger, non-nucleophilic base is often required. Consider switching from weaker bases like Na₂CO₃ to stronger inorganic bases like K₃PO₄ or Cs₂CO₃.[4] The "caesium effect" is well-documented, where Cs₂CO₃ can significantly accelerate reactions, possibly through interactions with the palladium catalyst.[5]
-
Solvent System: Aprotic polar solvents or mixtures with water are commonly used. Dioxane/water or toluene/water mixtures are good starting points. The water is essential for dissolving the inorganic base and facilitating the formation of the boronate.[6] For sluggish reactions, consider using a more polar aprotic solvent like DMF, but be mindful of potential side reactions at higher temperatures.
-
Ligand Choice: Bulky, electron-rich phosphine ligands are essential for promoting the oxidative addition of the C-Cl bond.[7] Ligands like XPhos, SPhos, or RuPhos are often effective for challenging heteroaryl chlorides.[8]
Q4: I am seeing significant protodeboronation of my boronic acid. What can I do to minimize this side reaction?
A4: Protodeboronation is a common side reaction, especially with electron-rich or heteroaryl boronic acids, and is often promoted by strong bases and water.
-
Use Anhydrous Conditions: While some water is often necessary, excessive amounts can exacerbate protodeboronation. Using a carefully controlled amount of water or switching to anhydrous conditions with a soluble organic base (e.g., KHMDS) might be beneficial, although this will require careful optimization.
-
Boronic Esters: Consider using more stable boronic esters, such as pinacol esters, which are less prone to protodeboronation.
-
Base Strength: A very strong base can sometimes accelerate protodeboronation more than the desired coupling. A screen of bases with varying strengths (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is recommended.[9]
Comparative Table of Bases for Suzuki-Miyaura Coupling
| Base | pKa of Conjugate Acid (in H₂O) | Typical Solvent System | Key Considerations |
| Na₂CO₃ | 10.3 | Dioxane/H₂O, Toluene/H₂O | Mild, but often too weak for chlorides. Good starting point for optimization. |
| K₂CO₃ | 10.3 | Dioxane/H₂O, Toluene/H₂O | Similar to Na₂CO₃, but sometimes more effective due to cation effects.[4] |
| K₃PO₄ | 12.3 | Dioxane/H₂O, Toluene | A stronger base, often effective for chlorides. Good balance of reactivity and handling.[4] |
| Cs₂CO₃ | 10.3 | Dioxane, Toluene | Often provides significantly higher yields and rates (the "caesium effect").[5] Can be hygroscopic. |
| KF | 3.2 | THF | Used in solid-supported synthesis; can be effective with specific catalyst systems.[10] |
| NaOtBu | 19 | Toluene, Dioxane | Very strong base, can be effective but may promote side reactions with sensitive functional groups. |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a dry reaction vial under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Seal the vial and heat the reaction mixture with vigorous stirring to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Decision tree for troubleshooting Suzuki-Miyaura reactions.
Troubleshooting Guide: Buchwald-Hartwig Amination (C-N Coupling)
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. The choice of base, ligand, and solvent is highly interdependent.[11]
Q5: My Buchwald-Hartwig amination is giving a low yield. What are the key parameters to optimize?
A5:
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice.[10] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this may require a more active catalyst system or higher temperatures.
-
Ligand Selection: The ligand is arguably the most critical component. For heteroaryl chlorides, bulky biarylphosphine ligands are the gold standard.[12] A ligand screen is highly recommended. For primary amines, BrettPhos is often a good choice, while RuPhos can be superior for secondary amines.[6] Xantphos is a versatile chelating ligand that can also be effective.[8]
-
Solvent Choice: Aprotic solvents like toluene, dioxane, or THF are typically used.[13] The choice of solvent can influence catalyst stability and solubility of the base and amine salt.
Q6: I am attempting to couple a primary amine and am observing significant diarylation. How can I favor monoarylation?
A6: Diarylation can be a problem with primary amines.
-
Stoichiometry: Use a slight excess of the primary amine (e.g., 1.1-1.2 equivalents).
-
Ligand: Use a very bulky ligand, such as BrettPhos, which can sterically hinder the second amination event.[6]
-
Temperature: Running the reaction at the lowest possible temperature that still affords a reasonable rate can sometimes improve selectivity for the monoarylated product.
Comparative Table of Bases for Buchwald-Hartwig Amination
| Base | pKa of Conjugate Acid (in H₂O) | Typical Solvent | Key Considerations |
| NaOtBu | 19 | Toluene, Dioxane | The most common and often most effective base. Can be incompatible with base-labile functional groups.[10] |
| KOtBu | 19 | Toluene, Dioxane | Similar to NaOtBu, but solubility and reactivity can differ slightly. |
| LiHMDS | 26 (in THF) | THF, Toluene | A very strong base that can be useful for less reactive amines or at lower temperatures.[10] |
| K₃PO₄ | 12.3 | Dioxane, Toluene | A milder alternative for base-sensitive substrates, may require higher catalyst loading or temperature.[8] |
| Cs₂CO₃ | 10.3 | Dioxane, Toluene | Another milder option, can be effective with highly active catalyst systems.[14] |
Experimental Protocol: Buchwald-Hartwig Amination
-
To a dry reaction vial, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.5 equiv).
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Add degassed anhydrous solvent (e.g., toluene or dioxane).
-
Seal the vial and heat to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Troubleshooting Guide: Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of alkynyl-substituted heterocycles.
Q7: My Sonogashira reaction is sluggish and I observe significant homocoupling of the alkyne (Glaser coupling). How can I improve this?
A7:
-
Copper-Free Conditions: The copper(I) co-catalyst, while accelerating the reaction, is also responsible for Glaser homocoupling, especially in the presence of oxygen.[7] Switching to a copper-free protocol is often the best solution. This typically requires a higher catalyst loading or a more active ligand.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to deprotonate the terminal alkyne.[15] Ensure the base is anhydrous and in sufficient excess (2-3 equivalents).
-
Solvent: Aprotic polar solvents like DMF or NMP are often effective.[16] For less polar systems, THF or toluene can be used.
-
Temperature: While many Sonogashira reactions proceed at room temperature for reactive halides, this compound will likely require heating (60-100 °C).[17]
Experimental Protocol: Copper-Free Sonogashira Coupling
-
To a dry Schlenk flask under argon, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and degassed solvent (e.g., DMF).
-
Add the terminal alkyne (1.5 equiv) followed by the amine base (e.g., Et₃N, 3.0 equiv).
-
Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Troubleshooting Guide: Ullmann-Type C-O Coupling
For the formation of aryl ethers, copper-catalyzed Ullmann-type reactions are often more effective than their palladium-catalyzed counterparts, especially for heteroaryl chlorides.[18]
Q8: I am trying to couple a phenol with this compound and the reaction is not proceeding. What conditions should I try?
A8: Ullmann couplings with heteroaryl chlorides can be challenging and often require high temperatures.
-
Catalyst and Ligand: A copper(I) source like CuI is typically used. The addition of a ligand, such as 1,10-phenanthroline or an N,N'-dimethylethylenediamine (DMEDA), is often crucial to solubilize the copper salt and facilitate the catalytic cycle.[19]
-
Base: A strong base is needed to deprotonate the phenol. K₂CO₃ or K₃PO₄ are commonly employed.[1]
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are typically required to reach the necessary reaction temperatures (120-160 °C).[18]
-
Microwave Irradiation: Microwave heating can significantly accelerate these reactions and improve yields by allowing for rapid heating to high temperatures.
Experimental Protocol: Ullmann C-O Coupling
-
To a microwave vial, add CuI (10-20 mol%), a ligand (e.g., 1,10-phenanthroline, 20-40 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Add this compound (1.0 equiv) and the phenol (1.5 equiv).
-
Add a high-boiling solvent (e.g., DMF).
-
Seal the vial and heat in a microwave reactor to 140-160 °C for 30-90 minutes.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute with water and extract with an organic solvent.
-
Wash the organic layer with aqueous LiCl (to remove DMF) and brine, then dry and concentrate.
-
Purify by column chromatography.
General Reaction Optimization Workflow
Caption: General workflow for optimizing cross-coupling reactions.
References
- 1. Copper-Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amides [organic-chemistry.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Resource-efficient robust ligand for Buchwald-Hartwig amination of challenging heteroaryl halides - ACS Green Chemistry [gcande.digitellinc.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. research.rug.nl [research.rug.nl]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. New cross-coupling strategies for the synthesis of dialkyl ethers and saturated N-heterocycles | Semantic Scholar [semanticscholar.org]
- 12. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. reddit.com [reddit.com]
- 18. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 19. Ullmann Reaction [organic-chemistry.org]
Technical Support Center: Managing Protodeboronation in Suzuki Reactions of Pyridine Compounds
Prepared by: Gemini, Senior Application Scientist Last Updated: January 5, 2026
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding protodeboronation, a critical side reaction encountered during the Suzuki-Miyaura cross-coupling of pyridine-containing compounds. Our goal is to provide you with the expert insights and practical protocols necessary to overcome this common challenge.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Problem
This section addresses the fundamental principles of protodeboronation, focusing on the unique challenges presented by pyridine substrates.
Q1: What is protodeboronation and why is it a significant problem in my Suzuki reactions?
A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of your boronic acid or ester is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] In the context of a Suzuki-Miyaura coupling, this process irreversibly consumes your nucleophilic coupling partner, converting it into a simple, non-reactive pyridine byproduct. This leads directly to reduced yields of your desired coupled product and introduces a potentially difficult-to-remove impurity, complicating downstream purification.[3]
Q2: I've heard that 2-pyridine boronic acid is especially problematic. Why is it so much more unstable than other aryl boronic acids?
A2: Your observation is correct; 2-pyridine boronic acid is notoriously unstable, and its reactivity highlights a decomposition mechanism not typically seen with simple aryl boronic acids.[3][4] The issue stems from the adjacent basic nitrogen atom. Under neutral pH conditions, 2-pyridine boronic acid can exist as a zwitterionic species.[1] This zwitterion is highly reactive and can undergo a rapid, unimolecular fragmentation of the C-B bond, leading directly to the protodeboronated pyridine product.[1][3]
Interestingly, and counterintuitively, the rate of this specific decomposition pathway can be attenuated by the addition of either acid or base.[1][3] Both conditions shift the equilibrium away from the highly reactive zwitterionic form, thereby slowing this particular protodeboronation pathway.[3]
Q3: Beyond the inherent instability of my pyridine boronic acid, what key parameters in my reaction setup are most likely to promote protodeboronation?
A3: Several factors in your experimental design can significantly accelerate protodeboronation:
-
The Base: While essential for the catalytic cycle, the choice and concentration of the base are critical. Strong bases can promote a separate, base-catalyzed protodeboronation pathway by forming the boronate anion, which then reacts with a proton source.[1][5]
-
Proton Sources (especially Water): The presence of water or other protic solvents provides the proton required to cleave the C-B bond in the final step of protodeboronation.[3][6] While many Suzuki reactions use aqueous mixtures, minimizing water is a key strategy for sensitive substrates.
-
The Catalyst System: The palladium-phosphine complex itself can catalyze protodeboronation. Recent studies have shown that bulky phosphine ligands, often used to accelerate the desired coupling, can paradoxically also accelerate protodeboronation.[7][8] The reaction rate becomes a delicate balance between productive coupling and this undesired side reaction.[7]
-
Temperature and Reaction Time: Higher temperatures and longer reaction times increase the kinetic probability of protodeboronation occurring. If the desired coupling is sluggish, the sensitive boronic acid is exposed to decomposition-promoting conditions for an extended period.[9]
Section 2: Troubleshooting Guide - A Strategic Approach to a Solution
When encountering significant protodeboronation, a systematic approach to reaction optimization is required. The following guide provides a workflow, from the most impactful changes to finer-tuning of reaction parameters.
Troubleshooting Workflow
The logical flow for addressing protodeboronation should prioritize the most effective strategies first. The following decision tree illustrates this process.
Caption: A decision tree for troubleshooting protodeboronation.
Strategy 1: Modify the Boron Source (The "Slow-Release" Approach)
The single most effective strategy to combat protodeboronation is to avoid using the unstable free boronic acid directly.[3] Instead, employ a more stable derivative that slowly releases the active boronic acid in situ. This "slow-release" strategy keeps the instantaneous concentration of the sensitive reagent low, ensuring that the rate of its consumption in the productive Suzuki cycle is much faster than its rate of decomposition.[1][4][10]
Table 1: Comparison of Common Boronic Acid Surrogates
| Boron Reagent Type | General Stability | Handling | "Slow-Release" Capability | Key Considerations |
| Boronic Acid | Low to Very Low (esp. 2-pyridyl) | Often bench-stable as solids, but unstable in solution. | N/A | Prone to rapid protodeboronation and trimerization to boroxines.[11] |
| Pinacol Ester | Moderate | Generally stable, easily purified solids or oils. | Moderate | More robust than boronic acids, but can still undergo protodeboronation.[3][4] |
| Organotrifluoroborate (R-BF₃K) | High | Crystalline, air- and moisture-stable salts. | High | Excellent stability; requires base for slow hydrolysis to the active boronic acid.[1][12] |
| MIDA Boronate | Very High | Highly stable, crystalline solids. | High (Tunable) | Exceptionally stable to storage and chromatography. Slow release is triggered by aqueous base.[1][3][4] |
Protocol: Preparation of a Stable Pyridine-MIDA Boronate
This protocol describes the conversion of a sensitive pyridine boronic acid to its corresponding air-stable N-methyliminodiacetic acid (MIDA) boronate ester.
Materials:
-
Pyridine boronic acid (1.0 equiv)
-
N-methyliminodiacetic acid (1.05 equiv)
-
Acetonitrile (or DMF for less soluble substrates)
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, suspend the pyridine boronic acid and N-methyliminodiacetic acid in acetonitrile to form a slurry (~0.5 M).
-
Azeotropic Dehydration: Heat the mixture to reflux for 1-2 hours with a Dean-Stark trap or in an open flask to remove water. The reaction progress can be monitored by the dissolution of starting materials and subsequent precipitation of the MIDA boronate product.
-
Isolation: Cool the mixture to room temperature, then further cool in an ice bath for 30 minutes.
-
Filtration: Isolate the crystalline MIDA boronate product by vacuum filtration.
-
Washing & Drying: Wash the solid with a small amount of cold acetonitrile and then diethyl ether. Dry the product under high vacuum. The resulting MIDA boronate is typically a stable, white crystalline solid that can be stored and used directly in Suzuki coupling reactions.
Strategy 2: Optimize Reaction Conditions to Outpace Decomposition
If modifying the boron source is not feasible, or if protodeboronation is still observed, the next step is to optimize the reaction conditions to kinetically favor the desired C-C bond formation over the C-B bond cleavage.
Table 2: Optimizing Reaction Parameters to Minimize Protodeboronation
| Parameter | Problematic Condition & Rationale | Recommended Change & Rationale |
| Base | Strong Bases (e.g., NaOH, KOH, NaOtBu): These can significantly accelerate base-catalyzed protodeboronation pathways.[5] | Weaker Bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, CsF): These bases are sufficiently strong to promote the catalytic cycle but minimize the rate of base-mediated decomposition.[3][6] |
| Catalyst & Ligand | Low Activity Catalyst / Standard Ligand (e.g., PPh₃): A slow catalytic cycle leaves the boronic acid vulnerable to decomposition for longer periods. | High Activity Catalyst (e.g., Buchwald Precatalysts with Buchwald Ligands like RuPhos, XPhos): These systems promote rapid oxidative addition and reductive elimination, accelerating the desired coupling to outcompete protodeboronation.[3][13] |
| Solvent | Aqueous / Protic Solvents (e.g., Dioxane/H₂O, EtOH): Water and alcohols act as proton sources, directly enabling the final C-H bond formation step of protodeboronation.[3][14] | Anhydrous, Degassed Solvents (e.g., Dioxane, Toluene, 2-MeTHF): Removing the proton source is a highly effective way to suppress the side reaction. Rigorous degassing also prevents catalyst oxidation.[11][13][15] |
| Temperature | High Temperatures (e.g., >100 °C): While often used to drive slow reactions, high heat can accelerate the rate of decomposition more than the rate of coupling. | Moderate Temperatures (e.g., 60-80 °C): Start at a lower temperature, especially when using a highly active catalyst system, to find a balance where the desired reaction proceeds efficiently while minimizing thermal decomposition.[3][9] |
Strategy 3: A General Starting Protocol for Challenging Pyridine Suzuki Couplings
This protocol incorporates multiple best practices and serves as a robust starting point for difficult couplings where protodeboronation is a primary concern.
Materials:
-
Aryl/Heteroaryl Halide (1.0 equiv)
-
Pyridine-MIDA Boronate (1.2–1.5 equiv)
-
Palladium Pre-catalyst (e.g., RuPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, finely ground, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, to achieve ~0.1 M)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, the pyridine-MIDA boronate, and the finely ground K₃PO₄.
-
Inert Atmosphere: Seal the vessel and cycle between vacuum and backfilling with inert gas at least three times.
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst.
-
Solvent Addition: Add the degassed, anhydrous solvent via syringe.
-
Reaction Execution: Seal the vessel tightly and place it in a pre-heated block or oil bath at a moderate temperature (e.g., 80 °C). Stir vigorously.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and palladium black.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.
Section 3: Visualizing the Mechanisms
Understanding the competition between the desired reaction and the side reaction is key to effective troubleshooting.
Caption: The desired catalytic cycle for Suzuki-Miyaura coupling.
Caption: Competing protodeboronation pathways for pyridine boronic acids.
Section 4: References
-
Wikipedia contributors. (2023). Protodeboronation. In Wikipedia, The Free Encyclopedia. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Protodeboronation in Suzuki Reactions. --INVALID-LINK--
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. --INVALID-LINK--
-
Wang, D., et al. (2015). Base-promoted silver-catalyzed protodeboronation of arylboronic acids and esters. RSC Advances. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines. --INVALID-LINK--
-
Dreher, S. D., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. --INVALID-LINK--
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. --INVALID-LINK--
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. --INVALID-LINK--
-
ResearchGate. (Various Authors). The proposed mechanism for protodeboronation of arylboronic acids. --INVALID-LINK--
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. --INVALID-LINK--
-
American Chemical Society. (2021). Bulky ligands promote palladium-catalyzed protodeboronation. --INVALID-LINK--
-
ResearchGate. (Various Authors). Proposed mechanism for the protodeboronation of 2-pyridyl boronic acid. --INVALID-LINK--
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. --INVALID-LINK--
-
Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research. --INVALID-LINK--
-
ChemRxiv. (2021). Bulky phosphine ligands promote palladium-catalysed protodeboronation. --INVALID-LINK--
-
ResearchGate. (Various Authors). The Slow-Release Strategy in Suzuki–Miyaura Coupling. --INVALID-LINK--
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society. --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. --INVALID-LINK--
-
Shields, J. D., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. --INVALID-LINK--
-
Thomas, A. A., et al. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society. --INVALID-LINK--
-
ResearchGate. (Various Authors). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. --INVALID-LINK--
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. --INVALID-LINK--
-
Reddit r/Chempros. (2022). How to approach choosing reaction conditions for Suzuki?--INVALID-LINK--
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. --INVALID-LINK--
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?--INVALID-LINK--
-
Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. --INVALID-LINK--
-
Wikipedia contributors. (2024). Suzuki reaction. In Wikipedia, The Free Encyclopedia. --INVALID-LINK--
-
ResearchGate. (Various Authors). Selection of boron reagents for Suzuki–Miyaura coupling. --INVALID-LINK--
-
ResearchGate. (Various Authors). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic...--INVALID-LINK--
-
Denmark, S. E., & Kallemeyn, J. M. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters. --INVALID-LINK--
-
Reddit r/Chempros. (2022). For the pro's (Suzuki). --INVALID-LINK--
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. --INVALID-LINK--
-
Fyfe, J. W. B., et al. (2017). Chemoselective Suzuki-Miyaura cross-coupling via kinetic transmetallation. Angewandte Chemie International Edition. --INVALID-LINK--
-
Denmark, S. E., & Regens, C. S. (2008). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. --INVALID-LINK--
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Catalyst Deactivation in 2-Chloropyridine Cross-Coupling Reactions
Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development facing challenges with catalyst deactivation in 2-chloropyridine cross-coupling reactions. This guide is structured to provide in-depth, field-proven insights and practical troubleshooting strategies to enhance the success and reproducibility of your synthetic endeavors.
Introduction: The Challenge of 2-Chloropyridines
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, pivotal in the construction of complex molecules for pharmaceuticals and materials science.[1][2] However, the use of 2-chloropyridines as coupling partners presents a unique set of challenges, primarily centered around catalyst deactivation. The inherent electronic properties of the pyridine ring, particularly the Lewis basic nitrogen atom, can lead to catalyst inhibition and the formation of inactive palladium species.[3][4][5][6] This guide will dissect the common modes of catalyst deactivation and provide actionable solutions to maintain a robust and efficient catalytic cycle.
Troubleshooting Guide: A-to-Z Problem Solving
This section addresses specific experimental issues in a question-and-answer format, offering potential causes and validated solutions.
Question 1: My reaction with a 2-chloropyridine substrate is sluggish or stalls completely. What are the likely causes and how can I fix it?
Answer: A stalled or sluggish reaction is a frequent observation and often points to catalyst deactivation. Several factors could be at play:
-
Catalyst Poisoning by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, forming stable, off-cycle complexes that are catalytically inactive.[3][5][6][7] This is a primary deactivation pathway.
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[5][7][8] These ligands sterically shield the palladium center, hindering coordination of the pyridine nitrogen and promoting the desired catalytic cycle.[4][8]
-
-
Inefficient Oxidative Addition: The carbon-chlorine (C-Cl) bond in 2-chloropyridines is stronger and less reactive than C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more challenging and often rate-limiting.[3][4][6]
-
Solution: A more active catalyst system is required. Screening a panel of bulky, electron-rich phosphine ligands is highly recommended.[7] Additionally, increasing the reaction temperature may be necessary to facilitate oxidative addition, but be mindful of potential catalyst decomposition at excessive temperatures.[5][7]
-
-
Palladium Black Formation: The appearance of a black precipitate is a clear sign of catalyst decomposition to catalytically inactive, agglomerated palladium metal.[5][7]
-
Poor Reagent Quality: Impurities in substrates, solvents, or bases can act as catalyst poisons.[5][7] Moisture and oxygen are particularly detrimental, as they can lead to the formation of inactive palladium oxides and promote side reactions like protodeboronation.[1][8][9]
Question 2: I'm observing significant formation of byproducts. How can I identify and minimize them?
Answer: The formation of byproducts is a common issue that can often be traced back to catalyst instability or suboptimal reaction conditions. Here's how to address the most frequent culprits:
-
Protodeboronation: This is the loss of the boronic acid group, which is replaced by a proton from the solvent or trace water, leading to an unwanted arene byproduct.[3] Pyridylboronic acids are particularly susceptible to this side reaction, especially under basic aqueous conditions.[1][6]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.[3] This can be exacerbated by the presence of oxygen or inefficient transmetalation.[3][12]
-
Dehalogenation: The starting 2-chloropyridine can be reduced to pyridine.[3] This can occur if the palladium catalyst reacts with hydride sources in the reaction mixture.[3]
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere.[3] Choose a solvent that is less prone to acting as a hydride source.
-
Question 3: My reaction mixture is turning black. What does this mean and how can I prevent it?
Answer: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst decomposition.[5][7] This consists of agglomerated, catalytically inactive palladium metal and signifies a failed or failing reaction.[7]
-
Prevention Strategies:
-
Use Appropriate Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs) are crucial for stabilizing the Pd(0) catalytic species and preventing aggregation.[7]
-
Control the Temperature: High temperatures can accelerate catalyst decomposition.[5][7] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation and the formation of palladium black.[5][7] Rigorous degassing of solvents and maintaining a positive pressure of an inert gas is essential.[7]
-
Maintain an Appropriate Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation.[5] Using a slight excess of the ligand relative to the palladium source is often beneficial.[11]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary modes of catalyst deactivation for palladium catalysts with 2-chloropyridines?
-
A1: The primary deactivation pathways include:
-
Coordination of the Pyridine Nitrogen: The Lewis basic nitrogen of the 2-chloropyridine can bind to the palladium center, forming an inactive palladacycle.[3][4][6][7]
-
Formation of Palladium Black: Agglomeration of the active Pd(0) species into inactive palladium metal.[5][7]
-
Oxidative Deactivation: Oxidation of the active Pd(0) catalyst to inactive Pd(II) species by oxygen.[5][7]
-
Ligand Degradation: At elevated temperatures, some phosphine ligands can undergo degradation pathways.
-
-
-
Q2: What is the best catalyst, ligand, and base combination for the Suzuki coupling of 2-chloropyridines?
-
A2: There is no single "best" combination as the optimal conditions are substrate-dependent. However, a good starting point for challenging 2-chloropyridine couplings often involves:
-
-
Q3: Can microwave irradiation improve my reaction?
Data Presentation
Table 1: Recommended Ligand Screening for 2-Chloropyridine Suzuki Coupling
| Ligand | Structure | Key Features |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Bulky, electron-rich, generally effective for C-Cl bond activation.[3][7] |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly bulky, often successful when other ligands fail.[5][8] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Another highly active Buchwald-type ligand.[5] |
| PEPPSI-IPr | --INVALID-LINK--palladium(II) dichloride | An example of a robust NHC pre-catalyst.[11] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Chloropyridine
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-chloropyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[3]
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).[3]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[1][3]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water) via syringe.[1][3]
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.[1][3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]
Visualizations
Diagram 1: Common Catalyst Deactivation Pathways in 2-Chloropyridine Cross-Coupling
Caption: Common catalyst deactivation pathways in 2-chloropyridine cross-coupling.
Diagram 2: A Systematic Workflow for Troubleshooting Low Yield
Caption: A systematic workflow for troubleshooting low yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Decoding the Signature Fragmentation of 2-Chloropyrazolo[1,5-a]pyridine: A Comparative Mass Spectrometry Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the structural elucidation of novel heterocyclic compounds is a critical step. Among these, pyrazolo[1,5-a]pyridines are a privileged scaffold, exhibiting a wide range of biological activities. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of a key derivative, 2-Chloropyrazolo[1,5-a]pyridine. In the absence of direct experimental data for this specific molecule, this guide synthesizes information from closely related structures and fundamental principles of mass spectrometry to offer a robust predictive comparison. This approach is invaluable for researchers working on the synthesis and characterization of new chemical entities within this class.
Introduction to this compound and the Role of Mass Spectrometry
This compound is a halogenated bicyclic heteroaromatic compound. The pyrazolo[1,5-a]pyridine core is a key pharmacophore in many biologically active molecules, and the introduction of a chlorine atom can significantly modulate its physicochemical and pharmacological properties. Mass spectrometry is an indispensable tool for the characterization of such molecules, providing not only the molecular weight but also a unique fragmentation "fingerprint" that can confirm its identity and purity. Understanding the fragmentation pattern is crucial for reaction monitoring, metabolite identification, and quality control.
Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation Pattern
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a rich source of structural information.
The molecular formula of this compound is C₇H₅ClN₂. Its nominal molecular weight is 152 g/mol for the ³⁵Cl isotope and 154 g/mol for the ³⁷Cl isotope. The presence of a chlorine atom will be readily identifiable by the characteristic M+ and M+2 isotopic pattern with an approximate 3:1 intensity ratio.
Key Predicted Fragmentation Pathways under EI:
-
Molecular Ion (M⁺˙): The pyrazolo[1,5-a]pyridine ring system is aromatic and thus expected to be relatively stable. Therefore, a prominent molecular ion peak at m/z 152/154 should be observed.[1][2]
-
Loss of Chlorine Radical ([M-Cl]⁺): A common fragmentation pathway for chloro-aromatic compounds is the homolytic cleavage of the C-Cl bond to lose a chlorine radical (·Cl). This would result in a significant fragment ion at m/z 117.
-
Loss of Hydrogen Chloride ([M-HCl]⁺˙): The elimination of a neutral HCl molecule is another plausible fragmentation, particularly in compounds with acidic protons or through rearrangement. This would lead to a radical cation at m/z 116. Studies on 2-chloro pyridones have shown a ready loss of HCl.[3]
-
Ring Cleavage - Loss of HCN: The pyridine and pyrazole rings can undergo cleavage. A characteristic loss for nitrogen-containing heterocycles is the elimination of a neutral hydrogen cyanide (HCN) molecule (27 Da). This could occur from the molecular ion or subsequent fragment ions. For example, the [M-Cl]⁺ ion at m/z 117 could lose HCN to produce a fragment at m/z 90. The fragmentation of 3-hydroxy and 4-hydroxy pyridines is known to involve the loss of HCN.[3]
-
Formation of Pyridinium-like Ions: Cleavage of the pyrazole ring could lead to the formation of a stable chloropyridinium-type cation.
Summary of Predicted Key EI Fragments:
| m/z (³⁵Cl) | Proposed Fragment | Comments |
| 152 | [C₇H₅ClN₂]⁺˙ | Molecular Ion (Base Peak or high intensity) |
| 117 | [C₇H₅N₂]⁺ | Loss of ·Cl from the molecular ion |
| 116 | [C₇H₄N₂]⁺˙ | Loss of HCl from the molecular ion |
| 90 | [C₆H₄N]⁺ | Loss of HCN from the [M-Cl]⁺ fragment |
| 78 | [C₅H₄N]⁺ | Pyridine-like fragment |
Predicted EI Fragmentation Workflow:
Caption: Predicted EI fragmentation of this compound.
Predicted Electrospray Ionization Tandem (ESI-MS/MS) Fragmentation Pattern
Electrospray Ionization (ESI) is a soft ionization technique that typically produces a protonated molecule, [M+H]⁺, in the positive ion mode. Tandem mass spectrometry (MS/MS) of this precursor ion is then used to induce fragmentation and obtain structural information.
The protonated this compound ([M+H]⁺) would have an m/z of 153/155. Protonation is likely to occur on one of the nitrogen atoms.
Key Predicted Fragmentation Pathways under ESI-MS/MS:
The fragmentation of protonated fused N-heterocycles often involves ring cleavage.[4]
-
Loss of HCl: Similar to EI, the loss of a neutral HCl molecule from the protonated precursor ion is a likely fragmentation pathway, leading to a fragment at m/z 117.
-
Loss of Chlorine Radical: While less common in ESI-MS/MS than in EI, the loss of a chlorine radical from the protonated molecule could occur, resulting in a fragment at m/z 118.
-
Ring Opening and Rearrangement: Protonation can induce ring-opening of either the pyrazole or pyridine ring, followed by the loss of small neutral molecules like HCN. For instance, the fragment at m/z 117 could further lose HCN to yield a fragment at m/z 90.
Comparative Analysis with Related Structures:
The fragmentation of pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines has been shown to involve the elimination of molecules like CO and HCN, with successive losses of HCN being a common theme.[5] This supports the prediction of HCN loss in the fragmentation of this compound. Furthermore, the mass spectra of various ethyl 4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates also show the removal of HCl as a fragmentation pathway.[5]
Predicted ESI-MS/MS Fragmentation Workflow:
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Experimental Protocol for Mass Spectrometry Analysis
To validate these predictions, the following experimental setup is recommended:
Instrumentation:
-
For EI-MS: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
-
For ESI-MS/MS: A Liquid Chromatograph coupled to a tandem Mass Spectrometer (LC-MS/MS) with an ESI source (e.g., a quadrupole time-of-flight or triple quadrupole instrument).
GC-MS (EI) Method:
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Injection: Inject 1 µL of the sample into the GC.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
LC-MS/MS (ESI) Method:
-
Sample Preparation: Dissolve the compound in a mixture of water and acetonitrile (or methanol) with 0.1% formic acid to a concentration of approximately 10 µg/mL.
-
LC Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Temperature: 350 °C.
-
Full Scan Mass Range: m/z 50-500.
-
MS/MS: Select the precursor ions at m/z 153 and 155 for collision-induced dissociation (CID) with a suitable collision energy (e.g., 10-40 eV) to generate fragment ions.
-
Conclusion
This guide provides a detailed, predictive framework for understanding the mass spectrometric fragmentation of this compound. By drawing comparisons with structurally related heterocyclic compounds and applying fundamental principles of mass spectrometry, we anticipate a stable molecular ion under EI conditions with characteristic losses of chlorine and hydrogen chloride. Under ESI-MS/MS, fragmentation of the protonated molecule is expected to proceed via the loss of hydrogen chloride followed by ring cleavage. The provided experimental protocols offer a clear path for the empirical validation of these predictions. This information is intended to empower researchers in their structural elucidation efforts and accelerate the development of novel therapeutics based on the pyrazolo[1,5-a]pyridine scaffold.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 2-Chloro- and 2-Bromopyrazolo[1,5-a]pyridine in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold and the Importance of Halogenated Derivatives
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Its unique electronic properties and spatial arrangement allow for diverse interactions with biological targets. Consequently, the development of efficient synthetic methodologies for the functionalization of this scaffold is of paramount importance to drug discovery and development professionals.
Halogenated pyrazolo[1,5-a]pyridines, particularly 2-chloro- and 2-bromopyrazolo[1,5-a]pyridine, serve as versatile synthetic intermediates. The carbon-halogen bond provides a reactive handle for the introduction of a wide array of substituents through transition metal-catalyzed cross-coupling reactions. The choice between a chloro or bromo substituent can significantly influence the reactivity, and a nuanced understanding of their comparative performance is crucial for strategic synthetic planning. This guide provides an in-depth technical comparison of the reactivity of 2-chloro- and 2-bromopyrazolo[1,5-a]pyridine in three of the most powerful cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Theoretical Framework: The Decisive Role of the Carbon-Halogen Bond in Oxidative Addition
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is predominantly governed by the rate of the oxidative addition step. In this initial and often rate-determining step, the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond, forming a palladium(II) intermediate. The energy barrier for this process is directly related to the strength of the C-X bond.
The bond dissociation energies for carbon-halogen bonds in aromatic systems follow the trend: C-Cl > C-Br > C-I. Specifically, the C-Br bond (approximately 276 kJ/mol) is considerably weaker than the C-Cl bond (approximately 339 kJ/mol)[1]. This fundamental difference in bond strength dictates that 2-bromopyrazolo[1,5-a]pyridine will generally undergo oxidative addition more readily than its 2-chloro counterpart, leading to faster reaction rates and often allowing for milder reaction conditions.
The electronic nature of the pyrazolo[1,5-a]pyridine ring system, being aza-aromatic, also influences the reactivity. The electron-withdrawing nature of the nitrogen atoms can enhance the electrophilicity of the carbon bearing the halogen, thereby facilitating the oxidative addition step. For 2-halopyrazolo[1,5-a]pyridines, the proximity of the pyridine nitrogen to the C-X bond can also play a role in the reaction mechanism and catalyst stability.
Comparative Reactivity in Key Cross-Coupling Reactions
While direct, side-by-side comparative studies on 2-chloro- and 2-bromopyrazolo[1,5-a]pyridine are not extensively documented, a wealth of data from the broader field of heterocyclic chemistry, particularly with 2-halopyridines, allows for a robust and evidence-based comparison.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The general trend in reactivity (C-Br > C-Cl) is well-established in this reaction.
-
2-Bromopyrazolo[1,5-a]pyridine: This substrate is expected to be highly reactive in Suzuki-Miyaura couplings. Reactions can often be achieved under relatively mild conditions, with a broad range of boronic acids and esters as coupling partners. Standard palladium catalysts such as Pd(PPh₃)₄ or catalyst systems generated in situ from a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand are typically effective.
-
2-Chloropyrazolo[1,5-a]pyridine: The stronger C-Cl bond necessitates more forcing reaction conditions to achieve efficient coupling. This often translates to higher reaction temperatures, longer reaction times, and the use of more specialized and electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) to facilitate the challenging oxidative addition step[2][3]. Catalyst loadings may also need to be higher compared to reactions with the bromo-analog.
| Feature | 2-Bromopyrazolo[1,5-a]pyridine | This compound |
| Reactivity | High | Moderate to Low |
| Typical Temperature | Room Temperature to 80 °C | 80 °C to 120 °C |
| Catalyst System | Standard Pd/phosphine complexes (e.g., Pd(PPh₃)₄) | More active catalysts with bulky, electron-rich ligands (e.g., Pd(OAc)₂/XPhos) |
| Reaction Time | Shorter | Longer |
| Substrate Scope | Broad | Generally good, but may be more sensitive to sterically hindered partners |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, crucial for the synthesis of many pharmaceuticals. The reactivity trend observed in Suzuki-Miyaura coupling holds true here as well.
-
2-Bromopyrazolo[1,5-a]pyridine: As a more reactive electrophile, 2-bromopyrazolo[1,5-a]pyridine is an excellent substrate for Buchwald-Hartwig amination. A wide variety of primary and secondary amines can be coupled efficiently under standard conditions, often at moderate temperatures[4][5][6].
-
This compound: The amination of 2-chloro-heterocycles is more challenging and typically requires more specialized catalytic systems. The use of sterically hindered, electron-rich phosphine ligands is often mandatory to achieve good yields[7]. Higher temperatures and stronger bases may also be necessary. A known challenge with 2-halopyridine substrates is the potential for the pyridine nitrogen to coordinate to the palladium catalyst, leading to catalyst inhibition. This effect can be more pronounced with the less reactive chloro-substrate, further necessitating the use of bulky ligands that shield the metal center.
| Feature | 2-Bromopyrazolo[1,5-a]pyridine | This compound |
| Reactivity | High | Moderate |
| Typical Temperature | 80 °C to 110 °C | 100 °C to 130 °C |
| Catalyst System | Standard Buchwald-Hartwig catalysts (e.g., Pd₂(dba)₃/BINAP) | Requires more advanced, bulky ligands (e.g., XPhos, RuPhos) |
| Base | NaOtBu, K₃PO₄ | Stronger bases may be required (e.g., LHMDS) |
| Potential Issues | Generally robust | Increased risk of catalyst poisoning by pyridine nitrogen |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of aryl alkynes. The reactivity of the halide again plays a critical role.
-
2-Bromopyrazolo[1,5-a]pyridine: This substrate is expected to undergo Sonogashira coupling with terminal alkynes under standard conditions, typically employing a palladium catalyst in the presence of a copper(I) co-catalyst[8][9]. The reactions are often high-yielding and proceed at moderate temperatures.
-
This compound: The Sonogashira coupling of aryl chlorides is significantly more difficult than that of aryl bromides. Achieving successful coupling often requires higher temperatures, and the choice of ligand is critical. Copper-free conditions have also been developed for the coupling of less reactive chlorides, sometimes requiring specialized catalyst systems[10]. For this compound, a significant challenge would be to achieve selective cross-coupling without competing side reactions that can occur at elevated temperatures.
| Feature | 2-Bromopyrazolo[1,5-a]pyridine | This compound |
| Reactivity | Good to High | Low |
| Typical Temperature | Room Temperature to 80 °C | 80 °C to 120 °C |
| Catalyst System | Standard Pd/Cu(I) systems (e.g., PdCl₂(PPh₃)₂/CuI) | Often requires specialized ligands and potentially copper-free conditions |
| Reaction Time | Moderate | Long |
| Yields | Generally high | Often moderate to low, with potential for side reactions |
Visualizing the Catalytic Cycle: The Central Role of Oxidative Addition
The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions, highlighting the key oxidative addition step where the difference in reactivity between the chloro and bromo substrates is most pronounced.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Protocols: Representative Methodologies
The following protocols are representative examples for the Suzuki-Miyaura and Buchwald-Hartwig reactions, adapted from established procedures for 2-halopyridines and are expected to be good starting points for the optimization of reactions with 2-halo-pyrazolo[1,5-a]pyridines.
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromopyrazolo[1,5-a]pyridine
This protocol is adapted for a typical, more reactive aryl bromide.
Caption: Experimental workflow for Suzuki-Miyaura coupling of 2-bromopyrazolo[1,5-a]pyridine.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol employs a more active catalyst system suitable for the less reactive aryl chloride.
Caption: Experimental workflow for Buchwald-Hartwig amination of this compound.
Conclusion and Recommendations
The comparative reactivity of 2-chloro- and 2-bromopyrazolo[1,5-a]pyridine in palladium-catalyzed cross-coupling reactions is a clear illustration of the fundamental principles of organometallic chemistry. The greater reactivity of the bromo-derivative, stemming from its weaker carbon-halogen bond, makes it the substrate of choice for achieving efficient transformations under milder conditions.
For researchers and drug development professionals, the following recommendations can be made:
-
For initial route scouting and the synthesis of diverse analog libraries under mild conditions, 2-bromopyrazolo[1,5-a]pyridine is the preferred starting material. Its higher reactivity allows for a broader range of coupling partners and more forgiving reaction conditions.
-
This compound is a viable, often more cost-effective, alternative, particularly for large-scale synthesis. However, its use necessitates careful optimization of reaction conditions, including the selection of highly active catalyst systems with bulky, electron-rich ligands, and may require more elevated temperatures.
By understanding the inherent reactivity differences between these two key synthetic intermediates, chemists can make more informed decisions in the design and execution of synthetic routes towards novel and impactful pyrazolo[1,5-a]pyridine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. researchgate.net [researchgate.net]
- 6. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2-Chloropyrazolo[1,5-a]pyridine and Its Halogenated Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1] Its structural similarity to purines allows it to interact with a variety of biological targets, making it a focal point in the development of novel therapeutics.[1] The introduction of halogen atoms to this scaffold can significantly modulate its physicochemical properties and biological activity, a well-established strategy in drug design. This guide provides an in-depth, objective comparison of the biological activities of 2-chloropyrazolo[1,5-a]pyridine and its other halogenated isomers, supported by available experimental data and mechanistic insights.
The Critical Role of Halogenation in Modulating Bioactivity
Halogenation is a powerful tool in medicinal chemistry to enhance the therapeutic potential of lead compounds. The introduction of a halogen, such as fluorine, chlorine, bromine, or iodine, can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. In the context of the pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine core, halogenation has been shown to be a key determinant of activity, particularly in the development of kinase inhibitors and anticancer agents.[2][3] The position and nature of the halogen can lead to profound differences in biological outcomes.
Comparative Analysis of Biological Activities
While direct side-by-side comparative studies of all halogenated isomers of pyrazolo[1,5-a]pyridine are not extensively available in the public domain, we can synthesize a comparative overview based on existing research on this scaffold and its close analogue, pyrazolo[1,5-a]pyrimidine. The primary activities associated with these halogenated compounds are anticancer, antimicrobial, and enzyme inhibition.
Anticancer Activity
Halogenated pyrazolo[1,5-a]pyridines and their pyrimidine analogues have shown significant promise as anticancer agents, often acting as potent protein kinase inhibitors.[1][4] These kinases, such as those in the PI3K/Akt signaling pathway, are crucial regulators of cell growth and proliferation and are frequently dysregulated in cancer.[4][5]
A study on 7-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid reported cytotoxic effects against HeLa (cervical cancer) and L929 (fibrosarcoma) cells, with IC50 values below 50 µM and 100 µM, respectively.[6] This suggests that brominated isomers also possess potent anticancer activity.
The precise impact of the halogen's position and identity (F, Cl, Br, I) on anticancer activity is a subject of ongoing research. Generally, the electronegativity and size of the halogen atom influence its ability to form halogen bonds and other interactions within the ATP-binding pocket of kinases, thereby affecting inhibitory potency.
Table 1: Representative Anticancer Activity of Halogenated Pyrazolo-Fused Heterocycles
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid | HeLa | < 50 | [6] |
| 7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid | L929 | < 100 | [6] |
| 5-(4-Nitrobenzylideneamino)-pyrazolo[3,4-d]pyrimidin-4-one | MCF-7 | 11 | [7] |
| Thiazolyl-pyrazole analogue | MDA-MB231 | 22.84 | [8] |
| Pyrazolo[1,5-a]pyrimidine analogues (6a-c) | MCF-7 | 10.80 - 19.84 | [3] |
| Pyrazolo[1,5-a]pyrimidine analogues (6a-c) | Hep-2 | 8.85 - 12.76 | [3] |
Note: Data is for structurally related compounds and highlights the potential of halogenated pyrazolo[1,5-a]pyridines. Direct comparative data for 2-chloro vs. other halogenated isomers is limited.
Antimicrobial Activity
Halogenated pyrazolo[1,5-a]pyrimidines have demonstrated notable antibacterial and antifungal properties.[9] The presence of a halogen atom can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.
While specific Minimum Inhibitory Concentration (MIC) values for this compound are not detailed in the available literature, studies on broader classes of halogenated pyrazolo[1,5-a]pyrimidines show promising results. For example, a series of these compounds exhibited MIC values ranging from 0.125 to 0.50 µg/mL against various Gram-positive and Gram-negative bacteria.[9]
The specific contribution of the 2-chloro substitution versus other halogenated isomers to antimicrobial efficacy warrants further investigation through dedicated comparative studies.
Table 2: Representative Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Pyrazolo[1,5-a]pyrimidine derivatives | Gram-positive isolates | 0.125 - 0.50 | [9] |
| Pyrazolo[1,5-a]pyrimidine derivatives | Gram-negative isolates | 0.062 - 0.50 | [9] |
| 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine | S. aureus, E. faecalis, P. aeruginosa | 0.187 - 0.375 | [9] |
Note: This data provides a general indication of the antimicrobial potential of the scaffold.
Enzyme Inhibition
A primary mechanism through which halogenated pyrazolo[1,5-a]pyridines exert their anticancer effects is through the inhibition of protein kinases.[4][5] The pyrazolo[1,5-a]pyridine scaffold acts as an ATP-competitive inhibitor, fitting into the ATP-binding pocket of kinases.[4]
One notable target is the PI3K/Akt signaling pathway, which is critical for cell survival and proliferation. A novel series of pyrazolo[1,5-a]pyridines were identified as potent PI3K inhibitors, with one compound exhibiting a p110α IC50 of 0.9 nM.[5] This compound demonstrated in vivo activity in a human xenograft model.[5] Another study reported on pyrazolo[1,5-a]pyridines as p110α-selective or p110δ-selective PI3K inhibitors.[10]
The specific influence of the 2-chloro substitution compared to other halogens on kinase selectivity and potency is a key area for structure-activity relationship (SAR) studies. The unique electronic and steric properties of each halogen will dictate its interaction with key amino acid residues in the kinase active site.
Mechanistic Insights: The PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a critical intracellular pathway that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many cancers. Pyrazolo[1,5-a]pyridine derivatives have been shown to inhibit this pathway, making it a key mechanism of their anticancer activity.
References
- 1. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-<i>a</i>]pyrimidine analogues - Arabian Journal of Chemistry [arabjchem.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid | 1352393-84-0 | Benchchem [benchchem.com]
- 7. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group - MedChemComm (RSC Publishing) [pubs.rsc.org]
The Kinase Inhibitory Landscape of Pyrazolo[1,5-a]pyridines: A Comparative Guide
The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility and potent activity as a kinase inhibitor.[1] Its ability to mimic the purine core of ATP allows it to effectively compete for the ATP-binding site of a wide range of kinases, making it a focal point in the development of targeted cancer therapies and treatments for other diseases driven by aberrant kinase signaling.[1] This guide provides a comparative analysis of the kinase inhibitory activity of various pyrazolo[1,5-a]pyridine derivatives, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
Comparative Inhibitory Activity of Pyrazolo[1,5-a]pyridine Derivatives
The potency and selectivity of pyrazolo[1,5-a]pyridine derivatives are highly dependent on the nature and position of substituents on the core scaffold. Structure-activity relationship (SAR) studies have been instrumental in optimizing these compounds for specific kinase targets. The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected pyrazolo[1,5-a]pyridine derivatives against a panel of key kinases implicated in cancer and other diseases.
| Compound ID | Target Kinase | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| Series 6t | CDK2 | 0.09 | Ribociclib | 0.07 | [2][3] |
| TrkA | 0.45 | Larotrectinib | 0.07 | [2][3] | |
| Series 6s | CDK2 | 0.23 | Ribociclib | 0.07 | [2][3] |
| TrkA | 0.45 | Larotrectinib | 0.07 | [2][3] | |
| Compound 4d | Pim-1 | 0.61 | Quercetin | 0.91 | [4] |
| Compound 5d | Pim-1 | 0.54 | Quercetin | 0.91 | [4] |
| Compound 9a | Pim-1 | 0.68 | Quercetin | 0.91 | [4] |
| eCF506 | Src | <0.0005 | - | - | [5] |
| Compound 11a | Src | <0.0005 | - | - | [5] |
| Compound 13 | CSK | - | - | - | [6] |
| Compound 4 | TRKA | 0.064 (µg/mL) | Larotrectinib | - | [7] |
| Compound 47 | TRKA | 0.047 (µg/mL) | Larotrectinib | - | [7] |
| Compound 28 | TrkA | 0.00017 | - | - | [7] |
| TrkB | 0.00007 | - | - | [7] | |
| TrkC | 0.00007 | - | - | [7] | |
| Compound 32 | TrkA | 0.0019 | - | - | [7] |
| TrkB | 0.0031 | - | - | [7] | |
| TrkC | 0.0023 | - | - | [7] | |
| Compound 36 | TrkA | 0.0014 | - | - | [7] |
| TrkB | 0.0024 | - | - | [7] | |
| TrkC | 0.0019 | - | - | [7] |
Key Signaling Pathways Targeted by Pyrazolo[1,5-a]pyridine Inhibitors
The therapeutic potential of these inhibitors stems from their ability to modulate critical signaling pathways that are often dysregulated in disease. Below are representations of two such pathways frequently targeted by pyrazolo[1,5-a]pyridine derivatives: the CDK2/Cyclin E pathway, which is central to cell cycle progression, and the TrkA pathway, a key regulator of neuronal survival and differentiation that is also implicated in certain cancers.
Caption: The CDK2/Cyclin E signaling pathway controlling the G1/S cell cycle transition.
Caption: The TrkA signaling pathway, a key regulator of neuronal function.
Experimental Protocols for Assessing Kinase Inhibitory Activity
To ensure the scientific rigor of inhibitor characterization, robust and validated experimental protocols are essential. The following sections detail the methodologies for key assays used to evaluate the biochemical and cellular effects of pyrazolo[1,5-a]pyridine derivatives.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction, providing a sensitive measure of kinase activity.
Rationale: This assay format is chosen for its high sensitivity, broad dynamic range, and its resistance to interference from colored or fluorescent compounds. By measuring ADP production, it directly quantifies the catalytic activity of the kinase. The two-step process, involving termination of the kinase reaction and depletion of remaining ATP before ADP-to-ATP conversion and detection, minimizes background signal and enhances accuracy.
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Step-by-Step Methodology:
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of 2X kinase/substrate solution (containing the target kinase and its specific substrate in kinase reaction buffer).
-
Add 0.5 µL of the pyrazolo[1,5-a]pyridine derivative at various concentrations (typically a 10-point serial dilution) or DMSO as a vehicle control.
-
Initiate the reaction by adding 2 µL of 2.5X ATP solution. The final reaction volume is 5 µL.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Stopping the Kinase Reaction and Depleting ATP:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the unconsumed ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Cellular Activity Assessment: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Rationale: This assay is a widely accepted method to determine the cytotoxic effects of a compound on cancer cell lines. It relies on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of the inhibitor's anti-proliferative effect.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
The next day, treat the cells with various concentrations of the pyrazolo[1,5-a]pyridine derivative (typically in a final volume of 200 µL). Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 5 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.
-
Target Engagement in Cells: Western Blotting for Phospho-Proteins
Western blotting is a powerful technique to detect the phosphorylation status of specific proteins within a cell, providing direct evidence of target engagement by a kinase inhibitor.
Rationale: By measuring the levels of phosphorylated target proteins (the active form) relative to the total amount of the protein, we can directly assess the in-cell efficacy of the inhibitor. A decrease in the phosphorylated form of a kinase's substrate upon treatment with a pyrazolo[1,5-a]pyridine derivative confirms that the compound is hitting its intended target within the complex cellular environment.
Step-by-Step Methodology:
-
Cell Lysis:
-
Treat cells with the pyrazolo[1,5-a]pyridine inhibitor for a specified time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to serve as a loading control.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
Conclusion
The pyrazolo[1,5-a]pyridine scaffold continues to be a highly fruitful starting point for the development of potent and selective kinase inhibitors. The data and protocols presented in this guide offer a framework for researchers to compare the activity of different derivatives and to design and execute experiments to further characterize their therapeutic potential. As our understanding of kinase biology deepens, the strategic modification of this versatile scaffold will undoubtedly lead to the discovery of novel therapeutics for a multitude of diseases.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 2-Substituted Pyrazolo[1,5-a]pyridines
Introduction: The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry.[1] Its rigid, planar structure and synthetic tractability make it an ideal starting point for the design of small molecule inhibitors targeting a range of biological entities, most notably protein kinases.[2][3] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[2] Consequently, the development of potent and selective kinase inhibitors is a cornerstone of modern drug discovery.
This guide provides an in-depth analysis of the structure-activity relationship (SAR) focused on the C2 position of the pyrazolo[1,5-a]pyridine core. We will dissect how modifications at this specific position influence biological activity, compare this scaffold with its close bioisostere, the pyrazolo[1,5-a]pyrimidine, and provide detailed experimental protocols for synthesis and evaluation. Our objective is to equip researchers and drug development professionals with the causal insights needed to rationally design the next generation of pyrazolo[1,5-a]pyridine-based therapeutics.
The Pyrazolo[1,5-a]pyridine Core: A Focus on the C2-Position
The pyrazolo[1,5-a]pyridine core is a bicyclic heteroaromatic system. The SAR of this scaffold is highly dependent on the substitution pattern around the ring system. The C2 position, in particular, often serves as a critical vector for introducing substituents that can engage with key residues in the active site of target proteins, thereby dictating potency and selectivity.
Caption: The pyrazolo[1,5-a]pyridine scaffold with the C2 position highlighted.
Dissecting the SAR at C2: A Case Study in PI3K Inhibition
The Phosphoinositide 3-kinase (PI3K) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. The pyrazolo[1,5-a]pyridine scaffold has been successfully employed to develop selective inhibitors of PI3K isoforms.[4] Structure-activity relationship studies reveal that the nature of the substituent at the C2 position is a primary determinant of both potency and isoform selectivity.
The Benzenesulfonohydrazide Moiety: A Key Pharmacophore
A prominent class of pyrazolo[1,5-a]pyridine-based PI3K inhibitors features a benzenesulfonohydrazide linker at the C2 position.[4] This specific moiety is not merely a spacer; it actively participates in binding and correctly orients the terminal phenyl ring within the enzyme's active site.
-
Hydrazone Linker: The hydrazone provides a rigid connection, limiting conformational flexibility. This pre-organization reduces the entropic penalty upon binding, a common strategy for enhancing affinity.
-
Sulfonyl Group: The sulfonyl group can act as a hydrogen bond acceptor. However, its replacement often leads to a loss of p110α selectivity, suggesting its role is more nuanced, likely involving precise electronic and steric contributions.[4]
-
Terminal Phenyl Ring: Substitutions on this ring are critical. A 2,5-disubstitution pattern was found to be particularly important for PI3K activity, indicating that these positions likely engage with specific sub-pockets in the enzyme.[4]
Quantitative SAR: Impact of C2 Substitutions on PI3Kα Activity
The following table summarizes the activity of key analogs, demonstrating the principles discussed. The data highlights how subtle changes to the C2 substituent can dramatically alter inhibitory potency.
| Compound ID | C2-Substituent Structure | PI3Kα IC50 (nM) | Key SAR Insight | Reference |
| 1 | 2-(2-(2,5-dichlorophenylsulfonyl)hydrazono) | 15 | The 2,5-dichloro substitution on the phenyl ring is crucial for potent inhibition. | [4] |
| 2 | 2-(2-(phenylsulfonyl)hydrazono) | >1000 | Removal of the phenyl substituents leads to a significant loss of activity. | [4] |
| 3 | 2-(2-(naphthalen-2-ylsulfonyl)hydrazono) | 40 | A larger aromatic system like naphthalene is tolerated but less optimal than the 2,5-dichlorophenyl. | [4] |
| 4 | 2-(2-(2,5-dichlorobenzoyl)hydrazono) | 250 | Replacing the sulfonyl with a carbonyl (amide) linker reduces potency, highlighting the specific role of the sulfonyl group. | [5] |
| 5 | 2-(1-(2,5-dichlorophenyl)ethylidene) | >1000 | Removal of the sulfonohydrazide linker entirely abolishes activity, confirming its essentiality as a pharmacophore. | [4] |
Comparative Analysis: Pyrazolo[1,5-a]pyridine vs. Pyrazolo[1,5-a]pyrimidine
A valuable exercise in medicinal chemistry is the comparison of bioisosteric scaffolds. The pyrazolo[1,5-a]pyrimidine core, which contains an additional nitrogen atom in the six-membered ring, is a close relative of the pyrazolo[1,5-a]pyridine scaffold and is also a highly successful template for kinase inhibitors.[2][3][6]
| Feature | Pyrazolo[1,5-a]pyridine | Pyrazolo[1,5-a]pyrimidine | Rationale and Implication |
| Structure | Contains one nitrogen in the 6-membered ring. | Contains two nitrogens in the 6-membered ring. | The second nitrogen atom in the pyrimidine ring alters the electronics and hydrogen bonding potential of the core. |
| H-Bonding | Fewer intrinsic hydrogen bond acceptors. | The additional nitrogen (at position 4) acts as a hydrogen bond acceptor. | This can be exploited to form an additional interaction with the kinase hinge region, potentially increasing potency or altering selectivity profiles, as seen in many Trk inhibitors.[6] |
| Solubility | Generally more lipophilic. | The extra nitrogen can increase polarity and aqueous solubility. | Improved solubility is a desirable property for drug candidates, potentially leading to better pharmacokinetic profiles. |
| Metabolism | The pyridine ring is susceptible to oxidation. | The pyrimidine ring can also be a site of metabolism, but the overall metabolic profile may differ. | The choice of scaffold can be a strategic decision to mitigate specific metabolic liabilities. |
| Therapeutic Targets | PI3K, various kinases.[4] | Trk, CDK9, Pim-1, EGFR, B-Raf.[6][7][8] | Both are versatile, but the literature shows pyrazolo[1,5-a]pyrimidines have been more extensively explored against a wider range of kinases to date. |
The choice between these scaffolds is a strategic one, driven by the specific topology and amino acid composition of the target's active site. If the target offers a hydrogen bond donor that can be engaged by the N4 of the pyrimidine, that scaffold may offer a significant advantage.
Experimental Methodologies: A Practical Guide
The successful development of novel inhibitors requires robust and reproducible experimental protocols. Here, we provide validated, step-by-step methods for the synthesis and biological evaluation of 2-substituted pyrazolo[1,5-a]pyridines.
General Synthesis Workflow
The most common route to this scaffold involves the condensation of a 3-amino-1H-pyrazole with a suitable 1,3-dielectrophile.[1][9]
Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyridines.
Protocol: Synthesis of 2-(phenylamino)pyrazolo[1,5-a]pyrimidine Analogues [9]
-
Rationale: This protocol demonstrates a typical cyclocondensation reaction. The aminopyrazole acts as a binucleophile, reacting with an acrylonitrile derivative (the 1,3-dielectrophile) to form the fused pyrimidine ring. Triethylamine is used as a base to facilitate the reaction.
-
Reactant Preparation: In a round-bottom flask, dissolve the appropriate 3-amino-N-aryl-5-(phenylamino)-1H-pyrazole-4-carboxamide (1.0 eq) in dioxane.
-
Addition: Add 3-(dimethylamino)acrylonitrile derivative (1.1 eq) and triethylamine (2.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality Insight: Refluxing provides the necessary activation energy for the cyclization step, which involves the elimination of dimethylamine.
-
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the solid with cold ethanol and then recrystallize from a suitable solvent system (e.g., DMF/water) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation Cascade
A hierarchical screening approach is essential to identify and characterize potent and selective inhibitors.
Caption: A typical screening cascade for kinase inhibitor drug discovery.
Protocol: In Vitro Kinase Inhibition Assay (e.g., for PI3Kα)
-
Rationale: This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase. The principle is to measure the amount of ATP consumed (which is converted to ADP) by the kinase in the presence of varying concentrations of the inhibitor.
-
Plate Preparation: Add 2.5 µL of test compound dilutions (in DMSO, then diluted in assay buffer) to the wells of a 384-well plate.
-
Kinase/Substrate Addition: Add 2.5 µL of a solution containing the PI3Kα enzyme and its substrate, PIP2, to each well.
-
Causality Insight: Pre-incubating the enzyme and inhibitor allows for binding equilibrium to be reached before starting the reaction.
-
-
Initiation: Start the kinase reaction by adding 5 µL of a solution containing ATP (at its Km concentration). Incubate at room temperature for 60 minutes.
-
Detection: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.
-
Measurement: Read the luminescence signal on a plate reader. The signal is directly proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls. Fit the data to a dose-response curve to determine the IC50 value.
Protocol: Cellular Target Engagement (Western Blot for Akt Phosphorylation) [4]
-
Rationale: To confirm that an inhibitor is acting on its intended target within a cell, one can measure the phosphorylation status of a downstream substrate. For a PI3K inhibitor, a reduction in the phosphorylation of Akt (p-Akt) is a key biomarker of target engagement.
-
Cell Culture: Plate cells (e.g., a tumor cell line with an active PI3K pathway) in a 6-well plate and grow to ~80% confluency.
-
Treatment: Treat the cells with various concentrations of the test compound (or DMSO as a vehicle control) for 2-4 hours.
-
Lysis: Wash the cells with ice-cold PBS, then add lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Causality Insight: Phosphatase inhibitors are critical to prevent the dephosphorylation of proteins after cell lysis, preserving the in-cell phosphorylation state.
-
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate the proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking & Probing: Block the membrane (e.g., with 5% BSA) to prevent non-specific antibody binding. Incubate the membrane overnight with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473).
-
Secondary Antibody & Detection: Wash the membrane, then incubate with an HRP-conjugated secondary antibody. Add an ECL chemiluminescence substrate and image the resulting bands.
-
Normalization: Strip the membrane and re-probe with an antibody for total Akt to ensure equal protein loading. A dose-dependent decrease in the p-Akt/Total Akt ratio indicates effective target inhibition in a cellular context.
Conclusion and Future Directions
The 2-substituted pyrazolo[1,5-a]pyridine scaffold is a versatile and highly druggable template for the development of targeted therapies. Our analysis demonstrates that the C2 position is a linchpin for establishing potent and selective interactions with target proteins, particularly kinases like PI3K.
Key SAR takeaways include:
-
The nature of the linker at C2 (e.g., sulfonohydrazide) is as critical as the terminal aromatic group, providing necessary rigidity and interaction points.[4]
-
Substitution patterns on terminal aryl rings at the C2 position must be carefully optimized to fit into specific hydrophobic sub-pockets of the target enzyme.[4]
-
The choice between the pyrazolo[1,5-a]pyridine and the bioisosteric pyrazolo[1,5-a]pyrimidine scaffold should be a deliberate, target-driven decision based on the hydrogen bonding opportunities within the active site.[6]
Future research should focus on exploring novel C2 substituents that can enhance cell permeability and improve pharmacokinetic properties. Furthermore, applying this scaffold to a broader range of kinase targets and other enzyme families holds significant promise. The detailed synthetic and biological protocols provided herein offer a robust framework for researchers to build upon, accelerating the journey from rational design to clinical candidate.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors: Exploring the benzenesulfonohydrazide SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-<i>a</i>]pyrimidine analogues - Arabian Journal of Chemistry [arabjchem.org]
A Comparative Guide to HPLC Purity Analysis of Synthesized 2-Chloropyrazolo[1,5-a]pyridine
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous therapeutic agents.[1][2] Consequently, the synthesis of its derivatives, such as 2-Chloropyrazolo[1,5-a]pyridine, is of significant interest to researchers in drug discovery and development. Ensuring the purity of such key intermediates is not merely a procedural step but a critical determinant of reaction yield, downstream reaction success, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of synthesized this compound. We will explore the causality behind chromatographic choices, present detailed experimental protocols, and offer a framework for method validation in line with regulatory expectations.
Introduction: The "Why" of Purity Analysis
This compound is a versatile synthetic intermediate. The chloro-substituent at the 2-position provides a reactive handle for further functionalization, typically through nucleophilic substitution or cross-coupling reactions. However, the synthesis process can often yield a mixture of the desired product, unreacted starting materials, and structurally similar byproducts. These impurities can interfere with subsequent synthetic steps or introduce toxicological risks. Therefore, a robust, reliable, and accurate analytical method is paramount for quantifying purity and identifying impurities.
High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[3][4] Specifically, Reversed-Phase HPLC (RP-HPLC) is exceptionally well-suited for separating moderately polar heterocyclic compounds like this compound from both more polar starting materials and potentially more non-polar byproducts.[5][6][7]
Synthesis and Potential Impurity Profile
A common synthetic route to the pyrazolo[1,5-a]pyridine core involves the oxidative [3+2] cycloaddition of N-aminopyridinium ylides with appropriate reaction partners.[8] Subsequent chlorination, for instance using phosphorus oxychloride (POCl₃), introduces the key chloro-group.[9]
Caption: General synthesis workflow and sources of potential impurities.
This process can generate key impurities that must be resolved chromatographically:
-
Impurity I (Starting Material): Unreacted N-aminopyridine precursor.
-
Impurity II (Intermediate): The parent pyrazolo[1,5-a]pyridine ring, which failed to undergo chlorination.
-
Impurity III (Byproduct): Potential regioisomers or over-chlorinated species.
Comparative HPLC Methodologies
The choice of an HPLC method is a balance between speed, resolution, and the specific information required. We compare two distinct RP-HPLC methods designed for different analytical objectives.
Method A: Rapid Isocratic Screening
This method is designed for high-throughput analysis, such as monitoring reaction progress or screening crude product quality. Its primary advantage is speed and simplicity.
-
Causality: An isocratic elution with a relatively high percentage of organic solvent provides a short run time. A C18 column is a robust, general-purpose choice for retaining and separating aromatic heterocycles.[4][7] The acidic modifier (formic acid) is crucial for protonating the nitrogen atoms in the heterocyclic rings, which minimizes peak tailing and ensures sharp, symmetrical peaks.[10]
Method B: High-Resolution Gradient Analysis
This method is optimized for accurate purity determination and the quantification of trace impurities, making it suitable for final product release and stability testing.
-
Causality: A gradient elution, starting with a higher aqueous content, ensures the retention and separation of any highly polar impurities that might elute in the void volume under isocratic conditions.[4] The slow, linear increase in organic solvent concentration allows for the effective separation of closely eluting, structurally similar compounds like the target analyte and its unchlorinated intermediate. A longer column provides more theoretical plates, enhancing resolution.
Data Summary: Method Parameters
| Parameter | Method A: Rapid Isocratic | Method B: High-Resolution Gradient |
| HPLC System | Standard HPLC/UHPLC with UV/PDA Detector | Standard HPLC/UHPLC with UV/PDA Detector |
| Column | C18, 50 mm x 4.6 mm, 2.7 µm | C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Elution Mode | Isocratic: 55% B | Gradient: 10% B to 90% B in 15 min |
| Flow Rate | 1.2 mL/min | 1.0 mL/min |
| Column Temp. | 35 °C | 40 °C |
| Detection (λ) | 254 nm | PDA Scan 210-400 nm, Quantify at 254 nm |
| Injection Vol. | 2 µL | 5 µL |
| Run Time | ~ 3 minutes | ~ 20 minutes |
Experimental Protocols
Representative Synthesis of this compound
(This protocol is illustrative. Researchers should consult primary literature for optimized procedures.)
-
Cyclization: React an appropriate N-aminopyridinium ylide with a suitable cyclization partner under conditions described in the literature to form the pyrazolo[1,5-a]pyridine core.[8][11]
-
Chlorination: To the dried pyrazolo[1,5-a]pyridine intermediate, add phosphorus oxychloride (POCl₃) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC or a rapid HPLC method.
-
Work-up: Carefully quench the reaction mixture with ice water and neutralize with a suitable base (e.g., NaHCO₃).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product via flash column chromatography on silica gel.
Sample Preparation for HPLC Analysis
-
Stock Solution: Accurately weigh ~10 mg of the synthesized this compound sample into a 10 mL volumetric flask.
-
Dissolution: Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water (diluent). This creates a 1.0 mg/mL stock solution.
-
Working Solution: Further dilute the stock solution with the diluent to a final concentration of approximately 0.1 mg/mL for analysis.
-
Filtration: Filter the working solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
Results and Comparative Performance
A hypothetical batch of synthesized this compound was analyzed using both methods to demonstrate their respective strengths.
Table 2: Comparative Chromatographic Performance
| Analyte | Method A: Isocratic | Method B: Gradient | ||
| RT (min) | Resolution (Rs) | RT (min) | Resolution (Rs) | |
| Impurity I (Precursor) | 0.85 | - | 4.52 | - |
| Impurity II (Intermediate) | 1.51 | 1.3 | 10.88 | 2.8 |
| This compound | 1.65 | - | 11.54 | - |
| Purity (% Area) | 97.8% | 98.5% |
Discussion:
-
Method A (Isocratic): This method is very fast. However, the critical pair—the unchlorinated intermediate (Impurity II) and the main product—are poorly resolved (Rs = 1.3). An Rs value below 1.5 indicates incomplete separation, making accurate quantification unreliable. This method might overestimate the purity because the peak for Impurity II is partially merged with the main peak.
-
Method B (Gradient): This method provides excellent separation for all components, with a resolution of 2.8 for the critical pair, well above the baseline separation criterion of Rs > 1.5. The calculated purity is likely more accurate as it is based on well-resolved peaks. The longer run time is the trade-off for superior accuracy and confidence in the results.
HPLC Method Validation: A Trust-Building Exercise
For its intended purpose, particularly in a regulated environment, the chosen high-resolution method (Method B) must be validated according to International Council for Harmonisation (ICH) guidelines.[12][13] Validation demonstrates that the analytical procedure is suitable and reliable.[14][15]
Caption: Key parameters for HPLC method validation as per ICH guidelines.
Table 3: Validation Summary for Method B
| Parameter | Acceptance Criterion | Hypothetical Result | Status |
| Specificity | Peaks are pure and well-resolved from impurities/placebo | Peak purity > 0.999 | Pass |
| Linearity (R²) | ≥ 0.999 | 0.9998 | Pass |
| Range | 80-120% of target concentration | 0.08 - 0.12 mg/mL | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% | Pass |
| Precision (%RSD) | Repeatability: ≤ 2.0% Intermediate: ≤ 2.0% | 0.8% 1.1% | Pass |
| LOD / LOQ | Signal-to-Noise ≥ 3 / ≥ 10 | 0.01% / 0.03% | Pass |
| Robustness | %RSD ≤ 2.0% after minor changes (flow, temp) | All results conform | Pass |
Conclusion and Recommendations
The purity analysis of synthesized this compound requires a carefully selected HPLC method.
-
For in-process control and rapid screening , a fast isocratic method (Method A ) can provide valuable directional information, but its limitations in resolving critical impurities must be acknowledged.
-
For final product release, stability studies, and any application requiring definitive purity values , a high-resolution gradient method (Method B ) is essential. Its ability to separate structurally similar compounds ensures the accuracy and reliability of the analytical data.
Ultimately, the investment in developing and validating a robust, high-resolution HPLC method is a cornerstone of scientific integrity and a prerequisite for advancing drug development programs. This approach ensures that the quality of foundational chemical building blocks is rigorously controlled, leading to more reliable and reproducible scientific outcomes.
References
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 8. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. welch-us.com [welch-us.com]
- 11. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 14. researchgate.net [researchgate.net]
- 15. actascientific.com [actascientific.com]
A Comparative Guide to Pyrazolo[1,5-a]pyridine and Pyrazolo[3,4-b]pyridine Isomers for Researchers and Drug Developers
In the landscape of medicinal chemistry, the pyrazolopyridine scaffold is a cornerstone for the development of novel therapeutics. Among the various isomeric forms, pyrazolo[1,5-a]pyridine and pyrazolo[3,4-b]pyridine have garnered significant attention due to their diverse and potent biological activities. This guide provides an in-depth comparative analysis of these two key isomers, offering insights into their synthesis, physicochemical properties, spectroscopic signatures, and applications in drug discovery. Our objective is to equip researchers, scientists, and drug development professionals with the critical knowledge to strategically select and utilize these scaffolds in their research endeavors.
Structural and Electronic Distinctions: The Foundation of Divergent Properties
The fundamental difference between pyrazolo[1,5-a]pyridine and pyrazolo[3,4-b]pyridine lies in the fusion of the pyrazole and pyridine rings, which dictates the position of the nitrogen atoms and, consequently, their electronic distribution and chemical reactivity.
Pyrazolo[1,5-a]pyridine features a "bridgehead" nitrogen atom (N4), which is shared between the two rings. This arrangement results in a more electron-rich system compared to its isomer.
Pyrazolo[3,4-b]pyridine , on the other hand, has the pyrazole and pyridine rings fused along the C3-C4 bond of the pyrazole. This isomer can exist in two tautomeric forms: 1H-pyrazolo[3,4-b]pyridine and 2H-pyrazolo[3,4-b]pyridine.[1] The presence of a non-bridgehead nitrogen in the pyrazole ring influences its hydrogen bonding capabilities and overall electronic character.
Synthesis Strategies: Navigating the Pathways to Isomeric Scaffolds
The synthetic approaches to these isomers are distinct, reflecting their structural differences. The choice of starting materials and reaction conditions is paramount in achieving the desired isomeric scaffold with high regioselectivity.
Synthesis of Pyrazolo[1,5-a]pyridines
A prevalent and efficient method for the synthesis of pyrazolo[1,5-a]pyridines is the [3+2] cycloaddition reaction. This approach typically involves the reaction of N-aminopyridinium salts or ylides with α,β-unsaturated compounds.[2][3] The reaction proceeds under mild conditions and offers a high degree of regioselectivity.[3]
Synthesis of Pyrazolo[3,4-b]pyridines
The synthesis of pyrazolo[3,4-b]pyridines often involves the construction of the pyridine ring onto a pre-existing pyrazole core. A common strategy is the cyclization of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents.[4][5] Multi-component reactions have also emerged as a powerful tool for the one-pot synthesis of highly substituted pyrazolo[3,4-b]pyridines.[6]
Comparative Physicochemical and Spectroscopic Properties
The distinct electronic and structural features of the two isomers give rise to differences in their physicochemical properties and spectroscopic signatures.
| Property | Pyrazolo[1,5-a]pyridine | Pyrazolo[3,4-b]pyridine |
| Molecular Weight | 118.14 g/mol [7] | 119.12 g/mol [8] |
| Polarity | Generally less polar | Generally more polar due to the non-bridgehead pyrazole nitrogen |
| Hydrogen Bonding | Acts as a hydrogen bond acceptor | Can act as both a hydrogen bond donor and acceptor (1H-tautomer) |
| 1H NMR | Protons on the pyridine ring are typically more shielded.[9] | Protons on the pyridine ring are generally more deshielded.[10] The N-H proton of the 1H-tautomer gives a characteristic broad signal. |
| 13C NMR | Characteristic shifts for the bridgehead carbon.[11] | Distinct chemical shifts for the carbons at the ring junction. |
| IR Spectroscopy | C=N and C=C stretching vibrations are prominent. | N-H stretching vibration (for the 1H-tautomer) is a key feature, typically appearing around 3100-3300 cm-1.[12] |
| Mass Spectrometry | Molecular ion peak at m/z 118. | Molecular ion peak at m/z 119. |
A Tale of Two Scaffolds in Medicinal Chemistry
Both pyrazolo[1,5-a]pyridine and pyrazolo[3,4-b]pyridine are considered "privileged scaffolds" in medicinal chemistry, with their derivatives exhibiting a wide array of biological activities. The choice of isomer can significantly impact the pharmacological profile of a drug candidate.
Biological Activities of Pyrazolo[1,5-a]pyridine Derivatives
Derivatives of pyrazolo[1,5-a]pyridine have demonstrated a broad spectrum of activities, including:
-
Anti-inflammatory: Certain derivatives have shown potent anti-inflammatory effects.[13]
-
Antitumor: This scaffold is present in compounds with significant antitumor properties.[14]
-
Antiviral and Antimicrobial: A range of antiviral, antifungal, and antimicrobial activities have been reported.[13][14]
-
Kinase Inhibitors: They have been explored as inhibitors of various protein kinases.[15]
-
Receptor Antagonists: Novel derivatives have been identified as orally active EP1 receptor antagonists for the treatment of overactive bladder.[16]
Biological Activities of Pyrazolo[3,4-b]pyridine Derivatives
The pyrazolo[3,4-b]pyridine core is a key component of numerous biologically active molecules, with applications as:
-
Anticancer Agents: A significant number of derivatives have been synthesized and evaluated as potent anticancer agents, targeting various kinases such as CDK2, PIM1, and TRK.[17][18][19]
-
Neuroprotective and Anxiolytic Agents: This scaffold is found in compounds with neuroprotective, antidepressant, and anxiolytic properties.[20] Etazolate, a pyrazolo[3,4-b]pyridine derivative, has been clinically investigated for Alzheimer's disease.[20]
-
Antiviral and Antibacterial: Derivatives have shown promising antiviral and antibacterial activities.[20][21]
-
Anti-inflammatory and Analgesic: Anti-inflammatory and analgesic properties have also been reported for this class of compounds.[20][22]
| Biological Activity | Pyrazolo[1,5-a]pyridine Derivatives | Pyrazolo[3,4-b]pyridine Derivatives |
| Anticancer | Kinase inhibitors[15] | Potent kinase inhibitors (CDK2, PIM1, TRK)[17][18][19] |
| CNS Activity | Less explored for CNS applications | Anxiolytic, antidepressant, neuroprotective[20] |
| Anti-inflammatory | Yes[13] | Yes[20] |
| Antimicrobial | Yes[13][14] | Yes[20][21] |
| Other | EP1 receptor antagonists[16] | Anti-Alzheimer's potential (Etazolate)[20] |
Experimental Protocols
Representative Synthesis of a Pyrazolo[1,5-a]pyridine Derivative
Reaction: Oxidative [3+2] cycloaddition of an N-aminopyridinium ylide with an electron-deficient alkene.[2]
Materials:
-
N-aminopyridinium iodide
-
Chalcone (1,3-diphenyl-2-propen-1-one)
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of N-aminopyridinium iodide (1.0 mmol) and chalcone (1.0 mmol) in DMF (5 mL), add K2CO3 (2.0 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL).
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate).
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.
Representative Synthesis of a Pyrazolo[3,4-b]pyridine Derivative
Reaction: Zirconium tetrachloride-catalyzed cyclization of a 5-aminopyrazole with an α,β-unsaturated ketone.[20]
Materials:
-
5-Amino-1-phenyl-1H-pyrazole
-
α,β-Unsaturated ketone (e.g., 4-phenyl-3-buten-2-one)
-
Zirconium tetrachloride (ZrCl4)
-
Ethanol (EtOH)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-1H-pyrazole (0.5 mmol) in EtOH (0.5 mL) at room temperature.
-
Degas the reaction mixture and then add ZrCl4 (0.15 mmol).
-
Stir the reaction mixture vigorously at 95 °C for 16 hours.
-
After completion, concentrate the mixture in vacuo.
-
Add chloroform (CHCl3) and water to the residue and separate the two phases.
-
Extract the aqueous phase with CHCl3 (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the purified product using 1H NMR, 13C NMR, and mass spectrometry.[20]
Conclusion and Future Perspectives
The pyrazolo[1,5-a]pyridine and pyrazolo[3,4-b]pyridine isomers represent two closely related yet distinct scaffolds with immense potential in drug discovery. The choice between these isomers should be a strategic decision based on the desired pharmacological profile, synthetic accessibility, and structure-activity relationship (SAR) considerations.
Future research will likely focus on the development of more efficient and stereoselective synthetic methodologies, the exploration of novel biological targets, and the fine-tuning of the physicochemical properties of these scaffolds to enhance their drug-like characteristics. A deeper understanding of the subtle structural and electronic differences between these isomers will continue to guide the rational design of the next generation of pyrazolopyridine-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazolo(1,5-a)pyridine | C7H6N2 | CID 67507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1H-pyrazolo(3,4-b)pyridine | C6H5N3 | CID 2755850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pyrazolo[1,5-a]pyridine(274-56-6) 1H NMR [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. spectrabase.com [spectrabase.com]
- 12. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Novel pyrazolo[1,5-a]pyridines as orally active EP1 receptor antagonists: Synthesis, structure-activity relationship studies, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. tandfonline.com [tandfonline.com]
- 19. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
- 21. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Technical Guide to the Validation of 2-Chloropyrazolo[1,5-a]pyridine Derivatives as Selective p38 MAPK Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and compare the performance of 2-Chloropyrazolo[1,5-a]pyridine derivatives as selective inhibitors of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. We will delve into the causality behind experimental choices, present detailed protocols for robust validation, and objectively compare these compounds against established alternatives using experimental data.
Introduction: The Rationale for Targeting p38 MAPK with Novel Scaffolds
The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1] Dysregulation of this pathway is implicated in a host of human diseases, including rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), and some cancers.[2][3] Of the four known p38 isoforms (α, β, γ, and δ), p38α is the most extensively studied and considered the key mediator of pro-inflammatory cytokine production.[1][3] Consequently, the development of potent and selective p38α inhibitors is a significant therapeutic goal.[4]
The pyrazolo[1,5-a]pyridine scaffold has emerged as a promising template for kinase inhibitors.[5][6] Its unique structural features allow for ATP-competitive binding in the kinase hinge region, a common mechanism for potent inhibition.[4][6] Our focus here is on this compound derivatives, a subset that offers opportunities for synthetic diversification to optimize potency, selectivity, and pharmacokinetic properties. The strategic placement of a chlorine atom at the 2-position can influence the electronic properties of the heterocyclic core and provide a vector for further chemical modification, making this a compelling series for investigation.
This guide will walk through the essential validation workflow, from initial biochemical potency determination to cellular mechanism-of-action studies, providing a direct comparison with established p38 inhibitors.
Comparative Efficacy of this compound Derivatives
A critical step in validating a new inhibitor series is to benchmark its performance against well-characterized, alternative compounds. The following tables summarize the in vitro potency of representative pyrazolo[1,5-a]pyridine derivatives, including a 2-chloro analog, against p38α and compares them with widely used, alternative p38 MAPK inhibitors.
Table 1: In Vitro Inhibition of p38α by Pyrazolo[1,5-a]pyridine Derivatives
| Compound ID | Core Structure | R1 (Position 7) | R2 (Position 2) | p38α IC50 (nM) |
| PZP-1 | Pyrazolo[1,5-a]pyridine | 4-Pyridyl | 4-Fluorophenyl | 130 |
| PZP-2 (2-Chloro) | Pyrazolo[1,5-a]pyridine | 4-Pyridyl | Cl | Data not specified in source, but SAR indicates tolerance for substitution |
| PZP-3 | Pyrazolo[1,5-a]pyridine | 4-Pyrimidinyl | 4-Fluorophenyl | 200 |
Data synthesized from structure-activity relationship (SAR) discussions in Stevens et al. (2005). The IC50 values represent the concentration of inhibitor required to achieve 50% inhibition of p38α enzymatic activity. Lower values indicate higher potency.[4]
Table 2: Comparative In Vitro Potency of Alternative p38 MAPK Inhibitors
| Inhibitor | Target Isoforms | p38α IC50 (nM) | Cellular TNF-α Inhibition IC50 (nM) |
| SB-203580 | α, β | 50 - 200 | 30 - 100 |
| BIRB-796 | α, β, γ, δ | 38 | 120 |
| VX-745 | α, β | 5 - 10 | 700 |
| SCIO-469 | α | 9 | 300 |
| PH-797804 | α | 16 | 85 |
This data is compiled from multiple sources to provide a basis for comparison.[3][7][8] Cellular IC50 values reflect the inhibitor's potency in a relevant cellular context, such as inhibiting lipopolysaccharide (LPS)-induced TNF-α production in human peripheral blood mononuclear cells (PBMCs) or whole blood.[1][8]
The causality for these comparisons is clear: a successful novel inhibitor should demonstrate comparable or superior potency to existing standards in both biochemical and cellular assays. While the pyrazolo[1,5-a]pyridine scaffold shows promise with nanomolar efficacy, further optimization of the 2-chloro derivatives is necessary to compete with highly potent alternatives like VX-745 and SCIO-469.
Experimental Validation: Self-Validating Protocols
To ensure the trustworthiness and reproducibility of findings, every protocol must be a self-validating system. This involves the use of appropriate positive and negative controls to confirm that the assay is performing as expected.
Biochemical Validation: p38α Enzymatic Activity Assay
This protocol determines the direct effect of an inhibitor on the enzymatic activity of recombinant p38α. The principle lies in measuring the phosphorylation of a specific substrate in the presence of varying concentrations of the inhibitor.
Experimental Workflow Diagram
Caption: Workflow for a non-radioactive p38α kinase enzymatic assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare Kinase Reaction Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.1% BSA).
-
Dilute recombinant human p38α kinase to the working concentration (e.g., 5-10 ng/well) in Kinase Reaction Buffer.
-
Dilute the substrate, such as recombinant ATF2 protein, to its working concentration (e.g., 1 µ g/well ) in the same buffer.[9]
-
Prepare a 2X ATP solution (e.g., 200 µM) in the kinase buffer. The final concentration in the assay should be close to the Kₘ of p38α for ATP to ensure competitive binding can be accurately measured.
-
-
Inhibitor Preparation:
-
Perform a serial dilution of the this compound test compound in 100% DMSO. A typical starting concentration is 10 mM.
-
Prepare a vehicle control (DMSO only) and a positive control inhibitor (e.g., SB-203580).
-
-
Kinase Reaction:
-
In a 96-well microplate, add 25 µL of the diluted p38α enzyme solution to each well.
-
Add 1 µL of the serially diluted inhibitor or control to the appropriate wells.
-
Add 24 µL of the diluted ATF2 substrate solution.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the reaction by adding 50 µL of the 2X ATP solution to all wells.
-
-
Incubation and Detection:
-
Data Analysis:
-
Measure the signal (e.g., absorbance at 450 nm for ELISA).
-
Subtract the background (no enzyme control).
-
Normalize the data to the vehicle control (100% activity) and a no-ATP control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cellular Validation: Phospho-p38 Downstream Target Assay
This cell-based assay validates that the inhibitor can cross the cell membrane and engage its target in a physiological context. It measures the inhibition of phosphorylation of a downstream p38 substrate, such as MAPKAPK-2 or HSP27, following cellular stress.[12]
Signaling Pathway Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. bosterbio.com [bosterbio.com]
- 11. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 12. High-content screening analysis of the p38 pathway: profiling of structurally related p38alpha kinase inhibitors using cell-based assays. | Meso Scale Discovery [mesoscale.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Chloropyrazolo[1,5-a]pyridine
As a Senior Application Scientist, my primary goal is to empower fellow researchers not only with innovative chemical tools but also with the critical knowledge to handle and manage these materials safely and responsibly. The compound 2-Chloropyrazolo[1,5-a]pyridine, a halogenated heterocyclic molecule, is a valuable building block in medicinal chemistry and materials science. However, its chlorine substituent places it in a specific category of chemical waste that demands rigorous and informed disposal procedures. This guide moves beyond generic advice to provide a clear, actionable framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental integrity.
Hazard Identification: Understanding the "Why" Behind the Procedure
Proper disposal begins with a thorough understanding of the risks. While specific toxicological data for this compound may be limited, the hazards can be inferred from its structural class and data on similar compounds like its parent heterocycle, pyrazolo[1,5-a]pyridine, and other chlorinated pyridines.
The core structure is known to be an irritant, and the presence of a carbon-halogen bond classifies it unequivocally as a halogenated organic compound .[1][2] This classification is the single most important factor dictating its disposal pathway. Halogenated wastes are specifically regulated because their improper disposal, particularly through incineration at inadequate temperatures, can lead to the formation of highly toxic byproducts such as dioxins and phosgene.[3][4]
Table 1: Hazard Profile and Key Safety Considerations
| Hazard Classification | Category | Rationale & Precautionary Actions |
|---|---|---|
| Skin Corrosion/Irritation | Category 2 (Anticipated) | Based on data for the parent compound, it is expected to cause skin irritation.[5][6] Avoid all skin contact. |
| Serious Eye Damage/Irritation | Category 2 (Anticipated) | Causes serious eye irritation.[5][6] Chemical safety goggles are mandatory. |
| Target Organ Toxicity | Category 3 (Anticipated) | May cause respiratory irritation.[5][6] All handling must occur in a certified chemical fume hood. |
| Chemical Waste Class | Halogenated Organic | The presence of a covalent chlorine-carbon bond requires segregation into the halogenated waste stream for specialized disposal, typically high-temperature incineration.[1][7] |
Laboratory Protocol: From Benchtop to Disposal Drum
Safe disposal is an active process that starts the moment you weigh the chemical. Adherence to a strict in-lab protocol is a self-validating system that prevents cross-contamination and ensures the waste is correctly characterized for final disposal.
Required Personal Protective Equipment (PPE) & Engineering Controls
Given the irritant nature and potential for respiratory effects, robust safety measures are non-negotiable.
-
Engineering Controls : Always handle this compound, both in its pure form and in solution, inside a properly functioning chemical fume hood.[8] Ensure eyewash stations and safety showers are accessible and unobstructed.[5][6]
-
Eye and Face Protection : Wear tightly fitting safety goggles or a face shield conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[6]
-
Skin Protection : Wear nitrile or other chemically resistant gloves and a lab coat. Change gloves immediately if contamination occurs.[9]
-
Respiratory Protection : Generally not required when using a fume hood. If handling large quantities or if a fume hood is unavailable, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[5][6]
The Cardinal Rule: Waste Segregation
The most critical step in the disposal process is segregation at the point of generation. Accidentally mixing halogenated and non-halogenated waste streams complicates disposal and significantly increases costs, as the entire mixture must be treated as the more hazardous halogenated category.[10]
Step-by-Step Segregation Protocol:
-
Designate a Waste Container : Before starting your experiment, designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Waste."
-
Solid Waste Disposal : Dispose of any solid this compound, contaminated weighing paper, or contaminated PPE (like gloves or wipers) directly into this container.
-
Liquid Waste Disposal :
-
Solutions of this compound, regardless of the solvent used (e.g., DCM, Toluene, Methanol), must be disposed of in the liquid halogenated organic waste container.
-
Never mix halogenated waste with aqueous waste, acids, or bases.[1]
-
-
Container Management : Keep the waste container tightly sealed when not in use. Store it in a designated Satellite Accumulation Area away from heat, sparks, or incompatible materials.[8]
Disposal Pathway and Decision Workflow
Disposal of chemical waste is a "cradle-to-grave" responsibility, meaning the generator is legally responsible for it until its final destruction.[10] This necessitates using a licensed environmental services contractor. The following workflow outlines the decision-making process and ultimate fate of the waste.
Caption: Disposal workflow for this compound waste.
The required disposal method for halogenated organic compounds is typically high-temperature incineration.[1][11][12] Rotary kiln incinerators, operating at temperatures between 820°C and 1,600°C, provide the necessary conditions to ensure the complete destruction of the chlorinated molecule.[12] A critical component of this process is the use of scrubbers to neutralize the hydrogen chloride (HCl) gas that is inevitably produced, preventing its release into the atmosphere.[11]
Emergency Procedures for Spills and Exposures
Accidents happen, and preparedness is key to mitigating harm.
Spill Management
-
Evacuate and Alert : Alert personnel in the immediate area. If the spill is large, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) office.
-
Control Vapors : Ensure the fume hood is functioning correctly.
-
Absorb Spill : For small spills, cover with an inert absorbent material like vermiculite, sand, or a commercial sorbent.[8]
-
Collect Waste : Carefully sweep or scoop the absorbed material into a sealable container.
-
Decontaminate : Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as halogenated hazardous waste.
-
Label and Dispose : Label the container as "Spill Debris containing this compound" and manage it as hazardous waste.
Personnel Exposure
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[5][6] Seek immediate medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[5][9] Seek medical attention if irritation persists.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration.[9] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[9] Call a physician or poison control center immediately.
By understanding the specific chemical properties of this compound and adhering to these rigorous segregation and disposal protocols, you contribute to a culture of safety and environmental stewardship that is the bedrock of scientific excellence.
References
- 1. bucknell.edu [bucknell.edu]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. fishersci.com [fishersci.com]
- 4. scribd.com [scribd.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
